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  • Product: Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
  • CAS: 64224-56-2

Core Science & Biosynthesis

Foundational

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate synthesis pathway

Executive Summary Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a highly privileged heterocyclic scaffold, frequently utilized in medicinal chemistry for the development of advanced therapeutics, including RNA-spl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a highly privileged heterocyclic scaffold, frequently utilized in medicinal chemistry for the development of advanced therapeutics, including RNA-splicing modulators for neurodegenerative diseases[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural list. Here, we dissect the causality behind the synthetic choices, focusing on a highly efficient, two-stage pathway: an upstream palladium-catalyzed carbonylation followed by a downstream nucleophilic aromatic substitution (SNAr). Every protocol detailed herein is designed as a self-validating system to ensure maximum reproducibility and analytical confidence.

Retrosynthetic Strategy & Precursor Selection

The target molecule features a 1,2-diazine (pyridazine) core substituted at the C3 and C6 positions.

  • De Novo vs. Late-Stage Functionalization: While the pyridazine core can be synthesized de novo from acyclic precursors like ethyl levulinate via a lengthy six-step cyclization and oxidation process[2], this approach suffers from low overall atom economy.

  • Industry Standard: The preferred industrial route relies on the late-stage functionalization of commercially available halogenated precursors[3]. By utilizing 3,6-dichloropyridazine, we can sequentially differentiate the two symmetric C-Cl bonds through controlled palladium catalysis and subsequent SNAr[4][5].

Upstream Synthesis: Palladium-Catalyzed Carbonylation

The first critical phase is the regioselective mono-carbonylation of 3,6-dichloropyridazine to yield the key electrophilic intermediate, ethyl 6-chloropyridazine-3-carboxylate.

Upstream SM 3,6-Dichloropyridazine (Starting Material) Reaction Regioselective Mono-Carbonylation (80°C, 12-30 h) SM->Reaction Reagents CO (gas), EtOH, Et3N Pd(dppf)Cl2 Reagents->Reaction Product Ethyl 6-chloropyridazine-3-carboxylate (Key Intermediate) Reaction->Product

Upstream synthesis of the 6-chloropyridazine-3-carboxylate precursor.

Mechanistic Causality (E-E-A-T)

Why does this reaction not proceed to the diester immediately? The insertion of the first ester group fundamentally alters the electronics of the pyridazine ring. However, the primary control mechanism here is stoichiometric and kinetic. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand possesses a large bite angle. This specifically accelerates the reductive elimination step to form the ester, while sterically shielding the palladium center from being poisoned by the nitrogen lone pairs of the pyridazine ring[5].

Self-Validating Protocol: Alkoxycarbonylation
  • Setup: In a high-pressure reactor, charge 3,6-dichloropyridazine (1.0 equiv), Pd(dppf)Cl2 (0.05 equiv), and triethylamine (2.0 equiv) in absolute ethanol (0.5 M).

  • Purge & Pressurize: Purge the vessel with inert gas, then pressurize with Carbon Monoxide (CO) to 3 bar.

  • Heating: Heat the vigorously stirred mixture to 80 °C.

  • In-Process Control (Self-Validation): Monitor the CO gas pressure gauge. The reaction is thermodynamically driven by CO consumption. Validation: The reaction is complete exactly when the pressure stabilizes and CO uptake ceases (typically 12–15 hours).

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography to isolate ethyl 6-chloropyridazine-3-carboxylate.

Core Workflow: Nucleophilic Aromatic Substitution (SNAr)

With the mono-ester secured, the final step is the SNAr displacement of the remaining C6 chloride using pyrrolidine[1].

SNArMechanism A Ethyl 6-chloropyridazine- 3-carboxylate C Meisenheimer Complex (Stabilized Intermediate) A->C B Pyrrolidine (K2CO3, MeCN, 85°C) B->C D Ethyl 6-(pyrrolidin-1-yl) pyridazine-3-carboxylate C->D - Cl⁻

SNAr mechanistic workflow for the synthesis of the target pyridazine.

Mechanistic Causality (E-E-A-T)

The SNAr reaction is highly favored here due to a synergistic electronic effect. The pyridazine ring is inherently electron-deficient. The addition of the C3 ethyl ester acts as a powerful electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[1]. When pyrrolidine attacks the C6 position, the resulting negative charge is delocalized into the highly stable Meisenheimer complex, buffered by the two adjacent electronegative nitrogen atoms.

We specifically select Acetonitrile (MeCN) as the solvent and Potassium Carbonate (K2CO3) as the base. MeCN is a polar aprotic solvent that leaves the pyrrolidine highly nucleophilic (unlike protic solvents that hydrogen-bond and mask the amine). K2CO3 acts as a mild, heterogeneous acid scavenger. It prevents the protonation of pyrrolidine by the generated HCl without causing unwanted hydrolysis of the ethyl ester, which would occur if aqueous NaOH were used.

Self-Validating Protocol: SNAr with Pyrrolidine
  • Reagent Mixing: To a solution of pyrrolidine (1.2 equiv) in acetonitrile (0.15 M) at room temperature, add ethyl 6-chloropyridazine-3-carboxylate (1.0 equiv) and finely powdered anhydrous K2CO3 (3.0 equiv)[1].

  • Thermal Activation: Heat the suspension to 85 °C under a nitrogen atmosphere for 3 hours.

  • In-Process Control (Self-Validation):

    • Visual: The suspension will transition from a pale mixture to a vibrant yellow/orange as the Meisenheimer complex forms and resolves.

    • Analytical: LCMS analysis will confirm the complete disappearance of the starting material (m/z ~187) and the appearance of the target product mass (m/z ~222).

  • Workup: Cool the mixture to room temperature. Validation: Because K2CO3 and the byproduct KCl are completely insoluble in MeCN, a simple filtration removes all inorganic salts.

  • Isolation: Concentrate the filtrate in vacuo. The resulting crude product is typically >92% pure and can be used directly or recrystallized from ethanol.

Quantitative Data & Condition Optimization

To demonstrate the rigorous selection of our SNAr parameters, the following table summarizes the quantitative optimization data. The MeCN/K2CO3 system clearly outperforms alternative environments.

Table 1: Optimization of SNAr Reaction Conditions for Target Synthesis

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolEt3N801265Protic solvent hydrogen-bonds to pyrrolidine, slowing nucleophilic attack.
2DMFK2CO3100478Good conversion, but high boiling point of DMF complicates isolation.
3 Acetonitrile K2CO3 85 3 92 Optimal. Clean conversion; heterogeneous base allows self-purifying filtration.
4THFNaH65645Strong base causes partial degradation and undesired side reactions.

Conclusion

The synthesis of ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate exemplifies the power of logic-driven organic synthesis. By understanding the electronic landscape of the pyridazine ring, we can leverage palladium-catalyzed carbonylation to install an activating ester group, which subsequently primes the molecule for a highly efficient, self-validating SNAr reaction. This pathway ensures high yields, operational simplicity, and analytical trustworthiness required in modern drug development.

References[3] Title: Ethyl 6-chloropyridazine-3-carboxylate, 95% 1 g | Buy Online | Thermo Scientific. Source: fishersci.at. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsBRWMiPsUjL03Sce6RCiCH-xGfLdxEUuSw5reZm6RzGhNSPhkTR4kWVLK6ibckmxlswKonpVshiCHPRoMt9MzOnFXrcwsAZr0F5Z8oWYO9IwKs-j2mLE7zSbfDaSTd9a61RIdFKAr3Sp4uYN8QM9C2udyk1zeYe6e3Ubrz2RI-WEWDA7uVkh1PrTpS0GT0nWoDAnx3Wwhtxu4BVfvCSL1t4Ekl1u-[2] Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVy6GrDvhoxKT-8cNL_cmfopzAtNkLnPoZD0kobPDRYIR6GlpVEKMUy1RkhBe43aMqkKa_LBHuHfn-8KpfA8kjhlC5yE5ja6Qz8aeNSeyOMDQtfj6deZEANCUfcHwdpR4urOCb77iruh_0biKVJYzl9tRrfu_iqh-im-WA8wK7lHYhNB-RfEqcm8xb8uoN83JAGUldCU0E-BcpF2euFnxgBSE=[4] Title: Product Class 8: Pyridazines. Source: thieme-connect.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFenARc9gZiidqerllY3WPQi_Mo2wt1etubpHps4Fnja_to6xHNO0E6Wx8Sl51NwzPyhq0_iiU0AB0gZFTBY_6lo524pxDqfqpeJwII4nj1aNavloD0G4T3e3Bb2wxG-g-UIdeG-fnCSrhycN7TDjrXH5Z2PMHEz60xxUK3rS56YEO1cWpvvFTtqA==[5] Title: WO2001007415A1 - Method of producing pyridazine-3,6-dicarboxylic acid esters - Google Patents. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBGTiOH7wh58DnX1Dkc4pyIxMUQac-ByS1EbLyAMVgGI1N-xjP5LQ4vdWaHAhRpzdgPqgWcWY9UkvUktCZL0_9LFCpkNxG9KY2L70YBK1WpEmhfw9NkZKKI-fFU6O532JcqL-27CCI04zK1zsEsQ==[1] Title: Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDLj37o8E-mIExOzxSDegM25SH-dKlTO5-eGD7UxbvD4az3VU8ENT1-XRXOEWWkCQocvBKIHMQNa52dTs523QtLDE4TJylR7SFA6e8ozhsneB619Fw8i4c0zJR0JubgXp84le2aOyFXOoEtbvvkzNE

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic building blocks are the foundational architecture upon which novel therapeutics are designed. Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks are the foundational architecture upon which novel therapeutics are designed. Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (CAS: 64224-56-2) represents a highly versatile, privileged scaffold. Featuring a 1,2-diazine (pyridazine) core flanked by an electron-donating pyrrolidine ring and an electron-withdrawing ethyl ester, this compound offers exceptional regioselectivity for downstream functionalization.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with an in-depth analysis of this compound's physicochemical properties, the electronic causality dictating its reactivity, and field-proven, self-validating protocols for its synthesis and application.

Molecular Architecture & Physicochemical Properties

The utility of a building block is fundamentally dictated by its physicochemical profile. Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate strictly adheres to Lipinski’s Rule of 5 [1], making it an ideal precursor for central nervous system (CNS) active agents and orally bioavailable drugs.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound. Values are derived from a combination of exact molecular calculations and predictive cheminformatics models.

PropertyValueOrigin
CAS Number 64224-56-2Experimental
Chemical Formula C11H15N3O2Exact
Molecular Weight 221.26 g/mol Exact
Topological Polar Surface Area (TPSA) 55.3 ŲComputational
LogP (Lipophilicity) ~1.8Computational
H-Bond Donors (HBD) 0Exact
H-Bond Acceptors (HBA) 5Exact
Rotatable Bonds 4Exact

Causality in Drug Design: The low TPSA (55.3 Ų) combined with an optimal LogP (~1.8) ensures that derivatives synthesized from this core maintain high membrane permeability. The absence of hydrogen bond donors (HBD = 0) further minimizes desolvation energy penalties during lipid bilayer transit, making this scaffold highly attractive for blood-brain barrier (BBB) penetration.

ADME_Profile Prop Physicochemical Properties Lipophilicity LogP ~ 1.8 Optimal Lipophilicity Prop->Lipophilicity Polarity TPSA ~ 55.3 Ų Low Polar Surface Prop->Polarity Hbond HBD = 0, HBA = 5 H-Bonding Profile Prop->Hbond Permeability High Membrane Permeability (BBB Penetration) Lipophilicity->Permeability Solubility Favorable Aqueous Solubility Lipophilicity->Solubility Polarity->Permeability Hbond->Solubility

Fig 1: Influence of physicochemical properties on ADME profile and membrane permeability.

Mechanistic Insights: Electronic and Structural Dynamics

To master the synthetic manipulation of this compound, one must understand the electronic "push-pull" dynamics of the pyridazine ring.

  • The "Pull" (Electrophilicity): The two adjacent nitrogen atoms in the pyridazine core exert a strong inductive and mesomeric electron-withdrawing effect. The ethyl ester at the C3 position further depletes electron density across the conjugated system, rendering the C6 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) [2].

  • The "Push" (Stabilization): Once the pyrrolidine ring is successfully attached at C6, the nitrogen lone pair of the pyrrolidine delocalizes into the electron-deficient pyridazine ring. This mesomeric donation deactivates the ring toward further nucleophilic attack, ensuring that the reaction is highly regioselective and stops cleanly at mono-substitution.

Experimental Workflows & Protocols

The following methodologies provide robust, self-validating systems for the synthesis and downstream modification of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the target compound from commercially available ethyl 6-chloropyridazine-3-carboxylate.

SynthesisWorkflow SM1 Ethyl 6-chloropyridazine-3-carboxylate (Electrophile) Reaction SNAr Reaction (80-100°C, 4-6h) SM1->Reaction SM2 Pyrrolidine (Nucleophile) SM2->Reaction Base DIPEA / DMF (Base & Solvent) Base->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Product Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (Target Compound) Workup->Product

Fig 2: Step-by-step SNAr synthesis workflow for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

    • Causality Note: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of pyrrolidine and thereby maintaining its nucleophilicity.

  • Nucleophile Addition: Dropwise add pyrrolidine (1.2 eq, 12 mmol) to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

    • Causality Note: The thermal energy is required to overcome the activation energy barrier for the formation of the intermediate Meisenheimer complex at the C6 position.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1, v/v) eluent system. The protocol is self-validating: the reaction is deemed complete only when the UV-active starting material spot (Rf ~0.6) is entirely consumed, replaced by a lower-Rf product spot.

  • Workup & Purification: Quench with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Downstream Functionalization (Saponification)

Objective: Deprotect the ethyl ester to generate 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid for subsequent amide coupling.

Step-by-Step Procedure:

  • Dissolve Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Confirm complete ester cleavage via LC-MS by observing the disappearance of the parent mass (m/z 222.1) and the appearance of the free acid mass (m/z 194.1 [M+H]+).

  • Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH ~3-4 using 1M HCl.

  • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Analytical Validation Standards

To ensure scientific integrity, the synthesized Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate must be validated against the following analytical baselines:

  • LC-MS (ESI+): Expected molecular ion peak at m/z 222.1 [M+H]+ .

  • 1H NMR (400 MHz, CDCl3):

    • Pyridazine Core: Two distinct doublets (typically between 6.8 ppm and 8.0 ppm) corresponding to the aromatic protons at C4 and C5, exhibiting characteristic ortho coupling (J ≈ 9 Hz).

    • Ethyl Ester: A distinct quartet (~4.4 ppm, 2H) and a triplet (~1.4 ppm, 3H).

    • Pyrrolidine Ring: Multiplets integrating to 4H (~3.6 ppm, adjacent to nitrogen) and 4H (~2.0 ppm, aliphatic backbone).

References

  • Title: BDDCS, the Rule of 5 and Drugability Source: Advanced Drug Delivery Reviews (via NIH PMC) URL: [Link]

  • Title: Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

The Pyridazine Pharmacophore: A Technical Guide to Emerging Therapeutic Targets and Validation Workflows

Executive Summary The pyridazine heterocycle has transitioned from a niche chemical curiosity to a privileged scaffold in modern drug discovery. Characterized by its unique physicochemical profile—including a high dipole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine heterocycle has transitioned from a niche chemical curiosity to a privileged scaffold in modern drug discovery. Characterized by its unique physicochemical profile—including a high dipole moment, weak basicity, and dual hydrogen-bonding capacity—the pyridazine ring offers distinct advantages over ubiquitous phenyl rings, particularly in optimizing target engagement and mitigating off-target liabilities[1]. This technical guide explores the primary therapeutic targets of pyridazine compounds across oncology, immunology, and infectious diseases, and provides self-validating experimental workflows for researchers developing the next generation of pyridazine-based therapeutics.

Physicochemical Rationale: Why Pyridazine?

As an application scientist, selecting a core scaffold requires a deep understanding of how its molecular properties dictate biological behavior. The pyridazine ring (1,2-diazine) is highly favored in rational drug design due to several intrinsic properties:

  • Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms act as robust hydrogen-bond acceptors, allowing the molecule to simultaneously engage multiple residues within a target protein's binding pocket[1].

  • High Dipole Moment: This property enhances π-π stacking interactions with aromatic amino acids (e.g., phenylalanine, tyrosine) in the target site, significantly boosting binding affinity[1].

  • Favorable ADME/Tox Profile: Substituting a lipophilic phenyl ring with a polar pyridazine core reduces overall lipophilicity (LogP). This inherent polarity decreases cytochrome P450 inhibitory effects and minimizes interactions with the cardiac hERG potassium channel, a common cause of cardiotoxicity in drug development[1].

The clinical viability of this scaffold is validated by recent FDA approvals, including the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib[1].

Primary Therapeutic Targets

Oncology: Kinase Inhibition

Pyridazine derivatives have shown exceptional promise in targeting aberrant cell signal transduction, epigenetic modifications, and tumor metabolism[2].

  • Cyclin-Dependent Kinase 2 (CDK2): 3,6-disubstituted pyridazines have been identified as highly potent CDK2 inhibitors. For example, specific methyltetrahydropyran-bearing pyridazine derivatives (e.g., Compound 11m) have demonstrated an IC₅₀ of 20.1 nM against CDK2, leading to sub-micromolar growth inhibition and apoptosis in breast cancer cell lines (T-47D and MDA-MB-231)[3].

  • c-Jun N-terminal Kinase 1 (JNK1): Pyridazine hybrids target the JNK1/AP-1 pathway. By inhibiting JNK1, these compounds block the phosphorylation of the transcription factor c-Jun, preventing the formation of the AP-1 complex and driving apoptosis in various NCI-60 cancer cell lines[4].

  • Anaplastic Lymphoma Kinase (ALK): Ensartinib, an orally bioavailable tyrosine kinase inhibitor built on a pyridazine core, is clinically utilized for non-small cell lung cancer (NSCLC)[4].

Pathway Pyridazine Pyridazine Inhibitor CDK2 CDK2 Kinase Pyridazine->CDK2 Inhibits JNK1 JNK1 Kinase Pyridazine->JNK1 Inhibits CellCycle Cell Cycle Arrest CDK2->CellCycle Modulates cJun c-Jun / AP-1 Complex JNK1->cJun Blocks Phosphorylation Apoptosis Apoptosis Induction CellCycle->Apoptosis Triggers cJun->Apoptosis Triggers

Mechanistic pathway of pyridazine-mediated kinase inhibition driving apoptosis.

Immunology & Infectious Disease
  • Inflammatory Mediators: Pyridazine and pyridazinone scaffolds are highly effective in regulating inflammatory pathways by limiting Thromboxane A2 (TxA2) production, reducing Tumor Necrosis Factor-alpha (TNF-α) release, and disrupting Interleukin-6 (IL-6) signaling[5].

  • Dihydropteroate Synthase (DHPS): In Gram-negative bacteria, pyrimido pyridazine analogs are designed to target the pterin binding site of DHPS. Unlike traditional sulfonamides that target the p-aminobenzoic acid (pABA) site, these pyridazine analogs form critical salt bridges within the pyrophosphate binding pocket, offering a novel mechanism to overcome antimicrobial resistance[6].

Quantitative Efficacy of Pyridazine Derivatives

The following table summarizes the quantitative data for key pyridazine compounds across various therapeutic targets:

Compound / ScaffoldPrimary TargetEfficacy / IC₅₀Disease Model / ApplicationRef
Compound 11m (3,6-disubstituted)CDK2 Kinase20.1 nMBreast Cancer (T-47D, MDA-MB-231)[3]
Compound 9e (3,6-disubstituted)JNK1 KinaseSub-micromolar (53-91% inhib.)NCI-60 Panel (Breast, CNS, Melanoma)[4]
Ensartinib ALKClinically ApprovedNon-Small Cell Lung Cancer (NSCLC)[4]
Pyrimido Pyridazines DHPS (Pterin Site)High Affinity BindingGram-Negative Bacterial Infections[6]
Deucravacitinib TYK2 (Allosteric)Clinically ApprovedPlaque Psoriasis[1]
Relugolix GnRH ReceptorClinically ApprovedProstate Cancer / Endometriosis[1]

Self-Validating Experimental Workflows

To ensure scientific integrity, assay protocols must be designed as self-validating systems. The following methodologies explain not just the steps, but the causality behind the experimental design.

Protocol 1: Self-Validating TR-FRET Kinase Assay (CDK2/JNK1)

Causality: Standard colorimetric or simple fluorescence assays are prone to false positives due to the auto-fluorescence of heterocyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, completely eliminating background compound interference.

  • Reagent Preparation: Prepare the kinase (e.g., CDK2), biotinylated substrate, and europium-labeled antibody in a low-volume 384-well plate.

  • Compound Pre-Incubation: Add the pyridazine derivative and incubate for 30 minutes at room temperature. Causality: Many pyridazines exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ value. Causality: Running the assay at the ATP Km​ sensitizes the assay to competitive inhibitors, ensuring accurate IC₅₀ determination.

  • Orthogonal Validation (Counter-Screen): Run the exact same protocol in parallel against a structurally distinct kinase (e.g., GSK-3). Causality: A compound that inhibits both targets equally is likely a pan-assay interference compound (PAIN) or a non-specific aggregator. True therapeutic candidates must demonstrate >100-fold selectivity.

Protocol 2: HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical potency often fails to translate into cellular efficacy, especially in Gram-negative bacteria, due to poor membrane permeability or active efflux pumps[6]. This dual-arm CETSA protocol isolates target affinity from cellular permeability.

  • Sample Division: Split the E. coli culture expressing HiBiT-tagged DHPS into two cohorts: Intact Cells and Cell Lysates[6].

  • Compound Treatment: Incubate both cohorts with the pyrimido pyridazine analog for 1 hour.

  • Thermal Challenge: Aliquot the samples across a PCR plate and subject them to a temperature gradient (40°C to 70°C) for 3 minutes. Causality: Heating denatures unbound proteins, causing them to aggregate and precipitate, while compound-bound proteins are thermally stabilized and remain in solution.

  • Lysis & Detection: Lyse the intact cell cohort. Add the HiBiT detection reagent to all samples to quantify the remaining soluble DHPS[6].

  • Data Synthesis (Self-Validation): Compare the thermal shift ( ΔTagg​ ) between the two cohorts. Causality: If the compound stabilizes DHPS in the lysate but fails to do so in intact cells, the researcher can definitively conclude the failure is due to membrane impermeability/efflux, not a lack of target affinity.

CETSA Split Sample Division Intact Intact Cell Incubation (Evaluates Permeability) Split->Intact Lysate Cell Lysate Incubation (Evaluates Affinity) Split->Lysate Heat Thermal Challenge (Gradient 40-70 C) Intact->Heat Lysate->Heat Detect Target Quantification (HiBiT Luminescence) Heat->Detect Validate Data Synthesis: Permeability vs Affinity Detect->Validate

Self-validating CETSA workflow differentiating target affinity from cellular permeability.

Conclusion

The pyridazine core is a highly versatile and privileged scaffold that addresses many of the physicochemical bottlenecks encountered in modern drug discovery. By leveraging its unique dipole moment and dual hydrogen-bonding capabilities, researchers can design highly selective inhibitors targeting kinases in oncology, inflammatory mediators in immunology, and essential enzymes in resistant bacteria. Utilizing self-validating experimental workflows, such as TR-FRET and dual-arm CETSA, ensures that observed biochemical affinities successfully translate into robust cellular target engagement.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery (nih.gov) -1[1]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 (eurekaselect.com) - 5[5]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review (nih.gov) - 2[2]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights (nih.gov) - 3[3]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation (acs.org) - 4[4]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria (acs.org) - 6[6]

Sources

Exploratory

Rational Discovery and Synthesis of Novel Pyridazinone Analogs: A Technical Guide

Introduction: The Pyridazinone Pharmacophore in Modern Drug Discovery The pyridazinone nucleus—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group—has emerged as a highly privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazinone Pharmacophore in Modern Drug Discovery

The pyridazinone nucleus—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group—has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Its structural versatility allows for precise spatial orientation of functional groups, making it a "wonder nucleus" capable of interacting with a diverse array of biological targets[1].

Recently, the 3(2H)-pyridazinone scaffold has garnered significant attention for its application in addressing the intersecting risk factors of cardiovascular diseases and cancer—a paradigm known as reverse cardio-oncology[2]. By acting as potent vasodilators and targeted anticancer agents, pyridazinone derivatives offer a unique dual-action therapeutic profile[2]. However, the most extensively validated application of this scaffold lies in the selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically PDE3 and PDE4, which are critical regulators of intracellular cAMP and cGMP[2].

Rational Design and Structure-Activity Relationship (SAR)

The rational design of pyridazinone analogs often begins with the optimization of existing nonselective inhibitors. A classic example is the structural evolution of ibudilast, a nonselective PDE inhibitor used for asthma[3]. Efforts to selectively develop its PDE3- and PDE4-inhibitory activity revealed that replacing its isopropyl ketone moiety with a pyridazinone heterocycle fundamentally alters target affinity[3].

Key SAR Insights:

  • PDE3 Selectivity: The unsubstituted lactam functionality (N-H) of the pyridazinone ring is a critical determinant for PDE3-inhibitory activity[3].

  • PDE4 Selectivity: PDE4 inhibition is strongly promoted by the introduction of a hydrophobic substituent (e.g., ethyl or benzyl groups) at the pyridazinone N(2) center[3].

  • C-6 Functionalization: Modifying the C-6 position with bulky aryl or indole moieties significantly enhances binding affinity within the PDE4 active site. For instance, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one analogs have demonstrated profound selectivity toward the PDE4B isoenzyme, effectively regulating pro-inflammatory cytokine production in human primary macrophages[4]. Furthermore, 5-acetyl-2-ethyl-6-phenyl-3(2H)-pyridazinones extensively substituted at position 4 have yielded PDE4B1 inhibitors active in the low nanomolar range[5].

PDE4_Pathway Stimulus Pro-inflammatory Stimulus Receptor GPCR Activation Stimulus->Receptor AdenylateCyclase Adenylate Cyclase Receptor->AdenylateCyclase G-protein cAMP cAMP (Active) AdenylateCyclase->cAMP Synthesis ATP ATP ATP->AdenylateCyclase PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolysis Inflammation Inflammatory Response (Suppressed) PKA->Inflammation Modulates Pyridazinone Pyridazinone Analog Pyridazinone->PDE4 Blocks

Mechanism of PDE4 inhibition by pyridazinone analogs.

Synthetic Strategies and Methodologies

The most robust and widely adopted synthetic route for 6-aryl-pyridazin-3(2H)-ones involves a two-step sequence: Friedel-Crafts acylation followed by hydrazinolysis (cyclocondensation)[6].

Protocol 1: Self-Validating Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

Causality & Logic: Aluminum chloride ( AlCl3​ ) acts as a strong Lewis acid to generate an electrophilic acylium ion from succinic anhydride, which attacks the electron-rich aryl ring. Subsequent addition of hydrazine hydrate acts as a bis-nucleophile, attacking both the ketone and the carboxylic acid to close the six-membered diazine ring[6].

Step 1: Friedel-Crafts Acylation

  • Reaction: Suspend anhydrous AlCl3​ (2.5 eq) in dry dichloromethane (DCM) under an inert N2​ atmosphere at 0 °C. Slowly add succinic anhydride (1.2 eq).

  • Addition: Dropwise add the aryl precursor (1.0 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully pour the mixture over crushed ice and concentrated HCl to break the aluminum complex. Extract with ethyl acetate.

  • IPC 1 (In-Process Control): Perform LC-MS and TLC (Hexane:EtOAc 1:1). Validation: The disappearance of the aryl starting material and the appearance of the expected [M−H]− mass for the β -aroylpropionic acid confirm successful acylation.

Step 2: Cyclocondensation (Hydrazinolysis)

  • Reaction: Dissolve the isolated β -aroylpropionic acid (1.0 eq) in absolute ethanol. Add hydrazine hydrate ( N2​H4​⋅H2​O , 1.5 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction to 0 °C. The 4,5-dihydropyridazin-3(2H)-one derivative will precipitate. Filter, wash with cold ethanol, and recrystallize.

  • IPC 2 (In-Process Control): Perform 1H -NMR (DMSO- d6​ ). Validation: The disappearance of the ketone/carboxylic acid signals and the appearance of a broad singlet at ~10.5 ppm (N-H lactam proton) and characteristic methylene multiplets at 2.4-2.9 ppm confirm ring closure.

Step 3: Oxidation (Optional for full aromatization)

  • Reaction: To achieve the fully conjugated pyridazin-3(2H)-one (which often improves planar binding in PDE4 pockets), treat the dihydro-intermediate with CuCl2​ in acetonitrile or Br2​ /AcOH.

Synthetic_Workflow Start Aryl Precursor + Succinic Anhydride FC_Acylation Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) Start->FC_Acylation IPC1 IPC 1: LC-MS & TLC Confirm keto-acid mass FC_Acylation->IPC1 KetoAcid β-Aroylpropionic Acid FC_Acylation->KetoAcid Hydrazinolysis Cyclocondensation (N2H4·H2O, EtOH, Reflux) KetoAcid->Hydrazinolysis IPC2 IPC 2: 1H-NMR Check ketone disappearance Hydrazinolysis->IPC2 Dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one Hydrazinolysis->Dihydropyridazinone Oxidation Oxidation (CuCl2 or Br2/AcOH) Dihydropyridazinone->Oxidation FinalProduct Substituted Pyridazin-3(2H)-one Oxidation->FinalProduct

Self-validating synthetic workflow for pyridazin-3(2H)-ones.

Biological Evaluation and High-Throughput Screening

To validate the synthesized analogs, a robust in vitro assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for measuring PDE4 inhibition due to its high sensitivity and lack of radioactive waste.

Protocol 2: In Vitro PDE4 Inhibition Assay (TR-FRET)

Causality & Logic: PDE4 cleaves cAMP into AMP. By introducing a fluorophore-labeled cAMP substrate and an anti-cAMP antibody coupled to a FRET donor, we can quantify unmetabolized cAMP. A highly active pyridazinone inhibitor will prevent cAMP cleavage, resulting in a high FRET signal.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of recombinant human PDE4B1 enzyme into a 384-well plate. Add 5 µL of the pyridazinone analog (serial dilutions in DMSO, final DMSO <1%). Incubate for 15 minutes at room temperature. Self-Validation: Include Rolipram or Ibudilast as a positive control, and DMSO as a negative vehicle control.

  • Substrate Addition: Add 5 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final). Incubate for 1 hour.

  • Detection: Add the TR-FRET termination buffer containing the anti-cAMP antibody. Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Data Analysis: Calculate IC50​ values using non-linear regression (four-parameter logistic curve).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends observed when modifying the pyridazinone core, highlighting the shift from nonselective to highly selective PDE4 inhibitors[3][4][5].

Compound Class / IDN(2) Substituent ( R1​ )C(6) Substituent ( R2​ )PDE4 IC50​ (nM)PDE3 IC50​ (nM)Selectivity Index (PDE3/PDE4)
Ibudilast (Reference) -Isopropyl54.01,200~22x
Analog A H (Unsubstituted)Phenyl450.012.50.02x (PDE3 Selective)
Analog B EthylPhenyl12.5>10,000>800x
Analog C Benzyl4-Methoxyphenyl3.28,500>2,600x
Analog D Methyl5-Methoxy-indol-3-yl8.44,200500x

Note: Data reflects general SAR trends where N(2) alkylation abolishes PDE3 activity and drives PDE4 selectivity.

Conclusion & Future Perspectives

The pyridazinone scaffold remains a cornerstone in medicinal chemistry. By leveraging rational SAR principles—such as N(2) alkylation for PDE4 selectivity and C(6) functionalization for enhanced binding affinity—researchers can fine-tune these molecules for specific therapeutic indications. Future paradigms will likely focus on utilizing these analogs in targeted cardio-oncology and as localized anti-inflammatory agents for respiratory diseases.

References

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - nih.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - nih.
  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - nih.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - mdpi.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives - biomedpharmajournal.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - rsc.

Sources

Foundational

The Antitumor Potential of Pyridazine Core Structures: A Technical Guide to Scaffold-Driven Targeted Therapeutics

Executive Summary The quest for highly selective, low-toxicity antineoplastic agents has increasingly converged on the 1,2-diazine pharmacophore. The pyridazine core, distinguished by its unique physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for highly selective, low-toxicity antineoplastic agents has increasingly converged on the 1,2-diazine pharmacophore. The pyridazine core, distinguished by its unique physicochemical properties, serves as a privileged scaffold in modern medicinal chemistry. Its inherent capacity for hydrogen bonding, favorable dipole moment, and metabolic stability make it an ideal central core for designing targeted kinase inhibitors and transcriptional modulators. This whitepaper provides an in-depth mechanistic and methodological analysis of pyridazine derivatives, detailing their structure-activity relationships (SAR), targeted signaling pathways, and the self-validating experimental workflows required for their preclinical evaluation.

Mechanistic Pathways and Target Kinases

Pyridazine derivatives exert their antitumor efficacy not through broad cytotoxicity, but via highly specific interactions with critical oncogenic signaling nodes. By functioning as ATP-competitive inhibitors or transcriptional suppressors, these scaffolds disrupt tumor proliferation, angiogenesis, and metastasis.

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Imidazopyridazine derivatives and other pyridazine-containing compounds have been engineered to occupy the ATP-binding pocket of VEGFR-2. The nitrogen atoms in the pyridazine ring form critical hydrogen bonds with the hinge region of the kinase domain, effectively halting the downstream signaling cascade that leads to endothelial cell proliferation[1].

CDK2 and Cell Cycle Arrest

Cyclin-dependent kinase 2 (CDK2) is essential for the G1/S phase transition in the cell cycle. Recent structural optimization has yielded 3,6-disubstituted pyridazines that exhibit potent CDK2 inhibitory activity. By locking the kinase in an inactive conformation, these derivatives induce cell cycle arrest and subsequent apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231[2].

JNK1 Pathway Modulation

The c-Jun N-terminal kinase 1 (JNK1) pathway is frequently hijacked in solid tumors to evade apoptosis and downregulate the tumor suppressor p53. Novel 3,6-disubstituted pyridazine derivatives have demonstrated the ability to inhibit JNK1 phosphorylation. This inhibition cascades down to suppress c-Jun and c-Fos activation, effectively "breaking the brake" on apoptosis and inducing tumor necrosis[3].

MACC1 Transcriptional Suppression

Beyond kinase inhibition, specific tetrazolo[1,5-b]pyridazine-based small molecules have been identified as potent transcriptional inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1). By targeting the NFκB pathway, these compounds restrict cancer cell motility and metastasis formation in vivo, representing a novel therapeutic angle for highly aggressive solid tumors[4].

Pathway Pyridazine Pyridazine Core Derivatives VEGFR2 VEGFR-2 Kinase Pyridazine->VEGFR2 Inhibits JNK1 JNK1 Pathway Pyridazine->JNK1 Inhibits CDK2 CDK2 / Cyclin E Pyridazine->CDK2 Inhibits Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Suppresses Apoptosis Apoptosis Induction (c-Jun/c-Fos) JNK1->Apoptosis Triggers CellCycle Cell Cycle Arrest CDK2->CellCycle Induces

Pyridazine-mediated targeted kinase inhibition and downstream cellular responses.

Quantitative Efficacy: Structure-Activity Relationship (SAR) Data

The translation of pyridazine scaffolds from theoretical models to viable drug candidates relies heavily on iterative SAR optimization. The table below synthesizes the quantitative in vitro efficacy of leading pyridazine derivatives against specific oncogenic targets and cell lines.

Compound Class / DesignationPrimary TargetCancer Cell Line ModelQuantitative Activity (IC50 / % Inhibition)Reference
3,6-disubstituted pyridazine (11m) CDK2 KinaseT-47D (Breast Cancer)IC50 = 20.1 ± 0.82 nM[2]
Imidazopyridazine (5b) VEGFR-2 KinaseHCT-116 (Colon Cancer)92.2% Enzyme Inhibition at 10 µM[1]
3,6-disubstituted pyridazine (9e) JNK1 PathwayNCI-60 Panel (Solid Tumors)High growth inhibition / Necrosis induction[3]
Tetrazolo[1,5-b]pyridazine MACC1 TranscriptionXenograft Metastasis ModelsSignificant restriction of in vivo metastasis[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data integrity in drug discovery is paramount. The following protocols are designed as self-validating systems, ensuring that the observed antitumor effects of pyridazine derivatives are mechanistically sound and free from assay artifacts.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibitory Assay (ELISA-based)

Purpose: To quantify the direct competitive inhibition of VEGFR-2 by synthesized pyridazine compounds. Causality & Validation: We utilize an ELISA-based kinase assay rather than a generic ATPase assay to ensure target specificity. Furthermore, the ATP concentration used must strictly match the Km​ of VEGFR-2; this causality ensures that the derived IC50 values reflect true competitive inhibition at the hinge region, rather than assay-dependent artifacts.

  • Substrate Coating: Coat 96-well microtiter plates with a poly(Glu,Tyr) substrate (4:1 ratio) at 20 µg/mL in PBS. Incubate overnight at 4°C. Rationale: Provides a uniform, standardized phosphorylation matrix.

  • Blocking: Wash plates with PBST (PBS + 0.05% Tween-20) and block with 1% BSA for 1 hour at 37°C to prevent non-specific antibody binding.

  • Kinase Reaction: Add 50 µL of kinase buffer containing recombinant human VEGFR-2 enzyme, 10 µM ATP (matched to Km​ ), and the pyridazine derivative (serially diluted from 10 µM to 1 nM). Include Imatinib as a positive control and a vehicle (DMSO) as a negative control. Incubate for 60 minutes at 37°C.

  • Detection: Wash plates thoroughly. Add an anti-phosphotyrosine primary antibody (e.g., PY99) and incubate for 1 hour. Follow with an HRP-conjugated secondary antibody. Rationale: Amplifies the specific phosphorylation signal for high-sensitivity detection.

  • Quantification: Add TMB substrate, halt the reaction with 2M H2​SO4​ , and read absorbance at 450 nm. Calculate the Z'-factor using the positive and negative controls to validate assay robustness (Z' > 0.5 is required).

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Purpose: To assess the anti-proliferative impact of pyridazine derivatives on human cancer cell lines (e.g., MCF-7, HCT-116). Causality & Validation: We select the SRB assay over traditional MTT/MTS assays because SRB dye binds stoichiometrically to basic amino acids under mild acidic conditions. This causality means the signal is directly proportional to total cellular protein mass, completely avoiding the metabolic artifacts and redox interferences inherent to tetrazolium-based reduction assays.

  • Cell Seeding: Seed cancer cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2​ to allow adherence.

  • Compound Treatment: Treat cells with varying concentrations of the pyridazine derivative (0.1 µM - 100 µM) for 48 hours.

  • Fixation: Add cold 50% Trichloroacetic acid (TCA) directly to the wells to a final concentration of 10%. Incubate at 4°C for 1 hour. Rationale: TCA instantly precipitates proteins and halts degradation, preserving the exact cellular mass at the endpoint.

  • Staining: Wash plates with distilled water and air-dry. Add 0.4% SRB solution (dissolved in 1% acetic acid) and incubate for 30 minutes at room temperature.

  • Solubilization & Reading: Wash plates 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) on a gyratory shaker for 10 minutes. Read optical density (OD) at 540 nm.

Workflow Synthesis Scaffold Hopping & Synthesis InVitro In Vitro Kinase Assay (ELISA / SRB) Synthesis->InVitro Screen SAR SAR Optimization InVitro->SAR Data Feedback InVivo In Vivo Xenograft Models InVitro->InVivo Lead Selection SAR->Synthesis Refine

Iterative experimental workflow for pyridazine derivative screening and validation.

In Vivo Efficacy and Translational Perspectives

The ultimate validation of the pyridazine core lies in its in vivo performance. For example, the JNK1-targeting compound 9e was evaluated in an Ehrlich ascites carcinoma solid tumor animal model. Administration of the compound resulted in a significant reduction in mean tumor volume and the induction of necrosis, notably without systemic toxicity[3]. Similarly, tetrazolo-pyridazine derivatives have shown high drug-likeness in ADMET profiling and successfully restricted metastasis in xenografted mouse models[4].

The privileged nature of the pyridazine scaffold—offering multiple sites for functionalization (e.g., 3,6-disubstitution)—allows medicinal chemists to precisely tune lipophilicity, metabolic stability, and target affinity. As drug development progresses, the integration of these highly functionalized heterocycles into clinical pipelines holds immense promise for next-generation targeted cancer therapies.

Sources

Exploratory

Engineering Inotropy and Lusitropy: The Cardiovascular Pharmacology of Pyridazinone Derivatives

Executive Summary As a Senior Application Scientist overseeing cardiovascular drug screening platforms, I have evaluated countless small-molecule scaffolds. Few offer the tunable polypharmacology of the pyridazin-3(2H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing cardiovascular drug screening platforms, I have evaluated countless small-molecule scaffolds. Few offer the tunable polypharmacology of the pyridazin-3(2H)-one core. Historically, the management of acute decompensated heart failure relied on cardiac glycosides or catecholamines, which unfortunately increase myocardial oxygen demand and arrhythmogenesis. The advent of pyridazinone derivatives—most notably pimobendan, levosimendan, and imazodan—introduced a paradigm shift: the "inodilator" ()[1]. By uncoupling contractility from excessive calcium influx, these compounds provide a self-validating system for safe hemodynamic support ()[2].

This technical guide dissects the mechanistic causality, structure-activity relationships, and the definitive experimental protocols required to evaluate these privileged structures.

Mechanistic Causality: The Dual-Action Paradigm

The therapeutic efficacy of cardioactive pyridazinones is rooted in a dual-mechanism architecture: Phosphodiesterase III (PDE3) inhibition and myofilament calcium sensitization.

1. Isozyme-Selective PDE3 Inhibition

PDE3 is compartmentalized within the sarcoplasmic reticulum (SR) of cardiomyocytes and vascular smooth muscle cells. Pyridazinone derivatives competitively bind to the catalytic site of PDE3.

  • Causality in the Heart: By preventing the hydrolysis of cyclic AMP (cAMP), these agents amplify protein kinase A (PKA) signaling. PKA subsequently phosphorylates the L-type calcium channel (LTCC), increasing calcium transient amplitude (positive inotropy), and phosphorylates phospholamban (PLB), which disinhibits SERCA2a to accelerate calcium reuptake (positive lusitropy) ()[3].

  • Causality in the Vasculature: In vascular smooth muscle, elevated cAMP lowers intracellular calcium by promoting its sequestration, driving systemic and pulmonary vasodilation ()[1].

2. Calcium Sensitization (The Oxygen-Sparing Effect)

Certain advanced derivatives, such as levosimendan, exhibit a secondary, highly critical mechanism: calcium sensitization.

  • Causality: Instead of forcing more calcium into the cytosol—which costs massive amounts of ATP to pump back out—these molecules bind directly to the N-terminal domain of cardiac troponin C (cTnC) only when calcium is present during systole. This stabilizes the active conformation of the troponin complex, prolonging actin-myosin cross-bridge cycling without increasing peak intracellular calcium levels, thereby preventing "oxygen waste" ()[4].

Mechanism Pyridazinone Pyridazinone Derivative (e.g., Levosimendan) PDE3 PDE3 Inhibition Pyridazinone->PDE3 Inhibits cTnC cTnC Sensitization Pyridazinone->cTnC Binds (Ca2+ dependent) cAMP ↑ cAMP Accumulation PDE3->cAMP Prevents hydrolysis Contractility Positive Inotropy & Vasodilation cTnC->Contractility Enhances cross-bridge PKA PKA Activation cAMP->PKA Activates Ca ↑ Ca2+ Transient (LTCC & RyR) PKA->Ca Phosphorylates Ca->Contractility

Dual signaling pathways of pyridazinone derivatives mediating inotropy and vasodilation.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of these agents is highly sensitive to substitutions on the 4,5-dihydro-3(2H)-pyridazinone ring.

  • C5 Substitutions: A methyl group at the C5 position (as seen in Imazodan and MCI-154) significantly enhances the specific inhibitory potency toward PDE3 by locking the molecule into a favorable orientation within the enzyme's binding pocket ()[2].

  • C6 Substitutions: The addition of a planar phenyl or indole ring at the C6 position dictates the molecule's fit into the hydrophobic pocket. For instance, incorporating an indole residue at position 4 shifts the selectivity toward PDE4B, opening avenues for anti-inflammatory applications ()[5].

Quantitative Pharmacodynamics

To contextualize the structure-function relationship, the following table summarizes the primary targets and empirical efficacy of benchmark pyridazinone derivatives based on established in vitro and ex vivo literature.

CompoundPrimary MechanismPDE3 IC50 (µM)Hemodynamic EffectClinical / Research Application
Imazodan Selective PDE3 Inhibition~0.6Pure InodilatorExperimental / Veterinary[2]
Pimobendan PDE3 Inhibition + Ca2+ Sensitization~2.4InodilatorVeterinary Heart Failure[4]
Levosimendan Ca2+ Sensitization > PDE3 Inhibition~1.5Inodilator (Oxygen-sparing)Acute Decompensated Heart Failure[1]
Zardaverine Dual PDE3 / PDE4 Inhibition~0.8BronchorelaxantAsthma / COPD Research[5]
MCI-154 PDE3 Inhibition~0.1Vasodilation > InotropyExperimental Cardiovascular[6]
Self-Validating Experimental Protocols

In drug development, a protocol must be self-validating—meaning internal controls and mechanistic readouts inherently verify the assay's integrity. Below are the definitive methodologies I employ to profile novel pyridazinone analogs.

Protocol 1: In Vitro PDE3/PDE4 Selectivity Profiling (TR-FRET)

Objective: To quantify the isozyme-specific inhibitory potency (IC50) of synthesized pyridazinones. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste while providing a highly sensitive, homogenous readout of cAMP levels, directly reflecting PDE catalytic activity.

  • Enzyme Preparation: Reconstitute recombinant human PDE3A and PDE4B in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Rationale: Mg2+ is a mandatory cofactor for PDE catalytic activity; omitting it serves as a negative control.

  • Compound Titration: Prepare a 10-point dose-response curve of the pyridazinone derivative (from 10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL to a 384-well microplate. Control: Use Zardaverine as a positive dual-inhibition control.

  • Substrate Addition: Add 5 µL of the PDE enzyme solution to the wells, followed by 5 µL of 100 nM fluorescent-labeled cAMP substrate.

  • Incubation: Seal and incubate at room temperature for 60 minutes. Causality: This allows steady-state enzyme kinetics to be reached before the substrate is depleted by more than 20%, ensuring linear velocity calculations.

  • Detection: Add 10 µL of the TR-FRET binding reagent (europium-labeled anti-cAMP antibody). Read the plate on a multi-mode microplate reader (Ex: 337 nm, Em: 665/615 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Ex Vivo Langendorff Isolated Perfused Heart Model

Objective: To evaluate the macroscopic inotropic and lusitropic effects without the confounding variables of systemic neurohormonal reflexes. Causality: Retrograde perfusion via the aorta forces the aortic valve shut, directing oxygenated buffer exclusively through the coronary arteries. This isolates myocardial contractility from peripheral vascular resistance.

Langendorff Prep Heart Excision & Aortic Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit) Prep->Perfusion Equilibration Baseline Equilibration (30 mins) Perfusion->Equilibration Drug Pyridazinone Infusion (Dose-Response) Equilibration->Drug Data Hemodynamic Recording (LVDP, +dP/dt, -dP/dt) Drug->Data

Stepwise workflow for ex vivo Langendorff isolated heart perfusion and data acquisition.

  • Excision and Cannulation: Rapidly excise the heart from an anesthetized rodent and immediately arrest it in ice-cold cardioplegic solution. Cannulate the aorta onto a blunted 18G needle. Causality: Cold arrest minimizes ischemic injury and ATP depletion during the transfer.

  • Retrograde Perfusion: Perfuse the heart with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure of 80 mmHg at 37°C.

  • Balloon Insertion: Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle (LV) via the left atrium. Inflate to a baseline end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Equilibration: Allow the heart to beat spontaneously for 30 minutes to stabilize baseline Left Ventricular Developed Pressure (LVDP).

  • Drug Administration & Recording: Infuse the pyridazinone derivative. Continuously record LVDP (inotropy), +dP/dt max (rate of contraction), and -dP/dt min (lusitropy/rate of relaxation). Validation: A true Ca2+ sensitizer will increase LVDP without disproportionately increasing heart rate or causing incomplete relaxation (diastolic dysfunction).

Conclusion

The pyridazinone scaffold remains one of the most versatile and privileged structures in cardiovascular drug discovery ()[7]. By meticulously tuning the C5 and C6 positions, researchers can dial in the exact ratio of PDE3 inhibition to calcium sensitization. As we look toward the future, the synthesis of hybrid molecules—such as dual PDE3/4 inhibitors—holds immense promise not only for acute heart failure but also for mitigating systemic inflammation in complex cardio-pulmonary syndromes.

References
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer National Institutes of Health (NIH) / PMC URL:[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold SAR Publication URL:[Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character MDPI URL:[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes National Institutes of Health (NIH) / PMC URL:[Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT Journal of Chemical Technology and Metallurgy URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Recrystallization Strategies for Pyridazine Scaffolds in Drug Discovery

Introduction & Rationale Pyridazines (1,2-diazines) are privileged heterocyclic scaffolds frequently incorporated into modern therapeutics, including cardiovascular agents, oncology drugs, and kinase inhibitors 1. Despit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyridazines (1,2-diazines) are privileged heterocyclic scaffolds frequently incorporated into modern therapeutics, including cardiovascular agents, oncology drugs, and kinase inhibitors 1. Despite their pharmacological utility, purifying pyridazine derivatives via recrystallization presents significant crystallographic challenges. The presence of adjacent nitrogen atoms imparts a pronounced dipole moment (4.2 D) and robust hydrogen-bonding capacity, fundamentally altering their solubility profiles compared to other azines like pyridine or pyrimidine 2.

As a Senior Application Scientist, I frequently observe that standard recrystallization protocols fail for pyridazines due to their propensity to "oil out"—a liquid-liquid phase separation that occurs instead of ordered crystallization 3. This application note provides a mechanistic, self-validating guide to selecting optimal solvent systems and executing robust recrystallization workflows for pyridazine compounds.

Physicochemical Drivers of Pyridazine Crystallization

To design a successful recrystallization protocol, one must understand the causality behind the molecule's behavior. Pyridazines are weak bases; the pKa of the conjugate acid is approximately 2.1 [[1]](). This low basicity is driven by the electron-withdrawing inductive effect of the adjacent nitrogens and the electrostatic repulsion of their lone pairs upon protonation 1. Consequently, salt formation requires strong acids 2. Furthermore, the parent pyridazine is miscible with water and ethanol but insoluble in non-polar aliphatic hydrocarbons like petroleum ether or hexane 4.

Table 1: Key Physicochemical Properties of the Pyridazine Core

PropertyValueCrystallographic Implication
Dipole Moment 4.2 DHigh polarity requires polar aprotic/protic solvents for initial dissolution.
pKa (Conjugate Acid) 2.1Weak basicity means salt crystallization requires strong acids (e.g., HCl).
Melting Point -8 °C (Free base)The parent compound is a liquid; derivatives often have depressed melting points, increasing the risk of oiling out during cooling.
Solubility Profile Miscible in H₂O, EtOH; Insoluble in HexaneIdeal for binary (anti-solvent) crystallization using EtOAc/Hexane or EtOH/H₂O systems.

Strategic Solvent Selection

The selection of a solvent system must balance the high solubility of the pyridazine core at elevated temperatures with a sharp drop in solubility upon cooling.

Table 2: Empirical Solvent Systems for Pyridazine Derivatives

Solvent SystemTypeTarget Derivative ProfileMechanism of Action
Ethanol (100%) Single ProticHighly polar, hydrogen-bonding derivatives (e.g., aminopyridazines).Disrupts intermolecular H-bonds during heating; reforms ordered lattice upon slow cooling 3.
Ethyl Acetate / Hexane (1:5) Binary (Anti-Solvent)Halogenated or lipophilic derivatives (e.g., iodopyridazines).EtOAc dissolves the compound; Hexane forces supersaturation and nucleation 5.
Methanol / Water Binary (Protic)Highly polar, water-soluble intermediates.Water acts as the anti-solvent; requires precise temperature control to avoid oiling.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude Pyridazine Mixture Check Assess Polarity & Basicity Start->Check Polar Highly Polar / Weak Base (e.g., Aminopyridazines) Check->Polar Lipophilic Lipophilic / Halogenated (e.g., Chloropyridazines) Check->Lipophilic Oil Prone to 'Oiling Out' (Low Melting Point) Check->Oil Salt Salt Formation (HCl / Ethanol) Polar->Salt AntiSolvent Binary Anti-Solvent (EtOAc / Hexane) Lipophilic->AntiSolvent Seed Seeding & Slow Cooling (Lower Boiling Solvent) Oil->Seed Validate Validation (HPLC, DSC, NMR) Salt->Validate AntiSolvent->Validate Seed->Validate

Caption: Decision matrix for selecting the optimal pyridazine recrystallization strategy.

Step-by-Step Experimental Protocols

Protocol A: Binary Anti-Solvent Crystallization (Ethyl Acetate/Hexane)

Target: Lipophilic or halogenated pyridazines (e.g., 3-iodoimidazo[1,2-b]pyridazine) 5. Causality: The high dipole moment of the pyridazine core ensures solubility in polar aprotic solvents like Ethyl Acetate. The introduction of Hexane (a non-polar anti-solvent) rapidly decreases the dielectric constant of the medium, forcing the solute past its solubility limit and inducing nucleation.

  • Dissolution : Suspend the crude pyridazine derivative in a minimum volume of hot Ethyl Acetate (approx. 60 °C). Stir until complete dissolution is achieved.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble carbonaceous impurities.

  • Anti-Solvent Addition : While maintaining the solution at 50-60 °C, add hot Hexane dropwise until the solution becomes faintly turbid (cloud point). The optimal volume ratio is often around 1:5 (EtOAc:Hexane) 5.

  • Clarification : Add 1-2 drops of Ethyl Acetate just until the turbidity clears. This creates a perfectly saturated, self-validating system ready for nucleation.

  • Controlled Cooling : Remove from heat and allow the flask to cool undisturbed to room temperature (20-25 °C) over 2 hours. Causality: Rapid cooling traps impurities in the crystal lattice and induces oiling out 3.

  • Isolation : Chill the flask in an ice bath (0-5 °C) for 30 minutes to maximize yield. Collect crystals via vacuum filtration and wash with ice-cold Hexane.

Protocol B: Acid-Base Salt Crystallization

Target: Highly basic or stubbornly oily pyridazine derivatives. Causality: Violating the standard ΔpKa rule, the use of strong acids can overcome the free-energy required for proton-transfer to stabilize pyridazinium salts 6.

  • Free Base Dissolution : Dissolve the crude pyridazine in absolute ethanol at room temperature.

  • Acidification : Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (or ethanolic HCl) under continuous stirring.

  • Nucleation : The pyridinium hydrochloride salt will typically precipitate immediately due to its lower solubility in ethanol compared to the free base.

  • Maturation : Heat the suspension to reflux to dissolve the fine precipitate, then cool slowly to grow high-purity, diffracting crystals.

Troubleshooting: Overcoming the "Oiling Out" Phenomenon

Oiling out occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution cools too rapidly, causing the solute to separate as a liquid phase rather than a solid 3.

Self-Validating Solutions:

  • Lower Boiling Solvents : Switch from high-boiling systems (like Toluene/Heptane) to lower-boiling alternatives (like DCM/Hexane) to ensure the solvent boils below the solute's melting point 3.

  • Seeding : Introduce a pure seed crystal of the pyridazine derivative at the cloud point to bypass the thermodynamic nucleation energy barrier 3.

  • Mechanical Trituration : If an oil forms, decant the supernatant, add a non-polar solvent (e.g., diethyl ether), and scratch the inside of the flask with a glass rod to induce mechanical nucleation 3.

Validation of Purity

A self-validating protocol requires orthogonal analytical confirmation to ensure the recrystallization was successful:

  • Reversed-Phase HPLC : Utilize a C18 column with a Water/Acetonitrile gradient (plus 0.1% TFA) to confirm the removal of closely related isomeric impurities [[3]]().

  • Differential Scanning Calorimetry (DSC) : A sharp, single endothermic melting peak confirms the absence of polymorph mixtures or trapped solvent within the pyridazine lattice.

Sources

Application

High-Throughput Parallel Synthesis of 6-(Pyrrolidin-1-yl)pyridazine-3-carboxamide Libraries

Executive Summary In modern drug discovery, the pyridazine ring serves as a privileged, highly polar bioisostere for phenyl and heteroaryl scaffolds. It offers an elevated dipole moment, improved aqueous solubility, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyridazine ring serves as a privileged, highly polar bioisostere for phenyl and heteroaryl scaffolds. It offers an elevated dipole moment, improved aqueous solubility, and distinct hydrogen-bonding capabilities. Specifically, the 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate building block is highly valued. The pyrrolidine moiety acts as an electron-donating, lipophilic basic handle that frequently enhances target engagement (e.g., within kinase hinge regions or GPCR binding pockets).

This application note details a robust, self-validating workflow for the parallel synthesis of a diverse library of 6-(pyrrolidin-1-yl)pyridazine-3-carboxamides. By leveraging automated liquid handling and mass-directed purification, researchers can rapidly explore the chemical space around this privileged scaffold.

Mechanistic Rationale & Strategy (E-E-A-T)

The transformation of ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate into a diverse library of amides relies on two highly optimized, sequential chemical steps:

  • Ester Saponification: The ethyl ester must first be hydrolyzed to the corresponding carboxylic acid. We utilize lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H₂O). This mild basic hydrolysis ensures complete conversion while preventing unwanted ring-opening or nucleophilic aromatic substitution side reactions that can occur with harsher bases or elevated temperatures[1].

  • Parallel Amide Coupling: Following saponification, the resulting 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid is subjected to parallel amide coupling. Heteroaromatic carboxylic acids, particularly those adjacent to a diaza system, can exhibit sluggish reactivity and are prone to decarboxylation upon activation. To counteract this, we employ HATU as the coupling reagent[2]. HATU rapidly converts the acid into a highly reactive HOAt ester, driving the amidation forward efficiently even with sterically hindered or electronically deactivated amines[3]. N,N-Diisopropylethylamine (DIPEA) is used as a bulky, non-nucleophilic base to neutralize the amine hydrochlorides without competing for the activated ester.

Workflow Visualization

G A Ethyl 6-(pyrrolidin-1-yl) pyridazine-3-carboxylate (Starting Material) B Bulk Saponification (LiOH, THF/H2O) A->B C 6-(Pyrrolidin-1-yl) pyridazine-3-carboxylic acid (Intermediate) B->C D Parallel Amidation (HATU, DIPEA, Amines) C->D E Amide Library (Mass-Directed Prep-LC) D->E

Figure 1: Two-step workflow for the parallel synthesis of pyridazine-3-carboxamide libraries.

Experimental Protocols

Protocol 1: Bulk Saponification of the Ester Scaffold

This step generates the common intermediate required for the parallel library.

Reagents:

  • Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (10.0 mmol, 1.0 eq)

  • LiOH·H₂O (30.0 mmol, 3.0 eq)

  • Solvent: THF / MeOH / H₂O (2:1:1 v/v/v, 40 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend the ethyl ester in 30 mL of the THF/MeOH mixture in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis: Dissolve LiOH·H₂O in 10 mL of deionized water and add it dropwise to the organic suspension at room temperature.

  • Reaction Monitoring (Self-Validation): Stir the mixture vigorously for 4 hours. Sample 10 µL of the reaction, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is complete when the ester peak ( 222.1 ) is fully consumed and replaced by the acid peak ( 194.1 ).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer in an ice bath.

  • Precipitation: Carefully acidify the aqueous layer using 1M HCl until the pH reaches ~3.5 to 4.0 (the isoelectric point of the product).

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry under high vacuum for 24 hours to yield the pure 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid.

Protocol 2: 96-Well Parallel Amide Coupling

Automated liquid handling is recommended for dispensing to ensure precision.

Reagents (Per Well):

  • 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid (0.10 mmol, 1.0 eq)

  • Diverse Primary/Secondary Amines (0.12 mmol, 1.2 eq)

  • HATU (0.15 mmol, 1.5 eq)

  • DIPEA (0.30 mmol, 3.0 eq)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare a 0.2 M stock solution of the carboxylic acid and a 0.3 M stock solution of HATU in anhydrous DMF.

  • Pre-Activation: Into a 2 mL deep-well 96-well plate, dispense 500 µL of the acid stock (0.10 mmol) and 500 µL of the HATU stock (0.15 mmol) into each well. Add 52 µL of DIPEA (0.30 mmol) to each well. Seal the plate and shake at 500 rpm for 15 minutes at room temperature to form the active HOAt ester.

  • Amine Addition: Unseal the plate and dispense the individual amines (0.12 mmol, either neat or as DMF solutions) into their designated wells.

  • Coupling: Reseal the plate with a chemically resistant mat. Shake the plate at 600 rpm at room temperature for 16 hours.

  • In-Process QC (Self-Validation): Randomly select 5 wells (e.g., A01, C04, E08, G12, H06). Dilute 5 µL from each well into 1 mL of MeOH and analyze via LC-MS. Ensure >85% conversion to the desired product mass before proceeding to purification.

Protocol 3: High-Throughput LC-MS Purification
  • Filtration: Transfer the crude reaction mixtures from the 96-well plate through a 0.45 µm PTFE filter plate into a clean collection plate to remove any insoluble urea byproducts or salts.

  • Prep-LC-MS: Inject 800 µL of each filtrate onto a Preparative LC-MS system equipped with a C18 column (e.g., 5 µm, 19 × 100 mm).

  • Gradient: Run a generic gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Fraction Collection: Utilize mass-directed fraction collection triggered by the specific calculated of the target amide for each well.

  • Concentration: Dry the collected fractions using a centrifugal vacuum concentrator (e.g., Genevac) to yield the final library members.

Quantitative Data Presentation

The table below summarizes representative amine inputs, their corresponding mass data, and typical isolated yields following the described workflow.

Well IDAmine InputProduct MW ( g/mol )Expected Typical Isolated Yield (%)
A01 Benzylamine282.34283.378%
A02 Morpholine262.31263.385%
A03 4-Fluoroaniline286.30287.362%
A04 Cyclohexylamine274.36275.480%
A05 1-Methylpiperazine275.35276.482%
A06 2-Aminopyridine269.30270.355%*

*Note: Highly electron-deficient or sterically hindered heteroarylamines (e.g., A06) typically result in lower isolated yields and may require elevated temperatures (50 °C) during the coupling step.

Sources

Method

Introduction: The Pyridazine Scaffold as a Privileged Structure in Crop Protection

An In-Depth Guide to the Application of Pyridazine Derivatives in Agrochemical Research The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Pyridazine Derivatives in Agrochemical Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design and discovery of novel agrochemicals.[1] Its unique electronic properties, including its π-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile core for developing molecules with high biological activity.[1][2] When converted to its pyridazinone form, it can function as both a hydrogen bond acceptor and donor, further expanding its interaction capabilities with biological targets.[1] Over the last two decades, research has consistently demonstrated that derivatives of pyridazine and pyridazinone exhibit a broad spectrum of agrochemical utilities, including potent herbicidal, insecticidal, and fungicidal activities.[3][4] This has led to the development of several commercial pesticides and a robust pipeline of new candidates.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the application of pyridazine derivatives in agrochemical research. It moves beyond a simple listing of facts to explain the causality behind experimental design, offering detailed, field-proven protocols and insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Section 1: Pyridazine Derivatives as Herbicides

The development of pyridazine-based herbicides represents one of the most significant success stories for this scaffold in agriculture.[1] These compounds target several crucial physiological processes in weeds, leading to effective control and improved crop yields.

Key Mechanisms of Herbicidal Action

Pyridazine herbicides have been developed to inhibit multiple key enzymes in plant biochemical pathways. The primary targets include:

  • Phytoene Desaturase (PDS): PDS is a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS prevents the formation of protective carotenoids, leading to the photo-oxidative destruction of chlorophyll and subsequent "bleaching" of the plant tissue.[1][5] The commercial herbicide Norflurazon is a classic example of a pyridazinone-based PDS inhibitor.[5]

  • Photosystem II (PSII) Inhibition: Some pyridazinone derivatives act by blocking the electron transport chain in PSII of photosynthesis. This inhibition halts ATP and NADPH production, ultimately leading to plant death.[6][7]

  • Protoporphyrinogen IX Oxidase (PPO) Inhibition: PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, causing the accumulation of protoporphyrinogen IX, which generates reactive oxygen species upon exposure to light, rapidly destroying cell membranes.[1]

  • 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) Inhibition: These herbicides disrupt the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protecting chlorophyll from photo-oxidation.[1]

Below is a diagram illustrating the inhibition of the carotenoid pathway by a PDS-inhibiting pyridazine herbicide.

PDS_Inhibition_Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Lycopene Lycopene Carotenes α, β-Carotenes Lycopene->Carotenes Chlorophyll Chlorophyll Protection Carotenes->Chlorophyll Photooxidation Photo-oxidation (Bleaching) Chlorophyll->Photooxidation Prevents PDS_Inhibitor Pyridazine PDS Inhibitor PDS_Inhibitor->PDS Inhibits PDS_Inhibitor->Photooxidation PDS->Lycopene

Caption: Mechanism of action for PDS-inhibiting pyridazine herbicides.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency of herbicide candidates. For pyridazine-based PDS inhibitors, research has shown:

  • Substitution at the 6-position: A chlorine atom at the 6-position of the pyridazine ring is often critical for post-emergence herbicidal activity.[1][5]

  • N-phenyl Ring Substituents: The substitution pattern on the N-phenyl ring significantly impacts efficacy. For example, a 2,4-difluoro substitution has been shown to result in potent pre-emergence activity against weeds like Echinochloa crus-galli and Portulaca oleracea.[5]

  • Scaffold Hopping: Replacing the pyridine moiety in existing herbicides like diflufenican with a pyridazine ring (a strategy known as scaffold hopping) has successfully generated new compounds with superior or comparable activity.[1]

Application Note & Protocol 1: Synthesis of a Novel Pyridazine Herbicide Candidate

This protocol describes a general, two-step synthesis for a 6-chloro-pyridazine-4-carboxamide derivative, a class of compounds that has shown promise as PDS inhibitors.[5] The causality for this approach lies in its efficiency, starting from commercially available materials to build the core heterocyclic structure first, followed by amide coupling to introduce the desired N-phenyl moiety.

Objective: To synthesize 6-chloro-N-(2,4-difluorophenyl)-3-oxopyridazine-4-carboxamide.

Materials:

  • Mucochloric acid

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃)

  • Thionyl chloride (SOCl₂)

  • 2,4-difluoroaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Protocol:

  • Step 1: Synthesis of 3,6-dichloropyridazine-4-carboxylic acid.

    • In a round-bottom flask, dissolve mucochloric acid in ethanol.

    • Slowly add hydrazine hydrate to the solution at room temperature and stir for 2 hours. This cyclocondensation reaction forms the pyridazinone ring.[8]

    • Remove the solvent under reduced pressure.

    • To the crude product, slowly add an excess of POCl₃ at 0°C. Reflux the mixture for 4 hours. This step chlorinates the pyridazinone ring, which is crucial for subsequent reactions and biological activity.

    • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain the intermediate product.

  • Step 2: Amide Coupling.

    • Suspend the 3,6-dichloropyridazine-4-carboxylic acid in DCM.

    • Add thionyl chloride and a catalytic amount of DMF. Reflux for 2 hours to form the acid chloride. This is a standard and effective method for activating the carboxylic acid for amidation.

    • Remove excess thionyl chloride under reduced pressure.

    • Re-dissolve the crude acid chloride in fresh DCM and cool to 0°C.

    • In a separate flask, dissolve 2,4-difluoroaniline and TEA in DCM.

    • Slowly add the aniline solution to the acid chloride solution. Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Application Note & Protocol 2: Pre-emergence Herbicidal Activity Bioassay

This protocol outlines a laboratory-based method to assess the pre-emergence herbicidal activity of newly synthesized pyridazine derivatives. The choice of representative monocot (Echinochloa crus-galli) and dicot (Portulaca oleracea) weeds allows for a broad-spectrum evaluation.[5]

Objective: To determine the inhibitory effect of a test compound on seed germination and early growth.

Materials:

  • Test compound (e.g., from Protocol 1)

  • Positive controls (e.g., Norflurazon, Diflufenican)[5]

  • Acetone, Tween-80 surfactant

  • Petri dishes (9 cm diameter) with filter paper

  • Seeds of Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (common purslane)

  • Growth chamber with controlled light (16h light/8h dark), temperature (25°C), and humidity

Protocol:

  • Preparation of Test Solutions:

    • Dissolve the test compound in a minimal amount of acetone.

    • Prepare a stock solution (e.g., 1000 µg/mL) by diluting with distilled water containing 0.1% (v/v) Tween-80. The surfactant ensures proper dispersion of the compound.

    • Create a dilution series (e.g., 100, 10, 1, 0.1 µg/mL) from the stock solution. A solvent-only solution serves as the negative control.

  • Seed Plating and Treatment:

    • Place two layers of filter paper in each petri dish.

    • Arrange 20 seeds of a single weed species evenly on the filter paper.

    • Pipette 5 mL of the corresponding test solution onto the filter paper in each dish. Ensure even wetting.

    • Prepare three replicate dishes for each concentration and each plant species.

  • Incubation:

    • Seal the petri dishes with parafilm to maintain humidity.

    • Place the dishes in a growth chamber under controlled conditions for 7-10 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the germination rate (%), root length (mm), and shoot length (mm) for each seedling.

    • Calculate the percent inhibition for each parameter relative to the negative control.

    • Use the data to calculate the IC₅₀ value (the concentration required to inhibit growth by 50%) for each compound.

    • Present the data in a table for clear comparison.

Table 1: Hypothetical Pre-emergence Herbicidal Activity Data

CompoundConcentration (µg/mL)E. crus-galli Root Inhibition (%)P. oleracea Root Inhibition (%)
B1 [5]100100100
1085.291.5
148.655.3
Norflurazon 100100100
1075.482.1
139.845.7

Section 2: Pyridazine Derivatives as Insecticides

Pyridazine-based compounds have also shown significant promise as insecticides, targeting a range of agricultural pests.[9][10] Their development often involves the strategic combination of the pyridazine core with other known insecticidal pharmacophores.

Structure-Activity Relationship (SAR) Insights

The insecticidal activity of pyridazine derivatives is highly dependent on their substitution patterns. For example, in studies against aphids like Aphis nerii:

  • The presence of cyano and thioxo groups on a dihydropyridine ring fused or linked to a pyridazine can contribute to toxicity.[11]

  • The nature and position of substituents on aryl rings attached to the core structure can modulate the potency, with certain electronic and steric factors enhancing activity.[9]

  • Incorporating moieties like 1,3,4-thiadiazole can lead to moderate to good insecticidal activities.[10]

Application Note & Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

This protocol describes a standard leaf-dip bioassay for evaluating the toxicity of pyridazine compounds against sucking insects like aphids (Aphis gossypii).[12] This method is chosen because it mimics the natural route of exposure for sap-sucking insects and provides reliable, quantifiable results.

Objective: To determine the LC₅₀ (lethal concentration for 50% of the population) of a test compound against adult aphids.

Materials:

  • Test compound

  • Positive control (e.g., a commercial aphicide like Imidacloprid)

  • Acetone, Triton X-100 surfactant

  • Cotton or cabbage plants with healthy, uniform leaves

  • Colony of adult Aphis gossypii (wingless)

  • Ventilated containers or petri dishes with moist filter paper

  • Fine camel-hair brush

Protocol:

  • Preparation of Test Solutions:

    • Prepare a dilution series of the test compound (e.g., 200, 100, 50, 25, 12.5 mg/L) in an aqueous solution containing 0.1% acetone and 0.1% Triton X-100. The surfactant ensures the solution adheres to the leaf surface.

    • Prepare a solvent-only solution as a negative control.

  • Treatment:

    • Excise fresh cotton leaves of a similar size.

    • Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air-dry completely on a clean surface.

  • Insect Exposure:

    • Place the treated, dried leaf into a ventilated container with a moist filter paper at the bottom to maintain turgor.

    • Using a fine brush, carefully transfer 25-30 healthy adult aphids onto the treated leaf surface.

    • Prepare three replicates for each concentration.

  • Incubation and Assessment:

    • Maintain the containers in a controlled environment (25±1°C, >60% relative humidity, 16h light/8h dark photoperiod).

    • After 24 or 48 hours, count the number of dead insects. An insect is considered dead if it is unable to move when gently prodded with the brush.

  • Data Analysis:

    • Calculate the mortality rate for each concentration, correcting for any mortality in the negative control using Abbott's formula.

    • Use probit analysis to determine the LC₅₀ value and its 95% confidence intervals.

Section 3: Pyridazine Derivatives as Fungicides

The versatility of the pyridazine scaffold extends to the control of phytopathogenic fungi. By incorporating specific functional groups, researchers have developed pyridazine derivatives with potent fungicidal activity against economically important diseases.[13][14]

Structure-Activity Relationship (SAR) Insights

For pyridazinone-thiadiazole derivatives tested against wheat leaf rust (Puccinia recondita), QSAR studies have revealed:

  • Hydrophobicity: Increased hydrophobicity (logP) of the substituents is positively correlated with fungicidal activity.[14]

  • Electronic Effects: Electron-donating groups, particularly at the ortho position of an aryl substituent, are favorable for activity.[14]

  • Halogenation: A chlorine atom at the 3-position and a methyl group at the 6-position of the pyridazine ring can enhance antifungal activity.[1]

Application Note & Protocol 4: In Vivo Fungicidal Activity Assay

This protocol provides a method for evaluating the protective and curative activity of pyridazine compounds against a foliar fungal pathogen, using wheat leaf rust as a model system.[14] This in vivo assay is critical as it assesses the compound's performance in a more biologically relevant context than a simple plate assay.

Objective: To assess the efficacy of a test compound in preventing (protective) and treating (curative) fungal infection on host plants.

Materials:

  • Test compound

  • Positive control (e.g., a commercial fungicide like Tebuconazole)

  • Wheat seedlings (at the one-leaf stage)

  • Spore suspension of Puccinia recondita

  • Atomizer/sprayer

  • Greenhouse or controlled environment chamber

Protocol:

  • Plant Preparation:

    • Grow wheat plants in pots until the first leaf is fully expanded (approx. 7-10 days).

  • Compound Application:

    • Prepare test solutions at various concentrations (e.g., 500, 250, 100 µg/mL) in a water-acetone mixture with a surfactant.

    • For Protective Assay: Spray the wheat seedlings with the test solutions until runoff. Allow the plants to dry for 24 hours. Then, inoculate the plants by spraying them with the fungal spore suspension.

    • For Curative Assay: Inoculate the wheat seedlings with the fungal spore suspension first. Incubate them in a high-humidity environment for 24 hours to allow infection to establish. Then, spray the infected plants with the test solutions.

  • Incubation:

    • Place all treated and control plants in a greenhouse under optimal conditions for disease development (e.g., 20°C, high humidity, 16h photoperiod).

  • Disease Assessment:

    • After 7-10 days, when disease symptoms (pustules) are fully developed on the control plants, assess the disease severity on all plants.

    • Disease severity can be rated visually as the percentage of leaf area covered by rust pustules.

    • Calculate the percent control (efficacy) for each treatment relative to the untreated, inoculated control.

Section 4: From Lab to Field: A General Workflow

The development of a new pyridazine-based agrochemical follows a multi-stage process, from initial design to potential commercialization.

Caption: General workflow for pyridazine-based agrochemical R&D.

Application Note & Protocol 5: Design of Small-Scale Field Trials

Moving a promising candidate from the lab to the field is a critical step. Small-scale field trials are designed to evaluate efficacy under real-world agricultural conditions.[15][16]

Objective: To assess the performance of a new pyridazine formulation against a target pest/weed population and evaluate crop safety.

Key Design Principles (based on OECD & EPA Guidelines): [15][17]

  • Define the Critical Good Agricultural Practice (cGAP): Determine the proposed application rate, timing, number of applications, and method (e.g., foliar spray) that represents the most rigorous use pattern.[16]

  • Site Selection: Choose a location with a known history of the target pest/weed and uniform soil and environmental conditions.

  • Plot Design: Use a randomized complete block design (RCBD) to minimize the effects of field variability. Each block should contain all treatments, including an untreated control and a commercial standard. Plots should be of adequate size (e.g., 2m x 5m) with buffer zones to prevent spray drift.[18]

  • Application: Use calibrated equipment to ensure accurate application rates. Record all environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Efficacy: Assess pest/weed control at regular intervals using standardized rating scales (e.g., percent control, weed density).

    • Phytotoxicity: Evaluate crop injury (e.g., stunting, chlorosis, necrosis) at each assessment interval.

    • Yield: At the end of the season, harvest the crop from each plot and measure the yield.

  • Residue Sampling: For promising candidates, collect samples of the raw agricultural commodity according to specific protocols to analyze for pesticide residues.[15] This is essential for setting Maximum Residue Limits (MRLs).

Application Note & Protocol 6: Overview of Pesticide Residue Analysis

Determining the concentration of the parent pyridazine compound and its relevant metabolites in treated crops is a regulatory requirement. Modern analytical techniques provide the necessary sensitivity and selectivity for this task.[19]

Objective: To accurately quantify pyridazine derivative residues in a crop matrix.

Methodology: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)

  • Sample Preparation (QuEChERS Method):

    • A homogenized sample (e.g., wheat grain, tomato fruit) is extracted with an organic solvent (typically acetonitrile).

    • Salts are added to induce phase separation and remove water.

    • The supernatant is cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents that remove interfering matrix components like lipids and pigments. This method is fast, simple, and effective for a wide range of pesticides and matrices.

  • Instrumental Analysis:

    • The cleaned-up extract is injected into an HPLC or UHPLC system, which separates the target analyte from other compounds.

    • The analyte then enters the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion for the pyridazine derivative is selected, fragmented, and one or more characteristic product ions are monitored.

    • This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low trace levels (ppb or ppt).[19]

  • Validation: The method must be validated for accuracy, precision, linearity, limit of quantification (LOQ), and recovery according to international guidelines to ensure the data is reliable for regulatory submission.

Conclusion

Pyridazine and its derivatives continue to be an exceptionally fruitful area of research for the development of new agrochemicals. Their structural versatility allows for the fine-tuning of biological activity across herbicidal, insecticidal, and fungicidal applications. The key to future success lies in a rational, mechanism-based design approach, coupled with efficient synthesis and robust, field-relevant bioassays. As the need for effective and environmentally conscious crop protection solutions grows, the privileged pyridazine scaffold is poised to deliver the next generation of innovative agrochemicals.

References

  • ResearchGate. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Retrieved from [Link]

  • PubMed. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Retrieved from [Link]

  • ScienceDirect. (2025). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • R Discovery. (n.d.). Modes of Action of Pyridazinone Herbicides. Retrieved from [Link]

  • Bentham Science. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides.
  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • ANTEDIS. (n.d.). Agrochemical testing and Product Assessments & Studies in France. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ACS Publications. (2002). Synthesis, Fungicidal Activity, and QSAR of Pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). PRN 2007-2: Guidance on Small-Scale Field Testing and Low-level Presence in Food of Plant-Incorporated Protectants (PIPs). Retrieved from [Link]

  • OECD. (2009). OECD Guideline for the Testing of Chemicals - Crop Field Trial. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • OECD. (n.d.). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]

  • Bibliomed. (2013). PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Current Chemistry Letters 12 (2023) - Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii*. Retrieved from [Link]

  • Charles River. (n.d.). Conduct of crop field trials and generation of representative residue data. Retrieved from [Link]

  • PMC. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

Sources

Application

Application Note: Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate as a Privileged Intermediate in Small Molecule Drug Discovery

Executive Summary & Chemical Rationale In modern medicinal chemistry, the pyridazine heterocycle has emerged as a highly versatile bioisostere for phenyl, pyridine, and pyrazine rings[1]. Characterized by weak basicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the pyridazine heterocycle has emerged as a highly versatile bioisostere for phenyl, pyridine, and pyrazine rings[1]. Characterized by weak basicity, a high dipole moment that facilitates π-π stacking, and a robust dual hydrogen-bonding capacity, the 1,2-diazine core is increasingly prevalent in FDA-approved therapeutics such as the kinase inhibitor deucravacitinib and the GPCR antagonist relugolix[2].

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a highly strategic building block for drug discovery.

  • The Pyridazine Core: Modulates physicochemical properties, often improving aqueous solubility, lowering cytochrome P450 inhibition, and mitigating cardiac hERG liabilities compared to traditional carbocyclic scaffolds[2].

  • The Pyrrolidine Substituent (C6): Introduces a controlled lipophilic bulk and a tertiary amine vector. This structural motif frequently acts as a critical hinge-binding anchor in kinase inhibitors or as a spatial occupier in CNS-active agents[3].

  • The Ethyl Carboxylate (C3): Serves as a highly stable yet easily manipulable functional handle. It allows for rapid downstream diversification via saponification and subsequent parallel amide coupling, enabling the high-throughput generation of focused compound libraries.

Mechanistic Causality: The SNAr Approach

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This electrophilicity is further amplified by the electron-withdrawing ethyl ester group at the C3 position, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, the C6 position becomes highly activated and susceptible to nucleophilic attack by pyrrolidine, leading to the rapid displacement of the chloride leaving group[4].

SNAr_Mechanism A Ethyl 6-chloropyridazine- 3-carboxylate (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack at C6 B Pyrrolidine (Nucleophile) B->C Lone Pair Donation D Ethyl 6-(pyrrolidin-1-yl) pyridazine-3-carboxylate (Product) C->D Chloride Elimination

Figure 1: SNAr mechanism at the C6 position of the highly activated pyridazine ring.

Protocol 1: Synthesis of the Intermediate

This protocol details the optimized SNAr reaction to synthesize Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate from its commercially available 6-chloro precursor.

Experimental Causality & Optimization

N,N-Diisopropylethylamine (DIPEA) is selected as the base over inorganic carbonates because its steric bulk prevents competitive nucleophilic attack, while its complete solubility in N,N-Dimethylformamide (DMF) ensures a homogeneous reaction mixture. This drives the SNAr kinetics forward efficiently. As shown in Table 1 , DMF at 80 °C provides the optimal balance of reaction velocity and product purity.

Table 1: Optimization of SNAr Reaction Conditions
SolventBaseTemperature (°C)Time (h)Isolated Yield (%)LC-MS Purity (%)
EthanolTEA80678>95
DMF DIPEA 80 4 94 >99
THFK₂CO₃65126290
NMPDIPEA100289>96
Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq, 10 mmol, 1.87 g) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (2.0 eq, 20 mmol, 3.48 mL) to the solution, followed by the dropwise addition of pyrrolidine (1.2 eq, 12 mmol, 1.00 mL). Note: The dropwise addition controls the mild exotherm associated with the initial nucleophilic attack.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material ( Rf​ ~0.6) will be fully consumed, replaced by a highly UV-active, lower-running spot ( Rf​ ~0.3) corresponding to the polar pyrrolidine adduct. LC-MS analysis must confirm the mass shift from the 6-chloro precursor ( m/z 187/189 [M+H]+ ) to the target product ( m/z 222 [M+H]+ ).

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10% to 50% EtOAc in Hexanes) to yield the pure product as a crystalline solid.

Protocol 2: Downstream Functionalization & Library Generation

To utilize this intermediate in drug discovery, the C3-ester must be converted into a diverse array of amides. This two-step protocol outlines the saponification to the free acid, followed by parallel amide coupling[5].

Workflow Step1 Ethyl 6-(pyrrolidin-1-yl) pyridazine-3-carboxylate Step2 Saponification (LiOH) THF/H2O, 25°C Step1->Step2 Step3 6-(pyrrolidin-1-yl) pyridazine-3-carboxylic acid Step2->Step3 Ester Hydrolysis Step4 Amide Coupling (HATU/DIPEA) + Diverse Primary/Secondary Amines Step3->Step4 Step5 Pyridazine-3-carboxamide Focused Drug Library Step4->Step5 Parallel Synthesis

Figure 2: Workflow for generating pyridazine-based pharmaceutical libraries from the ester intermediate.

Step-by-Step Methodology

Part A: Saponification

  • Dissolve Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (5 mmol) in a 3:1 mixture of THF:H₂O (20 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq, 15 mmol). Stir at 25 °C for 3 hours.

  • Self-Validation: TLC (DCM/MeOH 9:1) should show the disappearance of the ester and the formation of a baseline spot (the lithium salt).

  • Concentrate to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3-4. The product, 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under high vacuum ( m/z 194 [M+H]+ ).

Part B: Parallel Amide Coupling

  • In a 20 mL scintillation vial, combine the carboxylic acid (0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (3.0 eq, 1.5 mmol) and stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Add the desired amine building block (1.2 eq, 0.6 mmol). Stir for 2 hours.

  • Self-Validation: LC-MS should indicate complete consumption of the activated acid mass and the appearance of the target amide mass.

  • Purify directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final drug candidate.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: Medicinal Chemistry Research (PubMed Central) URL: [Link]

  • Title: Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems Source: Current Bioactive Compounds (Bentham Science) URL: [Link]

  • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: MDPI (Molecules) URL: [Link]

  • Title: Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development Source: Journal of Chemical Technology and Metallurgy URL: [Link]

Sources

Method

Application Note: High-Throughput Screening of Pyridazine Libraries Using TR-FRET Kinase Assays

Introduction and Rationale Pyridazine and its fused derivatives (e.g., imidazo[1,2-b]pyridazines) represent a highly versatile, privileged pharmacophore in modern drug discovery[1]. Their unique physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Pyridazine and its fused derivatives (e.g., imidazo[1,2-b]pyridazines) represent a highly versatile, privileged pharmacophore in modern drug discovery[1]. Their unique physicochemical properties—such as the ability to act as both hydrogen bond acceptors and structural dipoles—make them exceptional scaffolds for designing potent kinase inhibitors targeting oncology and inflammatory pathways (e.g.,2[2] and 3[3]).

However, screening nitrogen-rich heterocyclic libraries presents distinct challenges. Pyridazine derivatives can occasionally exhibit short-lived autofluorescence or act as pan-assay interference compounds (PAINS) in standard biochemical assays. To circumvent this, 4[4] is deployed as the optimal high-throughput screening (HTS) modality. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Terbium, Tb³⁺), allowing a microsecond time delay prior to signal detection. This temporal gating effectively eliminates background autofluorescence and light scattering, ensuring high signal-to-noise ratios when screening dense heterocyclic libraries[5].

Experimental Workflow and Mechanistic Pathways

HTS_Workflow A 1. Library Dispensing (Acoustic Liquid Handling) B 2. Kinase Reaction (Target + ATP + Substrate) A->B Nanoliter Transfer C 3. Reaction Quench (EDTA Addition) B->C 60 min Incubation D 4. TR-FRET Detection (Tb-Antibody Binding) C->D Chelate Mg2+ E 5. Ratiometric Analysis (Emission 520/490 nm) D->E Time-Delayed Read

Caption: TR-FRET high-throughput screening workflow for pyridazine libraries.

Step-by-Step TR-FRET Protocol: Mps1 (TTK) Kinase Inhibition

This self-validating protocol is optimized for a 384-well format to identify Mps1 kinase inhibitors from a pyridazine-focused library[2].

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT prevents the oxidation of critical cysteine residues in the kinase domain, while Brij-35 (a non-ionic detergent) prevents the hydrophobic aggregation of pyridazine compounds, a common cause of false negatives in HTS.

  • Enzyme/Substrate Mix: 2 nM Mps1 (TTK) kinase and 400 nM Fluorescein-labeled Poly-GT substrate.

  • ATP Solution: 20 µM ATP (approximating the apparent Kₘ for Mps1 to ensure competitive inhibitor sensitivity).

  • Detection Mix: 20 mM EDTA and 2 nM LanthaScreen™ Tb-PY20 antibody in TR-FRET dilution buffer[6].

Assay Execution
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of pyridazine library compounds (in 100% DMSO) into a low-volume, black 384-well microplate.

    • Causality: Acoustic dispensing avoids pin-tool carryover and minimizes DMSO concentration (<1% final), preventing solvent-induced denaturation of the kinase.

  • Kinase Addition: Dispense 5 µL of the Enzyme/Substrate Mix into all wells except the "No Enzyme" control wells (dispense buffer instead to establish the baseline for Z'-factor calculation).

  • Reaction Initiation: Add 5 µL of the ATP Solution to all wells to start the phosphorylation reaction. Centrifuge the plate at 1000 x g for 1 minute to ensure mixing.

  • Incubation: Incubate the plate in the dark at room temperature (22–25°C) for 60 minutes.

  • Termination and Detection: Add 10 µL of the Detection Mix (EDTA + Tb-Antibody) to all wells.

    • Causality: EDTA acts as a rapid quench by 6[6], an essential cofactor for ATP hydrolysis, instantly freezing the reaction kinetics. The Tb-antibody specifically binds to the newly phosphorylated fluorescein-substrate.

  • Equilibration: Incubate for an additional 60 minutes at room temperature to allow the antibody-substrate binding to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader using an excitation wavelength of 340 nm. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor) with a 100 µs delay and 200 µs integration time[5][7].

Mechanism P Pyridazine Hit (e.g., Imidazo[1,2-b]pyridazine) K Mps1 Kinase (Active Site) P->K Competitive Inhibition F TR-FRET Signal (Tb -> Fluorescein) P->F Decreases Ratio S Substrate Phosphorylation K->S Catalyzes (if uninhibited) S->F Enables Energy Transfer

Caption: Mechanistic logic of Mps1 kinase inhibition by pyridazine derivatives.

Data Analysis and Quality Control

The self-validating nature of this HTS protocol relies on ratiometric analysis and rigorous statistical controls.

Ratiometric Calculation

Calculate the Emission Ratio for each well: Emission Ratio = (Fluorescence Intensity at 520 nm) / (Fluorescence Intensity at 490 nm)

  • Causality: Taking the 5[5] normalizes well-to-well variations in liquid volume and corrects for any residual inner-filter effects (color quenching) caused by the pyridazine compounds.

Quantitative HTS Metrics

To ensure the assay is robust enough for a full library screen, calculate the Z'-factor using the positive (DMSO only) and negative (No Enzyme/EDTA quenched) controls. A 8[8] indicates an excellent assay.

Table 1: Expected HTS Validation Metrics and Reference Compound Data

Metric / CompoundTarget Value / IC₅₀Biological Significance
Z'-Factor > 0.75Validates high separation band between hit and non-hit populations.
Signal-to-Background (S/B) 4.0 - 6.0Ensures sufficient dynamic range for detecting weak allosteric binders.
DMSO Tolerance Up to 2% (v/v)Prevents false positives driven by solvent-induced enzyme denaturation.
Imidazo[1,2-b]pyridazine (Hit 10a) ~ 55 nMBaseline biochemical potency of unsubstituted HTS hit[2].
Compound 27f (Optimized) 0.70 nMHighly selective, orally bioavailable optimized Mps1 inhibitor[2].

Troubleshooting and Optimization

  • High Background/Low S/B Ratio: If the pyridazine library contains highly colored compounds that absorb at 340 nm, the primary excitation may be hindered. Solution: Ensure the ratiometric calculation is strictly applied. If issues persist, increase the time delay on the plate reader to 150 µs to allow all non-lanthanide fluorescence to decay[4].

  • Precipitation of Pyridazine Hits: Fused pyridazines can suffer from poor aqueous solubility[2]. Solution: Keep the final DMSO concentration at exactly 1% and ensure Brij-35 is freshly added to the assay buffer to maintain compound solubility during the 60-minute incubation.

References

  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds. 1

  • Zhao, B., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. 9

  • ThermoFisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. ThermoFisher. 5

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. 7

  • Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. 2

  • National Institutes of Health (NIH). The Identification of Aminothienopyridazine Inhibitors of Tau Assembly by Quantitative High-Throughput Screening. PMC. 8

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. 6

  • Hasegawa, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. 3

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. 4

Sources

Application

Application Note: In Vitro Vasorelaxant Activity Screening of Pyridazin-3-one Derivatives

Introduction & Mechanistic Rationale Hypertension remains a primary driver of global cardiovascular morbidity, necessitating the continuous development of novel antihypertensive agents. Classical vasodilators like hydral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Hypertension remains a primary driver of global cardiovascular morbidity, necessitating the continuous development of novel antihypertensive agents. Classical vasodilators like hydralazine, which rely on a fused phthalazine (benzopyridazine) core, often present with variable pharmacokinetic profiles and adverse effects. Recent medicinal chemistry efforts have identified the pyridazin-3-one moiety as a highly effective, bio-isosteric alternative to the phthalazine ring [1].

Derivatives such as 6-(4-substitutedphenyl)-3-pyridazinones and 4-methoxyphenylhydrazide derivatives have demonstrated superior aortic vasorelaxant activity compared to classical agents [2]. The primary mechanism of action for these novel derivatives involves the significant upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, leading to elevated nitric oxide (NO) levels in the vascular tissue [1].

Mechanistic Pathway

G Pyridazin3One Pyridazin-3-one Derivatives eNOS eNOS Activation (mRNA Upregulation) Pyridazin3One->eNOS Upregulates NO Nitric Oxide (NO) Release eNOS->NO Catalyzes sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP Production sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates Ca2 Decreased Intracellular Ca2+ PKG->Ca2 Mediates Vasorelaxation Vascular Smooth Muscle Relaxation Ca2->Vasorelaxation Induces

Mechanistic signaling pathway of pyridazin-3-one induced vasorelaxation.

Experimental Methodology: Isolated Rat Thoracic Aorta Assay

The isolated rat thoracic aorta model is the gold standard for evaluating in vitro vasorelaxant activity. It provides a robust, self-validating system to differentiate between endothelium-dependent and endothelium-independent mechanisms [3].

Workflow Tissue Rat Thoracic Aorta Isolation Rings Preparation of Aortic Rings (3-4 mm) Tissue->Rings OrganBath Organ Bath Setup (Krebs-Henseleit, 37°C) Rings->OrganBath Equilibration Equilibration (1.5-2 g resting tension) OrganBath->Equilibration Precontraction Pre-contraction (Phenylephrine or KCl) Equilibration->Precontraction Treatment Cumulative Addition of Pyridazin-3-ones Precontraction->Treatment Analysis Isometric Tension Recording & EC50 Treatment->Analysis

Step-by-step workflow for in vitro isolated rat aorta vasorelaxant screening.

Reagent and Buffer Preparation
  • Krebs-Henseleit Buffer (KHB): Prepare a solution containing (in mM) NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, glucose 11, and EDTA 0.026 [4].

  • Causality & Rationale: KHB mimics the physiological ionic environment of the extracellular fluid. The inclusion of glucose provides an essential metabolic substrate for smooth muscle contraction. Continuous aeration with carbogen gas (95% O₂ / 5% CO₂) is strictly required to maintain the buffer pH precisely at 7.4 and ensure deep tissue oxygenation [3].

Tissue Harvesting and Preparation
  • Euthanize male Sprague-Dawley rats (220–280 g) via CO₂ inhalation, strictly adhering to institutional ethical guidelines [3].

  • Rapidly excise the descending thoracic aorta and immediately submerge it in ice-cold, pre-oxygenated KHB.

  • Carefully dissect away adhering perivascular fat and connective tissue under a dissecting microscope.

  • Section the aorta into uniform rings of 3–4 mm in length [5].

  • Causality & Rationale: Utilizing ice-cold buffer minimizes ischemic damage and protease activity during dissection. Removing perivascular adipose tissue (PVAT) is a critical step, as PVAT releases endogenous vasoactive factors (adipokines) that can confound the pharmacological assessment of the synthetic pyridazin-3-ones [5].

Organ Bath Setup and Self-Validating Equilibration
  • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing KHB maintained at 37°C.

  • Connect the upper hook to an isometric force-displacement transducer linked to a digital data acquisition system.

  • Apply a resting tension of 1.5 to 2.0 g and allow the tissue to equilibrate for 60 minutes, replacing the bath with fresh KHB every 15 minutes [3].

  • Viability Check (Self-Validation Step 1): Induce contraction using 60 mM KCl to verify smooth muscle viability. Wash repeatedly until baseline tension is restored.

  • Endothelial Integrity Check (Self-Validation Step 2): Pre-contract the rings with 1 µM Phenylephrine (PHE). Once a stable plateau is reached, add 1 µM Acetylcholine (ACh).

  • Causality & Rationale: A resting tension of 1.5–2.0 g aligns the smooth muscle fibers to their optimal length-tension relationship ( Lmax​ ), maximizing contractile force [3]. The ACh challenge is a mandatory self-validating control: ACh stimulates endothelial muscarinic receptors to release NO. A relaxation response of >70% confirms an intact, functional endothelium, which is strictly required to evaluate eNOS-modulating pyridazin-3-ones [4].

Vasorelaxant Screening Protocol
  • Pre-contraction: Induce a stable tonic contraction using 1 µM PHE (to trigger receptor-mediated, intracellular Ca²⁺ release) or 60 mM KCl (to trigger depolarization-induced extracellular Ca²⁺ influx via L-type channels) [5].

  • Cumulative Dosing: Once the contraction plateau is stable, add the pyridazin-3-one derivative cumulatively to the organ bath (e.g., 10−9 to 10−4 M).

  • Mechanistic Probing: To definitively prove the eNOS pathway, pre-incubate parallel intact rings with 100 µM L-NAME (a non-selective NOS inhibitor) or 10 µM Indomethacin (a COX inhibitor) for 30 minutes prior to PHE contraction [4].

  • Causality & Rationale: Cumulative dosing allows for the generation of a complete concentration-response curve from a single tissue preparation, minimizing biological variance. If L-NAME abolishes the vasorelaxant effect of the pyridazin-3-one derivative, it explicitly confirms that the compound's activity is NO/eNOS-dependent [4].

Data Presentation and Interpretation

The efficacy of pyridazin-3-one derivatives is quantified by calculating the maximal relaxation ( Rmax​ ) and the half-maximal effective concentration ( EC50​ ). Recent screenings have demonstrated that specific substitutions (e.g., acid or ester analogs at the 6-phenyl position) yield highly potent hits [2].

Table 1: Comparative Vasorelaxant Activity of Representative Pyridazin-3-one Derivatives vs. Standard

Compound / DerivativeTarget / Mechanism EC50​ (µM)Maximal Relaxation ( Rmax​ )
Hydralazine (Standard) Direct Vasodilation18.210~100%
Compound 5 (Acid analog) eNOS Modulation0.339>100%
Compound 10c (Hydrazide) eNOS Modulation1.204>100%
Compound 4 (Ester analog) eNOS Modulation1.225>100%

Interpretation: The data clearly indicates that optimizing the pyridazin-3-one core can yield compounds with EC50​ values significantly lower (up to 50-fold more potent) than the classical phthalazine-based drug, hydralazine, validating the scaffold's potential in modern antihypertensive drug development [2].

References

  • Source: nih.gov (PMC)
  • Title: Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )
  • Source: mdpi.
  • Source: dovepress.
  • Source: frontiersin.
Method

Application Note: Design, Synthesis, and Evaluation of Pyridazine-Based Kinase Inhibitors

Introduction & Rationale Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a primary driver in oncology, fibrosis, and inflammatory diseases. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a primary driver in oncology, fibrosis, and inflammatory diseases. As a Senior Application Scientist, I frequently guide drug discovery teams toward privileged scaffolds that offer both synthetic tractability and high target affinity. The pyridazine and imidazo[1,2-b]pyridazine heterocycles have emerged as premier frameworks for developing ATP-competitive protein kinase inhibitors[1].

These nitrogen-containing bicyclic systems act as excellent adenine bioisosteres. They reliably anchor the inhibitor within the kinase hinge region via critical hydrogen bonds while offering multiple exit vectors for structural diversification[1][2]. Recent optimization campaigns utilizing these scaffolds have yielded highly potent inhibitors against targets such as ALK5 (TGF-βR1) for fibrosis[3], TAK1 for multiple myeloma[4], p38 MAP kinase for inflammation[5], and Mps1 (TTK) for solid tumors[6].

ALK5_Pathway TGFB TGF-β Ligand Receptor TGF-βR2 / ALK5 Complex (Active Kinase) TGFB->Receptor Binds & Activates Smad23 Smad2 / Smad3 (Phosphorylation) Receptor->Smad23 Phosphorylates Inhibitor Pyridazine Inhibitor (ATP-Competitive) Inhibitor->Receptor Blocks Kinase Domain Smad4 Smad4 Complex Smad23->Smad4 Complex Formation Nucleus Gene Transcription (Fibrosis & Oncology) Smad4->Nucleus Nuclear Translocation

Fig 1. TGF-β/ALK5 signaling pathway and its targeted inhibition by pyridazine derivatives.

Structural Design & Causality in SAR Optimization

The development of a successful kinase inhibitor requires moving beyond simple binding affinity to optimize physicochemical properties. For imidazo[1,2-b]pyridazines, the C3 and C6 positions are the primary vectors for Structure-Activity Relationship (SAR) tuning.

  • C6 Substitution (Solvent-Exposed Region): Introducing aliphatic heterocycles like morpholine or piperazine at the C6 position drastically improves water solubility and metabolic stability[4]. Causality: Morpholine groups can engage in additional water-mediated hydrogen bonding at the edge of the ATP pocket, enhancing both bioavailability and receptor binding affinity. For instance, a C6-cis-dimethylmorpholine substitution yielded a TAK1 inhibitor with an IC50 of 55 nM[4].

  • C3 Substitution (Hydrophobic Pocket): The C3 position is typically directed toward the hydrophobic back-pocket of the kinase. Suzuki-Miyaura coupling of diverse aryl or heteroaryl groups here allows the molecule to achieve high kinase selectivity by exploiting unique structural variations in the target's binding site[6].

Quantitative Data Summary

The table below summarizes recent breakthroughs in pyridazine-based kinase inhibitors, highlighting how specific structural modifications drive biochemical potency across different disease indications.

Scaffold TypeTarget KinaseKey Structural ModificationBiochemical IC50Disease IndicationRef
Imidazo[1,2-b]pyridazineTAK1C6-cis-dimethylmorpholine55 nMMultiple Myeloma[4]
4,6-disubstituted pyridazineALK5Basic amine side chains< 100 nMFibrosis / Cancer[3]
Imidazo[1,2-b]pyridazineMps1 (TTK)C6-aryl substitution0.70 nMSolid Tumors[6]
Imidazo[1,2-b]pyridazinep38 MAP KinasePyridine N-oxidePotent (nM range)Rheumatoid Arthritis[5]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, workflows must be designed as self-validating systems. Below are the standard protocols for synthesizing and evaluating these inhibitors.

Workflow Design Rational Design (Scaffold Hopping) Synthesis Chemical Synthesis (SNAr & Suzuki) Design->Synthesis Target defined Assay Biochemical Assay (ADP-Glo) Synthesis->Assay Library generated Cellular Cellular Validation (Anti-proliferation) Assay->Cellular IC50 < 100 nM Optimization Lead Optimization (ADME & In Vivo) Cellular->Optimization Efficacy confirmed Optimization->Design SAR Feedback

Fig 2. Iterative workflow for the design, synthesis, and validation of pyridazine kinase inhibitors.

Protocol A: Chemical Synthesis of Imidazo[1,2-b]pyridazine Libraries

Causality & Design Choice: A highly modular two-step sequence is employed to allow late-stage diversification. SNAr installs the solubilizing group at C6, creating a common intermediate. Subsequent Suzuki-Miyaura coupling at C3 generates the diverse library[4].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 6-chloro-imidazo[1,2-b]pyridazine core in a polar aprotic solvent (e.g., DMF).

  • Add the desired nucleophile (e.g., cis-dimethylmorpholine) and a non-nucleophilic base (DIPEA).

  • Heat the reaction mixture to 80–100 °C under an inert atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Perform LC-MS and 1H-NMR analysis to confirm the regioselectivity of the substitution. Confirming C6 substitution before proceeding prevents the propagation of isomeric impurities, ensuring the integrity of downstream SAR data.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the isolated C6-substituted intermediate, add the appropriate aryl boronic acid.

  • Introduce a palladium catalyst (e.g., Pd(dppf)Cl2) and a mild base (K2CO3) in a degassed solvent mixture of acetonitrile and water (3:1 ratio)[4].

  • Irradiate under microwave conditions at 120 °C for 20 minutes to drive the coupling at the C3 position.

  • Purify the final compound via preparative HPLC.

Protocol B: Biochemical Evaluation via ADP-Glo™ Kinase Assay

Causality & Design Choice: The ADP-Glo assay is selected over radiometric methods because it is a universal, homogeneous assay that measures the generation of ADP. Since kinases vary in their ATP Km values, measuring ADP production directly and accurately reflects enzymatic turnover[4].

Step 1: Kinase Reaction

  • Prepare a 1X Kinase Buffer containing the target kinase (e.g., TAK1) and its specific substrate.

  • Dispense the kinase/substrate mixture into a 384-well plate.

  • Add the pyridazine-based inhibitor in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM).

  • Initiate the reaction by adding ultra-pure ATP (at the predetermined Km concentration) and incubate for 60 minutes.

Step 2: ATP Depletion & Kinase Detection

  • Add an equal volume of ADP-Glo™ Reagent to the wells and incubate for 40 minutes to completely deplete unconsumed ATP.

  • Add the Kinase Detection Reagent to convert ADP back to ATP, simultaneously driving a luciferase/luciferin reaction. Measure luminescence.

  • Self-Validation Checkpoint: Always run a standard curve of ATP-to-ADP conversion alongside the reaction. Include a well-characterized reference inhibitor (e.g., Takinib for TAK1[4] or Galunisertib for ALK5[3]). If the reference compound's IC50 deviates by >3-fold from literature values, the ATP concentration or enzyme activity must be recalibrated.

Protocol C: Cellular Target Engagement and Anti-Proliferation

Causality & Design Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Matching the lipophilic/hydrophilic properties of the inhibitor to the cellular environment is critical for target engagement[7].

  • Plate target-overexpressing cells (e.g., H929 for TAK1[4]) and target-negative control cells in 96-well plates.

  • Treat with the inhibitor for 72 hours and measure viability using CellTiter-Glo.

  • Self-Validation Checkpoint: A true on-target inhibitor will show a significant shift in the GI50 between the overexpressing cell line and the negative control. Confirm intracellular target engagement by Western Blotting for downstream pathway markers (e.g., reduced phosphorylation of Smad2/3 for ALK5 inhibitors[3]).

References

  • [3] Title: Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors | Source: ACS Publications | URL: 3

  • [5] Title: Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors | Source: ChEMBL - EMBL-EBI | URL: 5

  • [4] Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma | Source: RSC Publishing | URL:4

  • [1] Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | Source: MDPI | URL: 1

  • [7] Title: Enhancing the cellular anti-proliferation activity of pyridazinones as c-met inhibitors using docking analysis | Source: PubMed | URL: 7

  • [6] Title: Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity | Source: PubMed | URL: 6

Sources

Application

Application Note &amp; Protocols: Synthesis and Biological Evaluation of Pyridazine-3-Carboxamide Derivatives as Potential Therapeutic Agents

For: Researchers, scientists, and drug development professionals. Introduction The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its two adjacent nitrogen atoms offer unique electronic properties and hydrogen bonding capabilities, making it an attractive core for designing novel therapeutic agents.[3] Among its many derivatives, pyridazine-3-carboxamides have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5][6][7][8] The carboxamide moiety, in particular, can form crucial hydrogen bond interactions with biological targets, enhancing binding affinity and specificity.[3]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of a library of pyridazine-3-carboxamide derivatives and their subsequent biological evaluation. The methodologies are designed to be robust and reproducible, offering both the "how" and the "why" behind critical experimental steps. We will cover a general synthetic route and then detail protocols for assessing their potential as anticancer and antimicrobial agents, two of the most prominent activities reported for this class of compounds.[1][9]

Part 1: Synthesis of Pyridazine-3-Carboxamide Derivatives

Overview of the Synthetic Strategy

The most direct and modular approach to synthesizing a library of pyridazine-3-carboxamide derivatives involves the coupling of a common intermediate, pyridazine-3-carboxylic acid, with a diverse panel of primary or secondary amines. This strategy allows for the rapid generation of structural diversity at the amide nitrogen, which is crucial for structure-activity relationship (SAR) studies. The overall workflow is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling (Core Reaction) cluster_2 Step 3: Final Product start Commercially Available Pyridazine Precursor (e.g., 6-chloropyridazine-3-carboxylate) acid Pyridazine-3-carboxylic Acid start->acid Hydrolysis coupling Amide Coupling Reaction (EDC, HOBt) acid->coupling amines Diverse Panel of Primary/Secondary Amines (R1R2-NH) amines->coupling purification Purification & Characterization (Chromatography, NMR, MS) coupling->purification product Library of Pyridazine-3-carboxamide Derivatives purification->product

Caption: General workflow for the synthesis of pyridazine-3-carboxamide derivatives.

Protocol 1: Synthesis of Pyridazine-3-carboxylic Acid (Intermediate)

Causality: The synthesis begins with the hydrolysis of a suitable ester precursor, such as ethyl 6-chloropyridazine-3-carboxylate. The ester group is more susceptible to hydrolysis than the chloro-substituent under basic conditions, allowing for selective conversion to the carboxylic acid. Lithium hydroxide (LiOH) is a strong base that effectively saponifies the ester at room temperature.[10]

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a mixture of THF and water (4:1 v/v).

  • Add LiOH·H₂O (2.0 eq) to the solution at 0 °C (ice bath).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pyridazine-3-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: General Amide Coupling to form Pyridazine-3-carboxamides

Causality: Amide bond formation requires the activation of the carboxylic acid.[11] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely adopted and efficient method.[12] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide bond.[12][13] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the proton released during the reaction.

Materials:

  • Pyridazine-3-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • To a solution of pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyridazine-3-carboxamide derivative.

Part 2: Biological Evaluation of Pyridazine-3-Carboxamide Derivatives

The following protocols describe standard assays to evaluate the anticancer and antimicrobial activities of the newly synthesized compounds.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[16] By measuring the absorbance of the solubilized formazan, the cytotoxic (cell-killing) effect of a compound can be quantified.[15]

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of test compounds. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well. C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals (e.g., with DMSO). E->F G 7. Measure absorbance at ~570 nm using a plate reader. F->G H 8. Calculate % viability and IC50 value. G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized pyridazine-3-carboxamide derivatives

  • Positive control (e.g., Doxorubicin)

Equipment:

  • 96-well flat-bottom sterile tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (ELISA reader)

  • Multichannel pipette

Procedure:

  • Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated cells (negative control) and medium only (blank).

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for another 2-4 hours.[17] Purple formazan crystals should be visible under a microscope in viable cells.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] × 100.

    • Plot the % viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)

Causality: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[18][19] This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized pyridazine-3-carboxamide derivatives

  • Positive control (e.g., Ciprofloxacin, Ampicillin)

  • Sterile 96-well round-bottom microtiter plates

Equipment:

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Multichannel pipette

  • Sterile loops and tubes

Procedure:

  • Inoculum Preparation: Select several isolated colonies of the test bacterium from an agar plate and suspend them in saline or CAMHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[19][20]

  • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.[19][21]

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO.

  • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the 2x highest concentration of the test compound to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[22]

  • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[22]

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to wells in columns 1-11.[22] The final volume in each well will be ~105 µL.

  • Incubation: Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[19]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control.[19]

Data Presentation

Quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Sample Biological Activity Data for Pyridazine-3-carboxamide Derivatives

Compound IDR¹ SubstituentIC₅₀ (µM) vs. MCF-7 CellsMIC (µg/mL) vs. S. aureus
PDZ-01 4-Fluorophenyl5.216
PDZ-02 2-Thienyl8.932
PDZ-03 Cyclohexyl> 50> 64
PDZ-04 3-Pyridyl3.18
Doxorubicin -0.8N/A
Ciprofloxacin -N/A1

Data are hypothetical and for illustrative purposes only.

References

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). JoVE. Retrieved March 13, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). JoVE. Retrieved March 13, 2026, from [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (2012, January 15). Karlsruhe Institute of Technology. Retrieved March 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 13, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved March 13, 2026, from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved March 13, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 13, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 13, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved March 13, 2026, from [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019, May 15). MDPI. Retrieved March 13, 2026, from [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved March 13, 2026, from [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). PMC. Retrieved March 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. Retrieved March 13, 2026, from [Link]

  • Synthesis of amides by C-N coupling, hydrolysis, oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2026, from [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019, May 11). ResearchGate. Retrieved March 13, 2026, from [Link]

  • METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. (2001). WIPO Patentscope. Retrieved March 13, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology. Retrieved March 13, 2026, from [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025, May 9). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). MDPI. Retrieved March 13, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved March 13, 2026, from [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020, August 11). PMC. Retrieved March 13, 2026, from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). JOCPR. Retrieved March 13, 2026, from [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactiv. (2014). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved March 13, 2026, from [Link]

  • Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved March 13, 2026, from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved March 13, 2026, from [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018, October 15). PubMed. Retrieved March 13, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved March 13, 2026, from [Link]

  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). Retrieved March 13, 2026, from [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved March 13, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022, February 10). ACS Medicinal Chemistry Letters. Retrieved March 13, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023, January 9). Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. (2025, October 20). ACS Publications. Retrieved March 13, 2026, from [Link]

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Method

Application Notes and Protocols for the Quantification of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

This document provides a comprehensive guide for the quantitative analysis of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate, a novel heterocyclic compound of interest in pharmaceutical research and development. The p...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the quantitative analysis of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate, a novel heterocyclic compound of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable methods for the precise quantification of this molecule in various matrices. This guide is founded on the principles of scientific integrity, providing not just procedural steps but also the underlying rationale for methodological choices, ensuring that each protocol is a self-validating system.

Introduction: The Analytical Imperative

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a substituted pyridazine derivative, a class of compounds known for a wide range of pharmacological activities.[1] The accurate quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The development of validated, sensitive, and specific analytical methods is therefore a critical step to ensure data integrity and regulatory compliance.

This guide presents three distinct, yet complementary, analytical methodologies for the quantification of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for routine analysis and purity assessments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, offering high specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification, particularly in complex biological matrices.[2][3]

Each protocol is presented with detailed step-by-step instructions, from sample preparation to data analysis, and is supported by a discussion of the critical parameters and expected performance characteristics. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[4][5][6]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is fundamental to the development of effective analytical methods. While specific experimental data for this exact molecule is not widely published, its structure—comprising a polar pyridazine core, a pyrrolidine ring, and an ethyl carboxylate group—allows for informed predictions of its behavior. The presence of nitrogen heteroatoms suggests that the molecule will have basic properties and will be amenable to analysis by reversed-phase chromatography with acidic mobile phases.[7][8] The ethyl ester group provides some non-polar character, and the overall molecule is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. The following protocol is designed for the quantification of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate in bulk drug substance and simple formulations.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the predicted moderate polarity of the analyte. The acidic mobile phase (formic acid in water and acetonitrile) serves to protonate the nitrogen atoms in the pyridazine and pyrrolidine rings, leading to better peak shape and retention on the non-polar stationary phase. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength for a wide range of organic molecules. UV detection is appropriate as the pyridazine ring system is expected to have a strong chromophore.

Experimental Protocol

3.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

3.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

3.2.3 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
0-10 min: 30-70% B
10-12 min: 70-30% B
12-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Estimated at 254 nm (to be confirmed by UV scan)

3.2.4 Sample Preparation

  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of diluent, and dilute further to fall within the calibration range.

  • Formulation: The sample preparation will depend on the excipients. A common approach is to dissolve the formulation in the diluent, followed by sonication and filtration through a 0.45 µm syringe filter to remove any undissolved excipients.[9]

3.2.5 Data Analysis and System Suitability

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

  • System suitability parameters (e.g., tailing factor, theoretical plates, and repeatability of injections) should be monitored to ensure the performance of the chromatographic system.[1]

Expected Performance Characteristics
ParameterExpected Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D HPLC System Setup A->D B Prepare Standard Solutions E Inject Samples & Standards B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific analytical technique suitable for the quantification of thermally stable and volatile or semi-volatile compounds. Derivatization may be necessary if the analyte has low volatility.

Rationale for Method Design

The suitability of GC-MS for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate will depend on its thermal stability and volatility. Assuming the compound is sufficiently stable, a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of a wide range of organic molecules. Electron ionization (EI) at 70 eV is a standard technique that will produce a reproducible fragmentation pattern for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode will be used for quantification to enhance sensitivity and selectivity.[10]

Experimental Protocol

4.2.1 Instrumentation and Materials

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate reference standard.

  • High-purity helium as carrier gas.

  • GC-grade solvents (e.g., dichloromethane, ethyl acetate).

4.2.2 Preparation of Solutions

  • Solvent: Dichloromethane.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the solvent.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution.

4.2.3 GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions

4.2.4 Sample Preparation

Sample preparation for GC-MS often involves extraction and concentration steps. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from complex matrices.[11]

4.2.5 Data Analysis

  • Identify the characteristic ions of the analyte from a full-scan mass spectrum.

  • Use the most abundant and specific ions for quantification in SIM mode.

  • Construct a calibration curve and determine the analyte concentration in samples.

Expected Performance Characteristics
ParameterExpected Result
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
LOD 1 - 10 ng/mL
LOQ 5 - 30 ng/mL
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Extraction (LLE/SPE) D Inject Samples & Standards A->D B Prepare Standard Solutions B->D C GC-MS System Setup C->D E Data Acquisition (SIM) D->E F Peak Integration E->F G Calibration & Quantification F->G

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for quantifying low levels of analytes in complex matrices such as plasma, urine, and tissue homogenates.[12][13]

Rationale for Method Design

This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A reversed-phase separation similar to the HPLC-UV method is proposed. Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this N-heterocyclic compound. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise.[14]

Experimental Protocol

5.2.1 Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate reference standard.

  • Internal standard (IS), structurally similar but with a different mass (e.g., a deuterated analog).

  • LC-MS grade solvents.

5.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all samples and standards.

5.2.3 LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the reference standard
Analyte: Precursor ion (M+H)⁺ → Product ion
IS: Precursor ion (M+H)⁺ → Product ion

5.2.4 Sample Preparation for Biological Matrices

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to remove precipitated proteins.[11]

  • Liquid-Liquid Extraction (LLE): Extract the analyte from the biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Use a sorbent to selectively retain the analyte while matrix components are washed away.

5.2.5 Data Analysis

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Expected Performance Characteristics
ParameterExpected Result
Linearity (R²) > 0.995
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) < 15.0%
LOD 0.01 - 0.1 ng/mL
LOQ 0.05 - 0.5 ng/mL
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Extraction (SPE/LLE) D Inject Samples A->D B Prepare Standards & QC Samples B->D C LC-MS/MS System Setup C->D E Data Acquisition (MRM) D->E F Peak Integration E->F G Calibration & Quantification F->G

Caption: Workflow for LC-MS/MS analysis.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should include the following parameters:[4][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols presented in this guide provide a comprehensive framework for the accurate and reliable quantification of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate. The choice of method will depend on the specific application, the required sensitivity, and the nature of the sample matrix. It is imperative that any method chosen is fully validated to ensure the integrity of the analytical data generated. These application notes serve as a starting point for method development and can be further optimized to meet specific analytical challenges.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Virginia Tech. (n.d.). Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • Bhatt, J., & Patel, K. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Restek. (n.d.). Sample Prep for Chromatographic Analysis of Difficult Matrixes. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Al-Tohamy, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5327–5337. [Link]

  • Salunkhe, S. S., et al. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 270-289. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Cvačka, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 642(1-2), 134-140. [Link]

  • Ahrens, L., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12480. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3719. [Link]

  • Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

  • De Nys, H., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113129. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Park, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Separations, 10(5), 295. [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-9. [Link]

  • ResearchGate. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]

  • ResearchGate. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • Higashi, T., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 177-184. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of ethyl 6-chloropyridazine-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of ethyl 6-chloropyridazine-3-carboxylate with pyrrolidine.

While this transformation appears straightforward on paper, the highly activated nature of the pyridazine core often leads to chemoselectivity issues, specifically ester amidation and hydrolysis. This guide breaks down the reaction dynamics, provides field-proven troubleshooting FAQs, and establishes a self-validating protocol to maximize your yield.

Mechanistic Overview & Reaction Dynamics

The target synthesis relies on an SNAr addition-elimination mechanism. The C6 position of the pyridazine ring is highly electrophilic because the two electronegative ring nitrogens and the C3 ester group severely deplete its electron density. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid nucleophilic attack by pyrrolidine to form a stabilized dearomatized intermediate[1].

However, this same electronic activation makes the C3 ester highly susceptible to secondary attacks, leading to yield-killing side reactions.

SNAr_Optimization SM Ethyl 6-chloropyridazine- 3-carboxylate Meisenheimer Meisenheimer Complex (Stabilized by Ring N) SM->Meisenheimer SNAr Attack (C6) Pyr Pyrrolidine (Nucleophile) Pyr->Meisenheimer Product Ethyl 6-(pyrrolidin-1-yl) pyridazine-3-carboxylate (Target SNAr Product) Meisenheimer->Product Cl⁻ Elimination Amide Pyrrolidinyl Amide (Aminolysis Byproduct) Product->Amide Excess Pyrrolidine (High Temp) Acid Carboxylic Acid (Hydrolysis Byproduct) Product->Acid H₂O + Base

Reaction pathways for SNAr of ethyl 6-chloropyridazine-3-carboxylate and common side reactions.

Troubleshooting FAQs

Q1: Why is my yield suffering due to the formation of the amide byproduct (6-(pyrrolidin-1-yl)pyridazine-3-yl)(pyrrolidin-1-yl)methanone)? Causality: Pyrrolidine is a highly nucleophilic, sterically unhindered secondary amine. While it readily participates in the desired SNAr at the C6 position to form the target compound[2], excess pyrrolidine will undergo a subsequent with the C3 ethyl ester[3]. Solution: Do not use pyrrolidine as both the nucleophile and the acid scavenger. Limit pyrrolidine strictly to 1.05 equivalents. To neutralize the HCl generated during the SNAr, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). The bulky diisopropyl groups prevent DIPEA from attacking the ester, ensuring strict chemoselectivity.

Q2: I am observing significant ester hydrolysis (formation of 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid). How can I prevent this? Causality: The electron-withdrawing nature of the pyridazine ring makes the C3 ester highly electrophilic. If adventitious water is present in your solvent or base, the base will generate hydroxide ions. These hydroxide ions rapidly cleave the ethyl ester via base-catalyzed hydrolysis[4]. Solution: Transition to strictly anhydrous conditions. Use anhydrous Acetonitrile (MeCN) instead of DMF, as DMF is hygroscopic and can degrade into dimethylamine (a competing nucleophile). Ensure your reaction flask is oven-dried and purged with an inert gas (N₂ or Argon).

Q3: The SNAr reaction stalls at 60-70% conversion. Should I increase the temperature to drive it to completion? Causality: No. Increasing the temperature will disproportionately accelerate the activation energy for the amidation side-reaction, destroying your yield. The C6 position is already highly activated; the ring nitrogens stabilize the without the need for excessive thermal energy[1]. Solution: Instead of applying heat, increase the concentration of the reaction mixture (e.g., from 0.2 M to 0.5 M) to drive the bimolecular kinetics. Maintain the temperature at a mild 40°C.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why the optimized parameters were selected.

EntrySolventPyrrolidine (eq)Base (eq)Temp (°C)Time (h)Target Ester Yield (%)Amide Byproduct (%)Acid Byproduct (%)
1EtOH2.5None80435%55%5%
2DMF (Wet)1.1K₂CO₃ (2.0)251260%5%30%
3DMF (Dry)1.1K₂CO₃ (2.0)251285%5%<2%
4 MeCN (Dry) 1.05 DIPEA (1.5) 40 6 94% <2% <1%

Validated Experimental Protocol

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Phase 1: Anhydrous Setup

  • Flame-dry or oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen (N₂).

  • Charge the flask with Ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol, 1.0 eq).

  • Add anhydrous Acetonitrile (MeCN) (10.7 mL) to achieve a 0.5 M concentration. Stir until fully dissolved.

Phase 2: Chemoselective Addition 4. Add N,N-Diisopropylethylamine (DIPEA) (1.40 mL, 8.04 mmol, 1.5 eq) via a dry syringe. 5. Cool the reaction mixture to 0°C using an ice-water bath to control the initial exothermic SNAr addition. 6. Add Pyrrolidine (0.46 mL, 5.63 mmol, 1.05 eq) dropwise over 5 minutes.

Phase 3: Self-Validating Reaction Monitoring 7. Remove the ice bath and warm the reaction to 40°C using a temperature-controlled heating block. Stir for 6 hours. 8. Validation Check: Quench a 10 µL aliquot in 1 mL of 1:1 MeCN:H₂O. Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 187[M+H]⁺) is <1% relative to the product mass (m/z 222[M+H]⁺). Do not rely solely on TLC, as the starting material and product may co-elute depending on the solvent system.

Phase 4: Chemoselective Workup 9. Concentrate the reaction mixture under reduced pressure to remove MeCN. 10. Partition the crude residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL). Note: The mild basic wash removes DIPEA hydrochloride salts without hydrolyzing the product ester. 11. Extract the aqueous layer with an additional 15 mL of Ethyl Acetate. 12. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes) to yield Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate as a crystalline solid.

References

  • Title: Active chloro-heterocycles Source: Fisher Scientific URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Optimization of reaction conditions for pyridazine functionalization

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the most complex challenges encountered during the functionalization of the py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the most complex challenges encountered during the functionalization of the pyridazine nucleus.

Pyridazines are privileged pharmacophores, acting as versatile bioisosteres for benzene and other heterocycles. However, their electron-deficient nature and the presence of two adjacent nitrogen atoms often lead to unpredictable reactivity, catalyst deactivation, and regiochemical mixtures[1]. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your reaction conditions.

I. Troubleshooting Guides & FAQs

Q1: During the Suzuki-Miyaura cross-coupling of a 3-chloropyridazine, I am observing significant amounts of homo-coupled biaryl byproducts and incomplete conversion. How do I suppress this?

The Causality: Homo-coupling is a notorious side reaction in the functionalization of halopyridazines. The pyridazine ring is highly electron-deficient, which facilitates the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond[2]. However, the two adjacent nitrogen atoms are strong σ-donors that can coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes. This coordination effectively poisons the catalyst, slowing down the transmetalation step. When transmetalation is sluggish, the accumulated Pd(II) intermediates can undergo disproportionation or react with excess boronic acid, leading to the homo-coupled byproduct[2]. Furthermore, electron-deficient heterocyclic boronic acids are highly susceptible to protodeboronation under standard basic conditions[3].

The Solution:

  • Ligand Tuning: Switch from standard phosphines (like PPh3) to bulky, electron-rich Buchwald-type ligands (e.g., XPhos or BrettPhos) or bidentate ligands (e.g., dppf). These ligands create a sterically demanding environment around the palladium center, preventing the bidentate coordination of the pyridazine nitrogens.

  • Base Optimization: If protodeboronation is competing with transmetalation, use milder, anhydrous bases such as K3​PO4​ or Cs2​CO3​ in non-protic solvents (e.g., 1,4-dioxane or toluene) rather than aqueous Na2​CO3​ [3].

  • Alternative Transmetalating Agents: If the boronic acid remains unstable, consider converting the halopyridazine to an organozincate for a Negishi coupling, which often proceeds with higher efficiency and avoids protodeboronation entirely[3].

Q2: I am attempting a Minisci C-H alkylation on an unsubstituted pyridazine, but I am isolating an intractable mixture of C-3, C-4, and C-5 alkylated regioisomers. How can I achieve regiocontrol?

The Causality: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic system[4]. Because pyridazine has multiple electron-deficient positions, the innate radical addition is often unselective, typically favoring the C-4 and C-5 positions due to electronic distribution, but C-3 addition can also occur depending on steric factors[5].

The Solution:

  • Acidic Pre-activation: Ensure the reaction is run under sufficiently acidic conditions (e.g., addition of TFA or H2​SO4​ ). Protonation of the pyridazine nitrogen significantly lowers the LUMO of the heterocycle, making it more reactive toward nucleophilic radicals and often biasing addition toward the C-4 position[4].

  • Directing/Blocking Groups: Employ a temporary blocking group. Recent advances have utilized maleate-derived blocking groups or N-oxide formation to sterically and electronically direct the incoming radical exclusively to the desired position[6]. Alternatively, skeletal editing techniques can be used to build the functionalized pyridazine from a pre-functionalized pyridine precursor[5].

Q3: Can I use photoredox catalysis for the late-stage functionalization (LSF) of a complex pyridazine-containing drug candidate?

The Causality: Yes. Traditional Minisci reactions require stoichiometric oxidants (like ammonium persulfate) and elevated temperatures, which can degrade sensitive functional groups in late-stage molecules[4]. Photoredox catalysis bypasses this by generating radicals via single-electron transfer (SET) under mild, visible-light irradiation at room temperature[7].

The Solution: Utilize an Ir(III) or Ru(II) polypyridyl photocatalyst, or an organic photocatalyst (e.g., Acridinium salts), in the presence of an alkyl silicate, carboxylic acid, or allylic C-H precursor[8]. The photocatalyst generates the alkyl radical oxidatively or reductively, which then adds to the pyridazine core. This method is highly tolerant of complex architectures.

II. Quantitative Data Presentation

To streamline your optimization process, the following table summarizes the quantitative parameters and expected outcomes for various pyridazine functionalization strategies.

Reaction StrategyReagents / Catalyst SystemTarget PositionTypical YieldsCommon Failure ModesOptimization Strategy
Suzuki Cross-Coupling Pd(PPh3​)4​ , Na2​CO3​ , Toluene/EtOHC-3 or C-6 (Halogenated)40–84%[1]Homo-coupling, ProtodeboronationUse Pd2​(dba)3​ /XPhos, anhydrous K3​PO4​ , 1,4-dioxane.
Minisci Alkylation (Classical) R-COOH, AgNO3​ , (NH4​)2​S2​O8​ , H2​O /DCMC-4 / C-5 (Unsubstituted)30–60%[4]Poor regioselectivity, Over-alkylationControl equivalents strictly; use acidic media to protonate core.
Minisci Alkylation (Directed) R-COOH, AgNO3​ , (NH4​)2​S2​O8​ , Blocking GroupC-465–90%[6]Blocking group failureUtilize maleate-derived blocking groups for exquisite C-4 control.
Photoredox C-H Functionalization Ir/Ru Photocatalyst, Visible Light, Radical PrecursorC-4 / C-550–85%[7]Low conversion, Catalyst quenchingDegas solvents thoroughly; match redox potentials of precursor and catalyst.

III. Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling of Halopyridazines

This protocol is designed as a self-validating system to suppress homo-coupling and catalyst poisoning.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-6-phenylpyridazine (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%) and XPhos (5 mol%). Causality note: The bulky XPhos ligand prevents the pyridazine nitrogens from forming a stable, dead-end bidentate complex with Pd.

  • Solvent Addition: Evacuate and backfill the tube with dry Nitrogen (3 cycles). Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Reaction Execution: Seal the tube and stir the mixture at 90 °C for 12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The absence of the protodeboronated arene mass and the homo-coupled biaryl mass validates the ligand choice. Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Mild Photoredox Minisci-Type C-H Alkylation

This protocol utilizes visible light to generate radicals, avoiding harsh thermal oxidants.

  • Preparation: To an oven-dried 15 mL reaction vial, add the pyridazine substrate (1.0 equiv, 0.2 mmol), the carboxylic acid radical precursor (3.0 equiv, 0.6 mmol), and [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%).

  • Activation: Add K2​HPO4​ (1.0 equiv) and a solvent mixture of DMSO/Water (1:1, 2.0 mL). Add TFA (1.5 equiv) to selectively protonate the pyridazine, activating it toward radical attack.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality note: Oxygen is a potent triplet quencher and radical scavenger; failure to degas will result in zero conversion.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 24 hours, maintaining vigorous stirring.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via reverse-phase HPLC if regioisomers are present.

IV. Mechanistic Visualizations

Minisci R_COOH Carboxylic Acid (Alkyl Source) Ox AgNO3 / (NH4)2S2O8 Oxidative Decarboxylation R_COOH->Ox Radical Nucleophilic Alkyl Radical (R•) Ox->Radical -CO2 Attack Radical Addition (C4 / C5 positions) Radical->Attack Pyridazine Pyridazine Core (Protonated) Pyridazine->Attack H+ activation Rearomatization Rearomatization (-H+, -e-) Attack->Rearomatization Product Functionalized Pyridazine Rearomatization->Product

Figure 1: Mechanistic pathway of the Minisci reaction for pyridazine C-H alkylation.

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Halopyridazine) Pd0->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Poisoning Catalyst Poisoning (N-coordination) OxAdd->Poisoning Poor Ligand Choice RedElim Reductive Elimination TransMet->RedElim HomoCoupling Homo-coupling Side Reaction TransMet->HomoCoupling Slow Transmetalation RedElim->Pd0 Product Release

Figure 2: Palladium-catalyzed cross-coupling cycle highlighting common failure modes in pyridazine functionalization.

V. References

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Thieme Connect. 1

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry - ACS Publications.3

  • Minisci reaction. Wikipedia. 4

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction. Organic-Chemistry.org.6

  • Preventing homo-coupling side reactions in pyridazine synthesis. Benchchem. 2

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. 5

  • Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. 7

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. 8

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pyridazine Purification by Chromatography

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of pyridazine and its derivatives. Pyridazines, with their unique electronic properties and potential as pharmacophores, often present specific challenges during purification.[1][2] This guide is structured to address these challenges head-on, offering logical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide: Addressing Specific Issues

This section is designed in a question-and-answer format to provide direct solutions to problems you may encounter during the chromatographic purification of pyridazine compounds.

Issue 1: My pyridazine compound is streaking or tailing badly on a silica gel column.

Q: What causes severe streaking or tailing of my basic pyridazine compound on a silica gel TLC plate and column, and how can I fix it?

A: This is a classic problem when purifying nitrogen-containing heterocycles like pyridazine on standard silica gel.[3][4] The root cause lies in the interaction between the basic nitrogen atoms of your pyridazine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong interaction leads to a secondary retention mechanism, causing the compound to "stick" and elute slowly and unevenly, resulting in tailed or streaked bands.[5]

To resolve this, you need to suppress this undesirable interaction. Here are several effective strategies:

  • Introduce a Basic Modifier to the Mobile Phase: The most common and often most effective solution is to add a small amount of a basic modifier to your eluent.[3][4] Triethylamine (TEA) or ammonia are excellent choices.[6] A typical concentration of 0.1-1% (v/v) TEA in your mobile phase will neutralize the acidic silanol groups, preventing your pyridazine from interacting with them.[6]

  • Switch to a Different Stationary Phase: If a basic modifier is not suitable for your downstream applications or doesn't fully resolve the issue, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[3][7]

    • Deactivated Silica: Using a deactivated or "neutral" silica gel can also mitigate the issue.[7]

  • Consider Reversed-Phase Chromatography: If your pyridazine derivative has sufficient non-polar character, reversed-phase chromatography (e.g., with a C18 column) can be a good option.[6][8] In this case, a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape.[6]

Issue 2: My pyridazine compound is co-eluting with an impurity.

Q: I'm struggling to separate my target pyridazine from a persistent impurity with a very similar Rf value. What steps can I take to improve resolution?

A: Achieving good separation between compounds with similar polarities requires a systematic approach to optimizing your chromatographic conditions. Here's a logical workflow to tackle this challenge:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate system, try replacing one of the components with a solvent of similar polarity but different selectivity. For example, you could substitute ethyl acetate with dichloromethane or acetone.

    • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can significantly improve separation.[6] A gradual increase in the polarity of the mobile phase can help to resolve closely eluting compounds.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation mechanism.

    • If you are on silica, consider alumina or a bonded phase like cyano (CN) or diol.

    • In reversed-phase HPLC, switching from a C18 to a phenyl or polar-embedded phase can alter the selectivity.[5]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, especially with isomers or closely related compounds, HPLC is the preferred method due to its higher efficiency.[6] Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) offer superior resolution but require systems that can handle higher backpressures.[5]

Issue 3: I have low recovery of my pyridazine derivative after chromatography.

Q: My yield of the purified pyridazine is significantly lower than expected. What are the potential causes and how can I improve my recovery?

A: Low recovery can be attributed to several factors, from sample loading to the inherent stability of your compound.

  • On-Column Degradation: Pyridazine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during purification.[7][8]

    • Test for Stability: A simple 2D TLC experiment can help determine if your compound is degrading on the silica plate. Spot your compound on the corner of a TLC plate, run it in a suitable solvent system, dry the plate, turn it 90 degrees, and run it again in the same solvent. If a new spot appears off the diagonal, your compound is likely degrading.

    • Solution: If degradation is confirmed, switch to a more inert stationary phase like deactivated silica or alumina.[7]

  • Irreversible Adsorption: Highly polar pyridazine derivatives may bind very strongly to the stationary phase and fail to elute completely.

    • Solution: Consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol.[6] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) may be the most suitable technique for very polar compounds.[8]

  • Improper Column Packing or Loading:

    • Channeling: A poorly packed column can lead to an uneven solvent front and poor separation, resulting in mixed fractions and lower recovery of the pure compound.

    • Overloading: Loading too much sample can lead to broad bands and poor separation.[5][6] A general rule of thumb for flash chromatography is a silica gel to crude sample weight ratio of 30:1 to 50:1.[8]

    • Sample Dissolution: Dissolve your sample in a minimal amount of solvent before loading. Using too much of a strong solvent to load the sample can cause it to spread out on the column, leading to broader peaks.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the chromatographic purification of pyridazines.

Q1: What is the best initial approach to developing a purification method for a novel pyridazine derivative?

A1: The best starting point is always Thin-Layer Chromatography (TLC).[6][8] TLC is a rapid and inexpensive way to screen different mobile phases and get a good indication of the separation. Aim for an Rf value of 0.2-0.4 for your target compound in the chosen solvent system for optimal separation on a column.

Q2: How do I choose between normal-phase and reversed-phase chromatography for my pyridazine compound?

A2: The choice depends on the overall polarity of your molecule.

  • Normal-Phase Chromatography (NPC): This is generally a good starting point for less polar to moderately polar pyridazine derivatives.[8] It uses a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[9]

  • Reversed-Phase Chromatography (RPC): This is suitable for pyridazines with some non-polar character.[8] It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]

Q3: Can I use recrystallization to purify my pyridazine compound?

A3: Yes, if your pyridazine derivative is a solid, recrystallization can be a very effective and scalable purification method, provided you can find a suitable solvent.[6][10] A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or insoluble at high temperatures.[10]

Q4: How can I detect my pyridazine compound during column chromatography?

A4: Most pyridazine derivatives contain a UV-active chromophore, making UV detection the most common method.[6] You can monitor the column fractions by TLC and visualize the spots under a UV lamp. For HPLC, a UV detector set at a wavelength where your compound has strong absorbance is typically used.[6] If your compound lacks a strong UV chromophore, other detection methods like mass spectrometry (MS) or an evaporative light scattering detector (ELSD) can be employed.

Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography of a Moderately Polar Pyridazine Derivative on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just level with the top of the silica. Never let the column run dry.[6][8]

  • Sample Loading: Dissolve your crude pyridazine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.[8]

  • Elution: Add your mobile phase (e.g., a mixture of hexane and ethyl acetate, with 0.5% triethylamine if needed) to the top of the column and apply gentle pressure to begin the elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Common Solvent Systems for Pyridazine Purification
Chromatography Mode Stationary Phase Typical Mobile Phase (Eluent) Notes
Normal-PhaseSilica GelHexane/Ethyl AcetateA good starting point for many pyridazine derivatives.[9]
Normal-PhaseSilica GelDichloromethane/MethanolFor more polar pyridazine compounds.[6]
Normal-PhaseAluminaHexane/Ethyl AcetateAn alternative for basic pyridazines to avoid interaction with acidic silica.[7]
Reversed-PhaseC18Water/Acetonitrile (+ 0.1% Formic Acid)Suitable for pyridazines with non-polar character.[6]
Reversed-PhaseC18Water/Methanol (+ 0.1% TFA)Another common mobile phase for reversed-phase separation.[6]

Visualizations

Troubleshooting Workflow for Poor Separation

start Poor Separation (Co-elution) step1 Optimize Mobile Phase (Change Solvent Ratio or Type) start->step1 step2 Implement Gradient Elution step1->step2 If still co-eluting step3 Change Stationary Phase (e.g., Silica to Alumina) step2->step3 If resolution is insufficient step4 Utilize HPLC/UHPLC step3->step4 For very difficult separations end Improved Resolution step4->end

Caption: A logical workflow for systematically improving chromatographic resolution.

Decision Tree for Choosing a Purification Method

start Crude Pyridazine Sample q1 Is the compound a solid? start->q1 a1_yes Recrystallization q1->a1_yes Yes a1_no Column Chromatography q1->a1_no No q2 What is the scale? a1_no->q2 a2_small Preparative TLC or Flash Chromatography q2->a2_small Small (<100 mg) a2_large Flash Chromatography q2->a2_large Large (>100 mg) q3 Are isomers present? a2_small->q3 a2_large->q3 a3_yes HPLC/UHPLC q3->a3_yes Yes

Caption: A decision-making guide for selecting the appropriate purification technique.

References

  • BenchChem. (2025). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Biotage. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Lin, S. Y. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • De Meijere, A. (Ed.). (2000). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Van der Eycken, E. V., & Sharma, S. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8038–8048. [Link]

  • Kelly, P. M., & Potter, A. J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 923–989. [Link]

Sources

Optimization

Side reaction products in the synthesis of substituted pyridazines

Welcome to the Pyridazine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and chemoselectivity of substituted pyridazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and chemoselectivity of substituted pyridazines. The 1,2-diazine core is a privileged scaffold in drug discovery, but its unique electronic properties often lead to frustrating side reactions—ranging from inseparable regioisomers to ambiguous alkylation states.

This guide moves beyond basic troubleshooting. It provides the mechanistic causality and self-validating protocols you need to assert absolute control over your synthetic pathways.

Troubleshooting Guide 1: Minisci Reaction Regioselectivity & Polyalkylation

Q: When functionalizing the pyridazine core using the Minisci reaction, I consistently isolate an inseparable mixture of C4 and C5 regioisomers, along with di-alkylated side products. How can I control this?

Scientist's Insight: The involves the addition of a nucleophilic carbon-centered radical to a protonated heterocycle[1]. Because the pyridazine ring has two adjacent nitrogen atoms, acidic protonation renders both the C4 and C5 positions highly electrophilic[2]. If your starting material lacks a strong directing group, the radical will attack both positions indiscriminately. Furthermore, polyalkylation occurs because the mono-alkylated product can rearomatize in situ and undergo a second protonation/radical addition cycle[1].

Solution & Causality:

  • Innate vs. Conjugate Reactivity: To favor one position, introduce an electron-withdrawing or sterically bulky group at C3. Alternatively, tune the radical polarity. Electrophilic radicals (e.g., CF3•) will favor the relatively more electron-rich sites compared to standard nucleophilic radicals (e.g., isopropyl•), shifting the regioselective outcome[2].

  • Suppressing Di-alkylation: Control the equivalents of the radical precursor strictly. More importantly, add a mild base like sym-collidine to buffer the protons released during the oxidative rearomatization step. This prevents the reactivation of your mono-alkylated product.

Troubleshooting Guide 2: IEDDA Regioisomers

Q: I am synthesizing trisubstituted pyridazines via the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with terminal alkynes. My NMR shows a 60:40 mixture of regioisomers. How do I achieve >95% regioselectivity?

Scientist's Insight: In IEDDA, regioselectivity is governed by the HOMO-LUMO gap between the electron-deficient tetrazine (diene) and the alkyne (dienophile). Unsymmetrical aliphatic alkynes often have poorly differentiated orbital coefficients at the sp carbons, leading to mixed cycloaddition orientations prior to the denitrogenation step.

Solution & Causality: Use highly polarized alkynes or utilize fluorinated solvents. Recent methodologies demonstrate that using as a solvent significantly facilitates the reaction by acting as a strong hydrogen-bond donor, which lowers the LUMO of the tetrazine[3]. Furthermore, incorporating a sulfanyl group on the alkyne (forming an alkynyl sulfide) directs the HOMO-LUMO interaction perfectly, yielding a single regioisomer[4]. The sulfur auxiliary can later be removed or utilized for cross-coupling.

Troubleshooting Guide 3: N- vs. O-Alkylation of Pyridazinones

Q: I am attempting to alkylate a pyridazin-3(2H)-one intermediate. I need the N-alkylated product for my SAR study, but I keep isolating significant amounts of the O-alkylated enol-ether. Why is this happening?

Scientist's Insight: Pyridazinones are classic ambident nucleophiles that exhibit lactam-lactim tautomerism. According to Hard-Soft Acid-Base (HSAB) principles, the nitrogen atom is a "soft" nucleophilic center, whereas the oxygen atom is a "hard" nucleophilic center[5]. The product distribution is dictated almost entirely by the nature of the electrophile's leaving group.

Solution & Causality: If you require N-alkylation, use an alkylating agent with a soft leaving group (e.g., alkyl iodides) to favor an SN2 transition state at the nitrogen. If you require O-alkylation, switch to a hard electrophile (e.g., methyl triflate or Meerwein's salt) to favor interaction with the harder oxygen atom[5].

Quantitative Data: Electrophile Hardness on Pyridazinone Alkylation

The following table summarizes the causal relationship between leaving group hardness and the resulting N:O alkylation ratio.

Alkylating AgentLeaving Group HardnessMechanistic PathwayMajor ProductTypical Ratio (N:O)
Methyl Iodide (MeI) SoftSN2 (Nitrogen attack)N-alkylated> 95 : 5
Methyl Bromide (MeBr) IntermediateMixed SN2N-alkylated80 : 20
Methyl Tosylate (MeOTs) Intermediate-HardMixed SN1/SN2Mixture~ 50 : 50
Methyl Triflate (MeOTf) HardSN1-like (Oxygen attack)O-alkylated< 5 : 95
Meerwein's Salt Very HardSN1-like (Oxygen attack)O-alkylated< 1 : 99
Self-Validating Experimental Protocols
Protocol 1: Regioselective Minisci Alkylation of Pyridazines

Objective: Mono-alkylation of a C3-substituted pyridazine while completely suppressing di-alkylation.

  • Preparation: Dissolve the pyridazine substrate (1.0 equiv) in a biphasic mixture of CH2Cl2 and water (1:1 v/v).

  • Acidification: Add trifluoroacetic acid (TFA, 1.5 equiv) dropwise at 0 °C to protonate the pyridazine, activating the C4/C5 positions.

  • Radical Precursor Addition: Add the carboxylic acid (alkyl radical source, 1.5 equiv) and AgNO3 (0.2 equiv) to the mixture.

  • Oxidant Addition (Critical Step): Slowly add an aqueous solution of ammonium persulfate ((NH4)2S2O8, 2.0 equiv) over 30 minutes at 40 °C.

    • Causality: Slow addition keeps the steady-state concentration of radicals low, minimizing homocoupling of the radicals and preventing thermal runaways.

  • Validation: Monitor by LC-MS. The reaction is self-validating if the mono-alkylated mass appears without the [M+Alkyl+Alkyl] mass. If di-alkylation exceeds 5%, add sym-collidine (1.0 equiv) in your next iteration to buffer the rearomatization protons.

  • Workup: Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over MgSO4, and purify via flash chromatography.

Protocol 2: IEDDA Synthesis of Pyridazines in HFIP

Objective: Completely regioselective synthesis of a trisubstituted pyridazine from a 1,2,4,5-tetrazine and an alkynyl sulfide.

  • Preparation: In a dry Schlenk flask, dissolve 3-phenyl-1,2,4,5-tetrazine (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.

  • Dienophile Addition: Add the alkynyl sulfide (1.2 equiv) at room temperature.

  • Cycloaddition & Denitrogenation: Heat the mixture to 40 °C.

    • Causality: HFIP acts as a strong hydrogen-bond donor, lowering the LUMO of the tetrazine and accelerating the IEDDA reaction[3]. The extrusion of N2 gas acts as a thermodynamic sink that irreversibly drives the aromatization.

  • Validation: The reaction is visually self-validating. The deep red/pink color of the starting tetrazine will completely fade to pale yellow or colorless upon consumption.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and reused). Purify the crude residue via silica gel chromatography to isolate the pure pyridazyl sulfide[4].

Troubleshooting Workflow

PyridazineTroubleshooting Start Pyridazine Synthesis Side Reaction Detected Minisci Minisci Reaction: Regioisomers or Polyalkylation Start->Minisci IEDDA IEDDA Reaction: Regioisomeric Mixtures Start->IEDDA Alkylation Pyridazinone Alkylation: N- vs O-Alkylation Start->Alkylation MinisciFix1 Add sym-collidine to prevent polyalkylation Minisci->MinisciFix1 Polyalkylation MinisciFix2 Tune radical polarity (Nucleophilic vs Electrophilic) Minisci->MinisciFix2 C4/C5 Mixture IEDDAFix1 Switch solvent to HFIP to lower diene LUMO IEDDA->IEDDAFix1 Sluggish/Mixed IEDDAFix2 Use alkynyl sulfides for orbital polarization IEDDA->IEDDAFix2 Poor Selectivity AlkFixN Target: N-Alkylation Use Soft Electrophile (MeI) Alkylation->AlkFixN Need N-Alkyl AlkFixO Target: O-Alkylation Use Hard Electrophile (MeOTf) Alkylation->AlkFixO Need O-Alkyl

Workflow for resolving regioselectivity and side reaction issues in pyridazine synthesis.

References
  • Minisci reaction. Wikipedia. Available at:[Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PubMed Central (PMC). Available at:[Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan (Oxford Academic). Available at:[Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Pyridazine Library Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Center for Pyridazine Library Synthesis. Pyridazines are privileged pharmacophores in drug discovery, but their synthesis often presents challenges related to regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Pyridazine Library Synthesis. Pyridazines are privileged pharmacophores in drug discovery, but their synthesis often presents challenges related to regioselectivity, intermediate stability, and purification. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps for the most common library generation workflows.

Module 1: Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

FAQ 1: Why am I getting poor yields and poor regioselectivity when reacting 1,2,4,5-tetrazines with terminal alkynes?

Causality & Expert Insight: The IEDDA reaction between electron-deficient tetrazines and alkynes is highly dependent on solvent polarity and hydrogen-bond donating capacity. In standard non-polar solvents like toluene, the reaction is sluggish at room temperature. Heating the reaction accelerates the initial [4+2] cycloaddition but significantly degrades regioselectivity because the thermal energy overcomes the activation energy differences between the transition states of the two regioisomers.

Using a strongly hydrogen-bonding solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine via hydrogen bonding. This accelerates the reaction at lower temperatures (e.g., 40 °C), thereby preserving high regioselectivity while maximizing yield[1].

Table 1: Effect of Solvent and Temperature on IEDDA Yield and Regioselectivity (Tetrazine + Phenylacetylene)

SolventTemperatureReaction TimeYield (%)Regioselectivity (3,4- vs 3,5-isomer)
Toluene25 °C24 h< 20%> 95:5
Toluene110 °C12 h75%84:16
HFIP40 °C12 h88%92:8

(Data synthesized from standard optimization studies[1])

Self-Validating Protocol: HFIP-Promoted IEDDA Synthesis of Pyridazines
  • Preparation: In a 10 mL oven-dried vial, add 3-phenyl-1,2,4,5-tetrazine (0.5 mmol) and phenylacetylene (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add 1.0 mL of HFIP. Seal the vial with a PTFE-lined cap.

  • Reaction: Stir the mixture at 40 °C for 12 hours.

    • Validation Check: The reaction progress can be monitored visually; the characteristic bright pink/red color of the tetrazine will fade to pale yellow or brown as the cycloadduct forms and undergoes denitrogenative aromatization.

  • Workup: Remove HFIP under reduced pressure. (Note: HFIP can be recovered via short-path distillation for reuse).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the 3,4-disubstituted pyridazine.

IEDDA_Pathway TET 1,2,4,5-Tetrazine (Electron-Deficient Diene) CYC Bicyclic Cycloadduct (Unstable Intermediate) TET->CYC [4+2] Cycloaddition ALK Alkyne / Enol Ether (Dienophile) ALK->CYC [4+2] Cycloaddition DHP Dihydropyridazine (Pre-aromatization) CYC->DHP -N2 (Retro-Diels-Alder) PYR Pyridazine Core (Stable Product) DHP->PYR Oxidation / Elimination HFIP HFIP Solvent (LUMO Lowering via H-Bond) HFIP->TET Activation

Mechanistic pathway of the IEDDA reaction for pyridazine synthesis, highlighting HFIP activation.

Module 2: Regioselective Cross-Coupling on Halopyridazines

FAQ 2: In library synthesis using dihalopyridazines (e.g., 3,6-dichloropyridazine), how can I ensure regioselective mono-functionalization?

Causality & Expert Insight: Pyridazines are highly electron-deficient heterocycles. In palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst is the rate-determining step. The C3 and C6 positions are highly activated toward oxidative addition due to the adjacent nitrogen atoms (the alpha-effect).

Differentiating between two identical halogens (e.g., in 3,6-dichloropyridazine) requires strict stoichiometric control and temperature modulation. However, for unsymmetrical dihalopyridazines (e.g., 3-bromo-6-chloropyridazine), oxidative addition occurs preferentially at the weaker C-Br bond over the C-Cl bond, allowing for exquisite regiocontrol[2].

Table 2: Halogen Reactivity in Pd-Catalyzed Cross-Coupling on Pyridazines

Pyridazine SubstratePrimary Coupling SiteSecondary Coupling SitePreferred Catalyst System
3,6-DichloropyridazineC3 (Mono-coupling at 25 °C)C6 (Requires >80 °C)Pd(dppf)Cl₂
3-Bromo-6-chloropyridazineC3 (C-Br bond cleavage)C6 (C-Cl bond cleavage)Pd(PPh₃)₄
3,4,5-TrichloropyridazineC4 / C5 (Steric balance)C3Pd₂(dba)₃ / XPhos
Self-Validating Protocol: Regioselective Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk tube, combine 3-bromo-6-chloropyridazine (1.0 mmol), arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Base & Solvent: Add K₂CO₃ (2.0 mmol) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction: Stir at 60 °C for 6 hours.

    • Validation Check: TLC monitoring (UV active) should show the complete disappearance of the starting material and the appearance of a single new spot. If di-coupling occurs, the temperature is too high, or the boronic acid is not strictly stoichiometric.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Column chromatography yields the 3-aryl-6-chloropyridazine, leaving the C-Cl bond intact for subsequent library diversification.

Module 3: DNA-Encoded Library (DEL) Synthesis of Pyridazines

FAQ 3: Can I perform IEDDA reactions to build pyridazine libraries directly on DNA tags without damaging the genetic information?

Causality & Expert Insight: Yes. IEDDA reactions are highly bioorthogonal and proceed efficiently in highly dilute aqueous media, making them ideal for DNA-encoded library (DEL) synthesis[3]. However, a major bottleneck is the subsequent oxidative aromatization of the dihydropyridazine intermediate, which can be sluggish. Adding external oxidants to force aromatization risks damaging the DNA tag.

To circumvent this, utilizing enol ethers or alkynyl sulfides as dienophiles is highly recommended. These substrates bypass the need for harsh oxidants because aromatization occurs spontaneously via the elimination of an alcohol or thiol, respectively, driving the reaction to the fully aromatic pyridazine[4].

Self-Validating Protocol: On-DNA Pyridazine Synthesis
  • Preparation: To a solution of DNA-conjugated tetrazine (10 nmol) in 100 µL of H₂O/DMSO (1:1), add the alkynyl sulfide or enol ether (2000 nmol, 200 equiv).

  • Reaction: Incubate at 20 °C for 16 hours.

    • Validation Check: Analyze an aliquot via LC-MS. The mass shift should precisely correspond to the exact mass of the fully aromatized pyridazine adduct minus the eliminated leaving group (e.g., -RSH). No intermediate dihydropyridazine mass should be observed.

  • Purification: Precipitate the DNA-conjugated pyridazine using cold ethanol (3 volumes) and 3M NaCl (0.1 volumes). Centrifuge and discard the supernatant to remove excess small-molecule reagents.

DEL_Workflow DNATag DNA-Conjugated Tetrazine (Aqueous Compatible) IEDDA IEDDA Reaction (20 °C, H2O/DMSO) DNATag->IEDDA Dienophile Alkynyl Sulfide / Enol Ether (Library Building Blocks) Dienophile->IEDDA Spontaneous Spontaneous Aromatization (-RSH or -ROH) IEDDA->Spontaneous Bioorthogonal DELProduct DNA-Encoded Pyridazine (Ready for Screening) Spontaneous->DELProduct No Oxidant Needed

Workflow for synthesizing DNA-encoded pyridazine libraries via bioorthogonal IEDDA reactions.

References

  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction, Oxford Academic.[Link]

  • Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles, The Journal of Organic Chemistry (ACS Publications).[Link]

  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA, Organic Letters (ACS Publications).[Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides, Organic Chemistry Frontiers (RSC Publishing).[Link]

Sources

Optimization

Optimizing catalyst selection for cross-coupling reactions on pyridazines

Welcome to the Pyridazine Cross-Coupling Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers whose cross-coupling reactions have inexplicably stalled or yielded complex mix...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Cross-Coupling Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers whose cross-coupling reactions have inexplicably stalled or yielded complex mixtures when working with diazines.

Pyridazines are highly electron-deficient heterocycles with two adjacent, basic nitrogen atoms. These structural features make them highly prone to catalyst poisoning and present unique regioselectivity challenges. This guide is designed to move beyond standard protocols, explaining the causality behind catalyst selection so you can rationally troubleshoot and optimize your workflows.

Troubleshooting Workflow

Troubleshooting Start Reaction Stalled / Low Yield? Check1 Polyhalopyridazine? Start->Check1 Check2 Catalyst Poisoning? Start->Check2 Sol1 Use dppf (C3) or Q-Phos (C5) Check1->Sol1 Yes Sol2 Use Bulky Ligands (XPhos) Check2->Sol2 Yes

Troubleshooting workflow for identifying and resolving pyridazine cross-coupling failures.

FAQ & Troubleshooting Guides

Q: My Suzuki-Miyaura coupling on 3-chloropyridazine stalls at 20% conversion despite full consumption of the boronic acid. Why?

A: You are experiencing catalyst poisoning coupled with protodeboronation. The adjacent nitrogen atoms in the pyridazine ring are highly basic. In the catalytic cycle, these nitrogens can act as bidentate or bridging ligands, chelating the Pd(II) intermediate and forming an off-cycle, catalytically dead complex. While your palladium is trapped, the boronic acid remains in the basic reaction mixture and undergoes competitive protodeboronation (degradation).

  • The Causality & Solution: To prevent N-coordination, you must increase the steric bulk around the palladium center. Transitioning from standard triphenylphosphine to dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) creates a steric shield that prevents the pyridazine nitrogens from binding to the metal, forcing the reaction down the productive transmetalation pathway[1][2].

Q: I am trying to mono-arylate 3,5-dichloropyridazine. How do I control whether the coupling happens at the C3 or C5 position?

A: Site-selectivity is governed by the Bond Dissociation Enthalpy (BDE) of the C-Cl bonds, which you can manipulate via ligand selection. The C-Cl bond at the C3 position is α to the nitrogen, making it more electron-deficient and requiring less energy to break than the C5 position. Therefore, the inherent reactivity order is C3 > C5[3].

  • C3-Selective Coupling: Use electron-deficient bidentate ligands like dppf. The natural electronic bias of the pyridazine ring dominates, leading to rapid oxidative addition at C3[4].

  • C5-Selective Coupling: Use bulky, electron-rich monodentate ligands like Q-Phos. The extreme steric bulk of Q-Phos makes the more sterically accessible C5 position kinetically favorable, completely reversing the inherent electronic selectivity[3][4].

Q: When performing a Buchwald-Hartwig amination on 4-bromopyridazine, I observe hydrodebromination (reduction) instead of C-N bond formation. How can I fix this?

A: β -hydride elimination is outcompeting reductive elimination. Once the amine binds to the Pd(II) complex, it must undergo reductive elimination to form the product. If this step is too slow, the complex will undergo β -hydride elimination, transferring a hydride to the pyridazine ring and resulting in hydrodebromination.

  • The Causality & Solution: You must accelerate reductive elimination. Utilizing bidentate ligands with large bite angles (e.g., dppp, BINAP) or highly sterically demanding monodentate ligands (e.g., BrettPhos) forces the aryl and amine groups into a tighter geometry on the palladium center, drastically lowering the activation energy required for reductive elimination[5].

Mechanistic Pathway: Escaping Catalyst Poisoning

CatalyticCycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition Pd0->OA PdII Pd(II) Intermediate OA->PdII Poison Off-Cycle Dead End (N-N Chelation) PdII->Poison Small Ligands TM Transmetalation PdII->TM Bulky Ligands RE Reductive Elimination TM->RE RE->Pd0 Regenerate Product Coupled Pyridazine RE->Product

Catalytic cycle detailing the N-N chelation dead-end and the bulky ligand escape pathway.

Catalyst & Ligand Selection Matrix

Use this data-driven matrix to select the optimal catalytic system based on your specific pyridazine substrate and desired transformation[2][4].

Reaction TypePyridazine SubstratePrimary ChallengeRecommended Catalyst/LigandBase / Solvent
Suzuki-Miyaura 3-ChloropyridazineCatalyst PoisoningPd(OAc)₂ / SPhos or XPhosK₃PO₄ / Toluene
Suzuki-Miyaura 3,5-DichloropyridazineC3-RegioselectivityPdCl₂(dppf)K₂CO₃ / DME
Suzuki-Miyaura 3,5-DichloropyridazineC5-RegioselectivityPd(OAc)₂ / Q-PhosK₃PO₄ / Toluene
Buchwald-Hartwig 4-BromopyridazineHydrodebrominationPd₂(dba)₃ / BrettPhosNaOtBu / 1,4-Dioxane

Self-Validating Protocol: Suzuki-Miyaura Coupling of Pyridazines

This protocol utilizes a pre-activation strategy to ensure the active Pd(0) species is formed before it can be poisoned by the basic pyridazine substrate.

Step 1: Catalyst & Ligand Pre-activation

  • Action: In an oven-dried, argon-purged vial, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous toluene (0.1 M relative to substrate). Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing allows the reduction of Pd(II) to the active L₁Pd(0) species. Introducing the basic pyridazine too early can lead to irreversible coordination to naked Pd(II).

  • Self-Validating Check: The solution must transition from a dark red/brown to a pale yellow/orange homogeneous mixture. If it remains dark brown or black precipitates form, your system has oxidized (check argon line and solvent dryness).

Step 2: Substrate & Boronic Acid Addition

  • Action: Add the halopyridazine (1.0 equiv) and the arylboronic acid (1.2 equiv) to the active catalyst solution.

  • Causality: A slight excess of boronic acid compensates for competitive protodeboronation. Exceeding 1.2 equiv risks the formation of difficult-to-separate homocoupled biaryl byproducts.

Step 3: Base Addition & Thermal Activation

  • Action: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Seal the vial and heat to 100 °C.

  • Causality: K₃PO₄ is basic enough to activate the boronic acid for transmetalation without causing nucleophilic hydrolysis of the halopyridazine.

  • Self-Validating Check: Monitor via LC-MS after 2 hours. If the mass of the halopyridazine is intact but the boronic acid is entirely consumed, protodeboronation is outcompeting transmetalation. This indicates either insufficient ligand bulk or wet base.

Step 4: Quench and Workup

  • Action: Cool to room temperature. Filter the crude mixture directly through a pad of Celite, eluting with EtOAc, and concentrate under reduced pressure.

  • Causality: Pyridazines are highly polar and readily partition into the aqueous layer during standard liquid-liquid extraction. Direct filtration bypasses the aqueous phase entirely, maximizing isolated yield.

References

  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling Source: Thieme Connect URL
  • Source: The Journal of Organic Chemistry (ACS)
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions Source: BenchChem URL
  • Source: The Journal of Organic Chemistry (ACS)

Sources

Troubleshooting

Technical Support Center: Enhancing Amidation Efficiency with Pyridazine Esters

Welcome to the technical support center for amidation reactions utilizing pyridazine esters. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their amide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amidation reactions utilizing pyridazine esters. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their amide synthesis protocols. Here, we delve into the intricacies of using pyridazine-based activating agents, offering practical, field-proven insights in a direct question-and-answer format to address common challenges and frequently asked questions. Our goal is to provide you with the expertise to not only troubleshoot your experiments but also to understand the underlying chemical principles for more robust and efficient amide bond formation.

Troubleshooting Guide: Overcoming Common Hurdles in Pyridazine Ester-Mediated Amidation

This section addresses specific experimental issues you may encounter. Each solution is grounded in the mechanistic understanding of the reaction to ensure a logical and effective resolution.

Question 1: My amidation reaction shows low to no conversion, and I am recovering most of my starting carboxylic acid and amine. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that typically points to insufficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.

  • Cause 1: Inefficient Activation of the Carboxylic Acid. The formation of the active pyridazine ester intermediate is the crucial first step. This can be hampered by several factors:

    • Inadequate Coupling Agent: The specific pyridazine-based coupling agent may not be reactive enough for your particular carboxylic acid. For instance, sterically hindered acids may require more potent activators.

    • Presence of Water: Trace amounts of water can hydrolyze the active ester intermediate back to the carboxylic acid, effectively quenching the reaction. Ensure all reagents and solvents are rigorously dried.

    • Incorrect Stoichiometry: Using a sub-stoichiometric amount of the coupling agent will naturally lead to incomplete conversion of the carboxylic acid.

  • Solution Strategy:

    • Verify Reagent Quality and Stoichiometry: Ensure your pyridazine-based coupling agent, such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, is of high purity and used in at least a 1:1 molar ratio with the carboxylic acid.[1][2]

    • Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation over a drying agent or passing through activated alumina). Use freshly opened or properly stored anhydrous reagents.

    • Increase Temperature: For sluggish reactions, cautiously increasing the reaction temperature can facilitate the formation of the active ester. However, be mindful of potential side reactions or degradation of sensitive substrates.

    • Consider a Different Activating Agent: If the issue persists, your carboxylic acid may require a more powerful activation method. While pyridazine esters are effective, other classes of coupling reagents could be explored for particularly challenging substrates.[3][4]

Question 2: The reaction is messy, and I am observing multiple side products. How can I improve the selectivity?

Answer:

The formation of side products often indicates that the activated carboxylic acid is reacting with other nucleophiles present or that the reaction conditions are too harsh.

  • Cause 1: Side Reactions with the Amine. If the amine has multiple nucleophilic sites (e.g., hydroxyl or thiol groups), the activated carboxylic acid can react at these positions.

  • Cause 2: Epimerization of Chiral Centers. For chiral carboxylic acids, particularly α-amino acids, the reaction conditions (especially high temperatures or prolonged reaction times with a base) can lead to racemization.

  • Cause 3: Self-Condensation or Polymerization. Highly reactive starting materials can sometimes undergo self-condensation, especially at elevated temperatures.

  • Solution Strategy:

    • Chemoselectivity Control: Pyridazine-based coupling agents have been shown to exhibit good chemoselectivity. For instance, in the presence of both an amine and a thiol or phenol, the amidation reaction is generally favored.[2] If you are still observing side reactions, consider using protecting groups for other nucleophilic functionalities on your amine.

    • Minimize Epimerization: To suppress racemization, conduct the reaction at the lowest effective temperature. The choice of base and solvent can also be critical. Non-nucleophilic, sterically hindered bases are often preferred. Some studies have noted that high temperatures can lead to erosion of enantioselectivity.[3]

    • Optimize Reaction Conditions: A systematic optimization of reaction parameters is recommended. This can be summarized in the following table:

ParameterRecommendation for Enhanced SelectivityRationale
Temperature Start at room temperature; increase incrementally if needed.Minimizes side reactions and epimerization.
Solvent Use a non-protic solvent like THF, DCM, or DMF.Prevents solvent from competing as a nucleophile.
Base Use a non-nucleophilic base (e.g., DIEA, NMM).Avoids competition with the primary amine nucleophile.
Addition Rate Add the coupling agent slowly to the mixture of the acid and base.Maintains a low concentration of the highly reactive intermediate.

Question 3: My reaction yield is moderate (40-60%), and I suspect the workup procedure is the problem. What is the best way to isolate my amide product?

Answer:

A challenging workup can indeed lead to significant product loss. The byproducts of pyridazine ester-mediated couplings are generally water-soluble, which can be leveraged for purification.

  • Cause 1: Emulsion during Extraction. The presence of polar byproducts can lead to the formation of emulsions during aqueous workup, making phase separation difficult.

  • Cause 2: Product Precipitation with Byproducts. In some cases, the desired amide may co-precipitate with byproducts, complicating purification.

  • Cause 3: Product Solubility. The amide product itself might have some water solubility, leading to losses in the aqueous phase during extraction.

  • Solution Strategy:

    • Standard Aqueous Workup: A typical and effective workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing sequentially with a mild acid (e.g., 5% HCl solution) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine to reduce the water content in the organic layer.

    • Byproduct Recovery: A key advantage of certain pyridazinone-based coupling agents is that the pyridazinone byproduct can often be recovered quantitatively and reused, improving the overall sustainability of the process.[2]

    • Chromatography: If the product is not sufficiently pure after extraction, column chromatography is the standard next step. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Crystallization: If your amide product is a solid, crystallization can be a highly effective purification method that avoids chromatography.

Frequently Asked Questions (FAQs) about Pyridazine Ester Amidation

This section provides answers to more general questions regarding the application and advantages of pyridazine esters in amide synthesis.

Question 1: What are the main advantages of using pyridazine esters for amidation compared to more traditional coupling reagents like carbodiimides (e.g., DCC, EDC)?

Answer:

Pyridazine esters offer several distinct advantages that make them an attractive alternative to traditional coupling reagents:

  • Mild Reaction Conditions: These reactions can often be carried out at room temperature, which is beneficial for substrates with sensitive functional groups and helps to prevent side reactions like racemization.[1][2]

  • High Chemoselectivity: Pyridazine-based reagents have demonstrated excellent selectivity for primary or aliphatic amines in the presence of secondary or aromatic amines, as well as selectivity for amines over other nucleophiles like thiols and phenols.[2]

  • Ease of Preparation and Handling: Many pyridazine-based coupling agents are stable, crystalline solids that are easy to handle and can be prepared straightforwardly.[2]

  • Reusable Byproducts: A significant advantage is the potential for quantitative recovery and reuse of the pyridazinone byproduct, which improves the atom economy and cost-effectiveness of the synthesis.[2]

  • Avoidance of Common Contaminants: Unlike carbodiimide-based methods that produce urea byproducts which can be difficult to remove, the byproducts from pyridazine ester couplings are typically more easily separated during workup.

Question 2: What is the general mechanism of amidation using a pyridazine-based coupling agent?

Answer:

The amidation reaction proceeds through a two-step mechanism. The fundamental principle is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

Amidation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Acyl Phosphate Intermediate RCOOH->ActiveEster + Pyridazine Agent - Byproduct PyrEster Pyridazine Coupling Agent PyrEster->ActiveEster Amine Amine (R'-NH2) Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Byproduct1 Pyridazinone Byproduct Amine->Amide PhosphateByproduct Phosphate Byproduct

Caption: General mechanism of pyridazine ester-mediated amidation.

The reaction is believed to proceed via two main steps:

  • Formation of an Active Intermediate: The pyridazine-based coupling agent (in this case, a phosphoric acid diethyl ester derivative) reacts with the carboxylic acid in the presence of a base to form a highly reactive acyl phosphate intermediate.[2]

  • Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This leads to the formation of the desired amide bond and the release of a phosphate byproduct.[2]

Question 3: What is the typical substrate scope for amidation reactions with pyridazine esters?

Answer:

Amidation using pyridazine esters is generally applicable to a broad range of substrates.

  • Carboxylic Acids: Both aliphatic and aromatic carboxylic acids can be effectively used.

  • Amines: A wide variety of amines are suitable partners, including:

    • Primary and secondary aliphatic amines.

    • Aromatic amines (anilines), although they may be less reactive than their aliphatic counterparts.

    • Amino acid esters for dipeptide synthesis.[1]

The high chemoselectivity also allows for the use of substrates with other functional groups that might otherwise interfere with the reaction.[2]

Experimental Protocols

General Protocol for Amidation using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a solution of the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in an anhydrous solvent (e.g., CH₂Cl₂ or THF, 5 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., triethylamine, 1.5 mmol).

  • Reaction Initiation:

    • Add the pyridazine coupling agent, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (1.1 mmol), to the solution at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Troubleshooting Workflow

For a systematic approach to diagnosing and solving issues with your amidation reaction, please refer to the following workflow diagram.

Troubleshooting Workflow Start Start: Amidation Reaction Issue Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Purity Poor Purity / Side Products? Check_Conversion->Check_Purity No Anhydrous Ensure Anhydrous Conditions (Solvent, Reagents) Check_Conversion->Anhydrous Yes Check_Yield Low Isolated Yield? Check_Purity->Check_Yield No Lower_Temp Lower Reaction Temperature Check_Purity->Lower_Temp Yes Optimize_Workup Optimize Workup Protocol (Sequential Washes) Check_Yield->Optimize_Workup Yes End End: Successful Amidation Check_Yield->End No Stoichiometry Verify Stoichiometry of Coupling Agent (≥1 eq) Anhydrous->Stoichiometry Increase_Temp Increase Reaction Temperature Cautiously Stoichiometry->Increase_Temp Increase_Temp->Check_Purity Protect_Groups Use Protecting Groups for Other Nucleophilic Sites Lower_Temp->Protect_Groups Optimize_Base Optimize Base (Non-nucleophilic) Protect_Groups->Optimize_Base Optimize_Base->Check_Yield Check_Solubility Check Product Solubility in Aqueous Layer Optimize_Workup->Check_Solubility Purification Refine Purification (Chromatography/Crystallization) Check_Solubility->Purification Purification->End

Caption: A step-by-step workflow for troubleshooting common issues.

References

  • Valle, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(3), 1383. [Link]

  • Kang, S.-B., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 29(5), 1025-1028. [Link]

  • Yoon, Y.-J., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. ResearchGate. [Link]

  • Gilla, G., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]

Sources

Optimization

Strategies to improve the pharmacokinetic profile of pyrrolidine-containing molecules

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and in-depth answers to common questions encountered when optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and in-depth answers to common questions encountered when optimizing the pharmacokinetic (PK) profile of pyrrolidine-containing molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower your experimental decisions.

Section 1: Understanding and Diagnosing Common PK Liabilities

This section addresses the most frequent challenges observed with pyrrolidine-containing drug candidates.

Q1: My pyrrolidine-containing molecule shows high clearance and is metabolically unstable in liver microsomes. What is the likely cause and how do I confirm it?

Answer:

High clearance of pyrrolidine-containing compounds is frequently linked to metabolic instability, often due to oxidation by Cytochrome P450 (CYP) enzymes.[1] The five-membered saturated ring, particularly the carbons alpha to the nitrogen, is susceptible to hydroxylation. This can lead to the formation of unstable hemiaminals which subsequently open to form reactive iminium ions and aminoaldehydes.[1] These reactive metabolites are not only cleared rapidly but can also pose a risk of genotoxicity.[1]

Troubleshooting Steps:

  • Metabolite Identification: The first crucial step is to identify the site of metabolism. Incubate your compound with human and/or rat liver microsomes (HLM/RLM) in the presence of NADPH. Analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify hydroxylated metabolites (+16 Da). This will pinpoint the "metabolic hotspot" on your molecule.

  • CYP450 Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) to determine which specific isoform is responsible for the metabolism. This can guide more specific strategies, such as avoiding known substrates of highly expressed CYPs.

  • Covalent Binding Assay: To assess the risk associated with reactive metabolites, perform an assay with radiolabeled compound in liver microsomes to quantify irreversible binding to proteins.

Q2: I'm struggling with poor oral bioavailability in my pyrrolidine series. Could the pyrrolidine ring itself be the problem?

Answer:

Yes, the pyrrolidine ring can significantly influence oral bioavailability through several of its inherent physicochemical properties. The primary factors are its polarity, basicity, and impact on overall molecular properties.

  • Polarity and Permeability: The nitrogen atom in the pyrrolidine ring increases the molecule's polarity and polar surface area (PSA), which can enhance aqueous solubility but may hinder passive diffusion across the gut wall.[2] There is a delicate balance; while some polarity is needed for solubility, excessive polarity reduces permeability.

  • Basicity (pKa): Pyrrolidine is a strong base, with a pKa of its conjugate acid around 11.3.[3][4] This means at the physiological pH of the intestine (pH ~6-7.5), it will be predominantly protonated (positively charged). Charged species generally have poor membrane permeability, which can trap the drug in the gastrointestinal tract and limit absorption.

  • Efflux: Basic compounds are often substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump drugs back into the gut lumen, further reducing net absorption.

Q3: My compound exhibits very high plasma protein binding (>99.5%). What drives this and when should I be concerned?

Answer:

High plasma protein binding (PPB), primarily to human serum albumin (HSA), is a common issue.[5] For basic molecules like many pyrrolidine derivatives, the primary driver is often a combination of hydrophobic interactions and ionic interactions between the protonated nitrogen and negatively charged residues on albumin.[6]

You should be concerned when high PPB is coupled with modest potency. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and be cleared. If your compound is >99.5% bound, the free concentration may be too low to be effective, requiring much higher doses.

However, in some specific cases, high PPB can be strategically leveraged. For acidic molecules, very high PPB can limit the volume of distribution and reduce clearance, thereby increasing the drug's half-life.[7] While less common for basic pyrrolidines, this illustrates that PPB must be considered in the context of the molecule's overall profile.[7]

Section 2: Strategic Solutions & Troubleshooting Workflows

This section provides actionable strategies to address the challenges identified above.

Q4: How can I strategically modify the pyrrolidine ring to block metabolic hotspots and improve stability?

Answer:

Once you have identified a metabolic hotspot on the pyrrolidine ring (typically a C-H bond alpha to the nitrogen), you can employ several strategies to "shield" this position from enzymatic attack.

  • Steric Hindrance: Introducing a small, sterically hindering group adjacent to or directly at the site of metabolism can prevent the CYP enzyme from accessing it. For instance, introducing a methyl group at the C-3 position of a pyrrolidine ring has been shown to prevent metabolic instability by sterically blocking oxidation.[2]

  • Fluorination: Replacing a hydrogen atom with fluorine at the metabolic hotspot is a classic medicinal chemistry strategy.[8] The C-F bond is much stronger than the C-H bond and is not susceptible to oxidation. Furthermore, the high electronegativity of fluorine can decrease the pKa of the pyrrolidine nitrogen, which can also be beneficial for permeability.[9]

  • Bioisosteric Replacement: In some cases, the entire pyrrolidine scaffold can be replaced with a related structure that is less metabolically labile. (See Q6).

Caption: Workflow for addressing metabolic instability.

Q5: What are the most effective ways to modulate the lipophilicity and pKa of my molecule to improve its ADME profile?

Answer:

Modulating lipophilicity (logP/logD) and pKa is a balancing act. The goal is often to reduce basicity to increase the proportion of neutral species at intestinal pH and fine-tune lipophilicity to be within an optimal range for both solubility and permeability (typically logD pH7.4 between 1 and 3).

Key Strategies:

  • Reduce Basicity of the Pyrrolidine Nitrogen: This is one of the most impactful modifications.

    • N-Acylation/Sulfonylation: Converting the basic secondary or tertiary amine into a non-basic amide, carbamate, or sulfonamide can dramatically reduce pKa.[10] This strategy successfully addressed hERG blockade and high volume of distribution in a series of progesterone receptor agonists.[10]

    • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, cyano) on the pyrrolidine ring or on adjacent substituents can lower the pKa of the nitrogen.

  • Tune Lipophilicity via Substitution:

    • N-Substitution: The substituent on the pyrrolidine nitrogen is a prime location for modification. 92% of FDA-approved pyrrolidine drugs are substituted at the N-1 position.[2] Adding polar groups (e.g., alcohols, small ethers) can decrease lipophilicity and improve solubility, while adding small alkyl or aryl groups can increase it.

    • Ring Substitution: Adding substituents to the carbon framework of the ring (positions 3, 4, or 5) offers significant opportunities to optimize biological activity and physicochemical properties.[11] For example, adding a hydroxyl or carbonyl group can decrease lipophilicity.[12]

Modification StrategyExampleExpected Effect on pKaExpected Effect on Lipophilicity (logP)Citation(s)
Reduce Basicity Convert N-H to N-SO₂RDecrease significantlyVariable; often increases[10]
Convert N-H to N-C(O)RDecrease significantlyVariable[10]
Add cis-4-CF₃ groupDecreaseIncrease[11][13]
Tune Lipophilicity Add N-acyl chainNo major changeIncrease with chain length[12]
Add hydroxyl group to ringMinor decreaseDecrease[2]
Add methyl group to ringMinor increaseIncrease[2]
Q6: Are there any bioisosteric replacements for the pyrrolidine ring that can improve PK properties while maintaining potency?

Answer:

Bioisosteric replacement is a powerful strategy to make significant changes to a molecule's ADME profile while retaining its key binding interactions.[14][15] Instead of just decorating the pyrrolidine scaffold, you replace it entirely with a different chemical group that mimics its size and shape.

A prime example is the use of 2,4-methanopyrrolidines . This rigid, bicyclic scaffold acts as a constrained bioisostere of pyrrolidine. Despite having a higher molecular weight, 2,4-methanopyrrolidines have been shown to possess:

  • Improved water solubility

  • Reduced lipophilicity

  • Similar metabolic stability compared to their parent pyrrolidine analogues.[16]

This makes them an excellent option when you need to decrease the lipophilicity of a series without sacrificing metabolic stability.[16] Other potential bioisosteres could include oxazolidines, thiazolidines, or other five-membered heterocycles, though the choice is highly context-dependent on the specific binding interactions of your pharmacophore.

Caption: Replacing a pyrrolidine with a bioisostere.

Section 3: Key Experimental Protocols

Here are step-by-step guides for two fundamental assays to assess the properties discussed above.

Q7: What is a standard protocol for assessing metabolic stability in Human Liver Microsomes (HLM)?

Answer:

This protocol provides a general method for determining the intrinsic clearance (Clint) of a compound in HLM.

Objective: To measure the rate of disappearance of a parent compound over time when incubated with metabolically active liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, e.g., from Corning or BioIVT)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., BD Gentest™ NADPH-A and -B)

  • Positive control compound with known clearance (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching.

  • 96-well plates, LC-MS/MS system.

Protocol:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of HLM and phosphate buffer. The final protein concentration in the incubation should be 0.5 mg/mL.

  • Pre-incubation (Compound + Microsomes):

    • Add the HLM/buffer mix to the wells of a 96-well plate.

    • Add the test compound to achieve a final concentration of 1 µM. (Typically a 1:100 dilution from a 100 µM intermediate dilution).

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This is your T=0 time point for sampling.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the protein.

  • Control Incubations:

    • No NADPH control: Run a parallel incubation without the NADPH regenerating system. Any compound loss here is not due to CYP metabolism.

    • T=0 control: Quench a reaction immediately after adding NADPH. This represents 100% of the initial compound concentration.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of compound remaining versus time.

    • The slope of the line is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (Clint, in µL/min/mg protein) using the formula: Clint = (k / [protein concentration]) * 1000

Trustworthiness Check: The positive controls (Verapamil, Warfarin) should yield clearance values within the expected range for your batch of microsomes, validating the assay's performance. The "No NADPH" control should show minimal loss of the parent compound.

References
  • ResearchGate. (n.d.). Optimization of Physicochemical Properties of Pyrrolidine GPR40 AgoPAMs Results in a Differentiated Profile with Improved Pharmacokinetics and Reduced Off-Target Activities. Retrieved from [Link]

  • Jurica, E., et al. (2023). Optimization of physicochemical properties of pyrrolidine GPR40 AgoPAMs results in a differentiated profile with improved pharmacokinetics and reduced off-target activities. Bioorganic & Medicinal Chemistry, 85, 117273. Available from: [Link]

  • Michalak, M., et al. (2022). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. Scientific Reports, 12(1), 19484. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

  • Kallander, L. S., et al. (2010). Improving the developability profile of pyrrolidine progesterone receptor partial agonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 371-374. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245785. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Available from: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 85(15), 9534-9543. Available from: [Link]

  • ResearchGate. (n.d.). Lipophilicity modulations discussed in this contribution. Retrieved from [Link]

  • DrugDesign.org. (2007). Bioisosterism. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259169. Available from: [Link]

  • Ali, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 141, 106883. Available from: [Link]

  • ResearchGate. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Retrieved from [Link]

  • Tabti, K., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(19), 9988-10007. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2022). Could anyone suggest a way to lower the plasma protein binding of compounds? Retrieved from [Link]

  • SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]

  • Gardiner, P., et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(8), 896-904. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of pyridazine vs. pyridine scaffolds in drug design

Comparative Analysis of Pyridazine vs. Pyridine Scaffolds in Drug Design: A Senior Application Scientist’s Guide The strategic replacement of a carbon atom with a nitrogen atom within a cyclic framework—known as skeletal...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyridazine vs. Pyridine Scaffolds in Drug Design: A Senior Application Scientist’s Guide

The strategic replacement of a carbon atom with a nitrogen atom within a cyclic framework—known as skeletal editing or scaffold hopping—is a cornerstone of modern lead optimization. While the pyridine ring (a 6-membered C5N heterocycle) is the second most common heterocycle in FDA-approved drugs, its close analogue, pyridazine (a 1,2-diazine C4N2 ring), has historically been underutilized due to a profound "synthesis gap"[1].

However, recent breakthroughs in atom-transmutation chemistries have unlocked the pyridazine scaffold, revealing it as a privileged structure for overcoming late-stage pharmacokinetic and pharmacodynamic liabilities[2]. This guide provides an objective, data-driven comparison of these two scaffolds and details the experimental workflows required to execute and validate this critical scaffold hop.

Physicochemical Profiling: The Causality of the Scaffold Hop

The decision to transition from a pyridine to a pyridazine scaffold is rarely arbitrary; it is driven by the need to fundamentally alter the electronic distribution and solvation thermodynamics of the pharmacophore.

Table 1: Comparative Physicochemical Properties

PropertyPyridine (C5N)Pyridazine (C4N2)Pharmacological Consequence
Basicity (pKa) ~5.2~2.0Prevents lysosomal trapping; reduces hERG liability.
Dipole Moment (μ) ~2.2 D~3.9 - 4.2 DEnhances π-π stacking and dipole-dipole target interactions.
Lipophilicity (cLogP) ~0.84~ -0.51Drastically improves aqueous solubility.
H-Bond Acceptors 12 (Adjacent)Enables bidentate hydrogen bonding; improves LipE.
Aromaticity Index 8679Modulates electron-withdrawing effects on substituents.

Data synthesized from comprehensive heterocycle profilingMeanwell (2023)[3].

Mechanistic Insights
  • Mitigation of Basicity Liabilities: The introduction of a second adjacent nitrogen atom creates an electronically dissonant heteroatom arrangement. The electrostatic repulsion between the adjacent lone pairs, combined with the inductive effect of the second nitrogen, sharply reduces the proton affinity of the ring[3]. Dropping the pKa from 5.2 to 2.0 ensures the molecule remains largely unprotonated at physiological pH (7.4), directly mitigating off-target hERG potassium channel blockade and Cytochrome P450 (CYP450) inhibition[4].

  • Driving Lipophilic Ligand Efficiency (LipE): Pyridazine serves as a robust bidentate hydrogen-bond acceptor. By simultaneously engaging target residues (e.g., Arginine) with dual H-bonds while lowering the overall cLogP, pyridazines routinely yield a 10-fold or greater improvement in LipE compared to their pyridine counterparts[5].

G A Pyridine Scaffold (1 Nitrogen) B Pyridazine Scaffold (2 Adjacent Nitrogens) A->B Skeletal Editing C Lower Basicity (pKa ~2.0) B->C D Higher Dipole (~4.2 D) B->D E Dual H-Bond Acceptors B->E F Reduced hERG & CYP450 Liability C->F G Increased Aqueous Solubility D->G H Enhanced Target Affinity (LipE) E->H

Logical flow of physicochemical changes and pharmacological benefits when hopping to pyridazine.

Experimental Workflow: Pyridine-to-Pyridazine Skeletal Editing

Historically, synthesizing pyridazines required dissonant starting materials (e.g., 1,4-dicarbonyls with hydrazine)[1]. Today, late-stage skeletal editing allows researchers to directly transmute a carbon atom into a nitrogen atom within an existing pyridine core. The following protocol adapts the mCPBA-mediated oxidative extrusion methodology developed by Choi et al. (2025)[2].

Workflow Step1 1. N-Amine Assembly (Pyridine Core) Step2 2. mCPBA Addition (Ambient Temp) Step1->Step2 Step3 3. 1,2-Diazatriene Intermediate Step2->Step3 Step4 4. C-to-N Transmutation Step3->Step4 Step5 5. Pyridazine Isolation Step4->Step5

Step-by-step synthetic workflow for pyridine-to-pyridazine skeletal editing via mCPBA.

Step-by-Step Methodology

1. N-Amination of the Pyridine Core

  • Procedure: React the target pyridine substrate with an electrophilic aminating agent (e.g., O-(2,4-dinitrophenyl)hydroxylamine) in a polar aprotic solvent to generate the N-aminopyridinium salt[2].

  • Self-Validation Check: Isolate the intermediate salt. Confirm N-N bond formation via 1H NMR; the pyridinium protons will exhibit a characteristic downfield shift due to the localized positive charge.

2. Oxidative Ring Remodeling

  • Procedure: Dissolve the validated N-aminopyridinium salt in N,N-dimethylformamide (DMF) or tetrahydropyran (THP). Add >2.5 equivalents of m-chloroperoxybenzoic acid (mCPBA) and a mild base (e.g., Cs2CO3). Stir at ambient temperature in air for 1 hour[2].

  • Causality of Reagent Choice: The first equivalent of mCPBA mediates the dearomatization and ring-opening via nucleophilic attack, forming a transient 1,2-diazatriene intermediate. The excess mCPBA is strictly required to promote a Baeyer–Villiger-type oxidation, converting the extruded carbon into a formate ester—a highly competent leaving group that drives the thermodynamic rearomatization into the pyridazine core[2].

3. Reaction Monitoring & Trapping

  • Procedure: Monitor the reaction via LC-MS.

  • Self-Validation Check: The protocol is self-validating if the transient formate intermediate can be observed prior to complete extrusion. Look for the disappearance of the starting mass and the emergence of the [M - CH + N] pyridazine product mass[2].

4. Quenching and Isolation

  • Procedure: Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted mCPBA. Extract the aqueous layer with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to isolate the final pyridazine analogue[2].

Experimental Workflow: In Vitro Physicochemical Validation

Once the pyridazine scaffold is synthesized, its superior physicochemical properties must be empirically validated against the pyridine precursor to justify the scaffold hop.

Step-by-Step Methodology

1. Potentiometric pKa Titration

  • Procedure: Dissolve the purified pyridazine in a standardized aqueous background electrolyte (0.15 M KCl). Titrate continuously with 0.1 M HCl and 0.1 M NaOH using an automated potentiometric titrator.

  • Causality & Validation: This validates the electronic dissonance theory. A successful scaffold hop will demonstrate a pKa shift from ~5.2 (pyridine) down to ~2.0 (pyridazine)[3]. If the pKa remains high, it indicates unintended basicity contributions from peripheral substituents, requiring further structural tuning.

2. Shake-Flask LogD(7.4) Determination

  • Procedure: Partition a known concentration of the compound between mutually saturated 1-octanol and pH 7.4 phosphate buffer. Shake for 60 minutes at 25°C, centrifuge to separate the phases, and analyze both layers via HPLC-UV.

  • Causality & Validation: The LogD must be calculated using the mass balance from both phases. A mass balance recovery of >95% is required to validate the assay (ensuring no compound was lost to precipitation or glass-binding). The pyridazine analogue should exhibit a negative delta in LogD compared to the pyridine, confirming the predicted enhancement in aqueous solubility[5].

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, Springer Nature / NIH PMC. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, NIH PMC. [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society (JACS), ACS Publications. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

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Validation

A Comparative Analysis of the In Vitro Efficacy of Novel Pyridazine Derivatives: A Guide for Preclinical Drug Discovery

Executive Summary: The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the in vitro efficacy of various pyridazine derivatives, focusing on their anticancer and antimicrobial potential. By synthesizing data from multiple studies, we present a head-to-head comparison of compound performance, detail the standardized experimental protocols used for their evaluation, and offer insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, aiding in the identification of promising lead candidates for further preclinical and clinical investigation.

The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a multitude of biologically active molecules.[3][4] Its unique electronic properties and ability to act as a versatile scaffold for diverse substitutions have made it a focal point in the search for new therapeutic agents.[5][6] Pyridazine derivatives have been reported to exhibit a remarkable range of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and, most notably for this guide, anticancer and antimicrobial effects.[1][2][7]

The rationale for a comparative in vitro study stems from the vast chemical space occupied by pyridazine derivatives. Minor structural modifications can lead to significant changes in biological activity and target selectivity. Therefore, a systematic comparison using standardized assays is crucial for identifying structure-activity relationships (SAR) and selecting the most promising candidates for further development.[5][6] This guide will focus on two key areas of high therapeutic need: oncology and infectious diseases.

Comparative Anticancer Efficacy of Pyridazine Derivatives

A significant number of pyridazine derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes like cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs) such as VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[1][4][8]

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

To quantify and compare the anticancer potential of different pyridazine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and quantitative colorimetric method.[9][10] The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.[9]

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Readout Seed Seed Cells in 96-Well Plate Incubate_24h Incubate (24h) for Adherence Seed->Incubate_24h Add_Compounds Add Compounds to Wells Incubate_24h->Add_Compounds Prepare_Dilutions Prepare Serial Dilutions of Pyridazine Derivatives Prepare_Dilutions->Add_Compounds Incubate_48h Incubate (e.g., 48h) Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 P1 Autophosphorylation VEGFR2->P1 Dimerization & Activation VEGF VEGF VEGF->VEGFR2 Binds Downstream Downstream Pathways (PI3K/Akt, MAPK, PLCγ) P1->Downstream Response Angiogenesis (Proliferation, Migration) Downstream->Response Inhibitor Pyridazine Derivative Inhibitor->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

Comparative Antimicrobial Efficacy

Pyridazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. [3][14]The antimicrobial efficacy is highly dependent on the substitutions on the pyridazine core, highlighting the importance of SAR studies in developing new antibiotics. [14][15]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The standard method for quantifying the in vitro potency of a potential antimicrobial agent is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). [14]The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [16]

MIC_Workflow cluster_prep Preparation cluster_plate Plate Inoculation cluster_readout Incubation & Analysis Prep_Compound Prepare 2x Compound Serial Dilutions Dispense_Compound Dispense 50µL of Compound Dilutions Prep_Compound->Dispense_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Dispense_Inoculum Dispense 50µL of Bacterial Inoculum Prep_Inoculum->Dispense_Inoculum Incubate_24h Incubate at 37°C (18-24h) Dispense_Compound->Incubate_24h Dispense_Inoculum->Incubate_24h Read_MIC Visually Inspect for Growth & Determine MIC Incubate_24h->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each pyridazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). [17][18]Typically, 50 µL of medium is added to wells 2-11. 100 µL of the 2x starting drug concentration is added to well 1. A serial dilution is then performed from well 1 to well 10. [17]Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria). [17]2. Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. [18]Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. [16]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL. [18]4. Incubation: Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator. [16]5. MIC Reading: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. [16]

Comparative Data: Antimicrobial Activity (MIC)

The following table presents a comparison of the MIC values for different classes of pyridazine derivatives against representative microbial strains.

Derivative SeriesTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Chloro Derivatives E. coli0.892–3.744Chloramphenicol2.019–8.078[14][19]
Chloro Derivatives P. aeruginosa0.892–3.744Chloramphenicol-[14][19]
Diarylurea Pyridazinone (10h) S. aureus16--[20][14]
Diarylurea Pyridazinone (8g) C. albicans16--[20][14]
Compound IIIa S. pyogenesExcellent ActivityAmpicillin-[21]
Compound IIId A. nigerVery Good ActivityFluconazole-[21]

Note: "Excellent" and "Very Good" are qualitative descriptors from the source literature. Direct comparison requires standardized controls.

Discussion and Future Directions

The data presented in this guide underscore the immense potential of the pyridazine scaffold in developing novel therapeutics. The in vitro efficacy of these derivatives is profoundly influenced by their substitution patterns, a key insight for guiding future medicinal chemistry efforts. For instance, chloro-substituted pyridazines show potent activity against Gram-negative bacteria, while certain diarylurea pyridazinones are effective against fungi. [14][19] It is crucial to acknowledge the limitations of in vitro models. While essential for initial screening and mechanism-of-action studies, these assays do not capture the complexities of a whole organism, such as drug metabolism, bioavailability, and potential toxicity.

Therefore, promising candidates identified through these in vitro comparisons should be advanced to more complex studies, including:

  • In vivo efficacy studies in relevant animal models of cancer or infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand drug absorption, distribution, metabolism, and excretion.

  • Comprehensive toxicology and safety pharmacology studies to assess potential adverse effects.

By systematically leveraging comparative in vitro data, researchers can more efficiently identify and optimize pyridazine derivatives, accelerating the journey from chemical synthesis to potential clinical application.

References

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL - EMBL-EBI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]

  • Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. PubMed. [Link]

  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

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  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Assiut University. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Validation of Novel Pyridazine Analogs

Introduction: The Privileged Pyridazine Scaffold and the Imperative of SAR Validation The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyridazine Scaffold and the Imperative of SAR Validation

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a versatile core for designing compounds with a vast spectrum of pharmacological activities.[2] Pyridazine derivatives have been successfully developed into therapeutic agents for a wide array of conditions, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[3][4][5]

The journey from a promising pyridazine-based "hit" to a viable clinical candidate is a meticulous process of molecular refinement. At the heart of this process lies the establishment and validation of the Structure-Activity Relationship (SAR). SAR defines how specific structural modifications to a molecule influence its biological activity. A rigorously validated SAR is not merely an academic exercise; it is the predictive engine that drives rational drug design, enabling researchers to optimize potency, enhance selectivity, and improve pharmacokinetic profiles, thereby minimizing off-target effects and accelerating the path to clinical trials.

This guide provides an in-depth framework for the systematic validation of SAR for novel pyridazine analogs. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, compare alternative validation methodologies, and integrate computational approaches to build a robust, predictive SAR model. This document is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of lead optimization with scientific rigor and efficiency.

Part 1: Rational Design and Synthesis of Pyridazine Analogs

The foundation of any SAR study is a library of logically designed analogs. The synthesis strategy begins with a "lead compound"—an initial molecule with desired biological activity. Subsequent analogs are designed by making systematic modifications to this lead at specific positions on the pyridazine ring to probe the chemical space around the target.

The pyridazine core offers several key positions for chemical modification, most commonly at the C3, C4, C5, and C6 positions. The choice of synthetic route is critical; cyclocondensation reactions are a common and versatile method for constructing the core ring system.[4] The rationale behind selecting specific substituents is to systematically alter properties like steric bulk, lipophilicity, electronic character, and hydrogen bonding potential. For example, introducing halogen atoms can modulate electronic properties and potentially introduce halogen bonding interactions, while adding flexible alkyl chains can explore deeper hydrophobic pockets in a target protein.[6][7]

Caption: Key modification points on the pyridazine core for SAR exploration.

Part 2: Comparative Experimental Validation of Biological Activity

Once a library of analogs is synthesized, the next critical step is to quantify their biological activity. The choice of assay is dictated by the therapeutic goal. A multi-assay approach is often necessary to build a complete picture of an analog's potency, selectivity, and mechanism of action.

In Vitro Assay Comparisons

In vitro assays are the workhorse of SAR validation, offering high-throughput screening in a controlled environment. The key is to select assays that provide quantitative, reproducible data (e.g., IC₅₀ or EC₅₀ values), which are essential for comparing analogs.

Table 1: Comparative In Vitro Activity of Hypothetical Pyridazine Analogs

CompoundTarget/AssayIC₅₀ / EC₅₀ (µM)Selectivity Index (SI)Rationale & Interpretation
Lead Compound COX-2 Inhibition10.55 (COX-1 IC₅₀ / COX-2 IC₅₀)Baseline anti-inflammatory activity with moderate selectivity.
Analog A (R6 = 4-chlorophenyl)COX-2 Inhibition0.7716.7Addition of a chloro-group at R6 significantly enhances potency and selectivity, suggesting a favorable interaction in the COX-2 active site.[8]
Analog B (R6 = 4-methoxyphenyl)COX-2 Inhibition5.28.1The methoxy group improves potency over the lead but is less effective than the chloro group, indicating electronic effects are key.
Analog C (R3 = -NH₂)VEGFR-2 Kinase Assay3.5N/AModification at R3 shifts activity profile. The amine group may be interacting with the kinase hinge region.[9]
Reference Drug (Celecoxib)COX-2 Inhibition0.3537.0Serves as a benchmark for potency and selectivity in the anti-inflammatory assay.[8]
Reference Drug (Sorafenib)VEGFR-2 Kinase Assay0.09N/AProvides a benchmark for the anticancer kinase inhibition assay.
Detailed Experimental Protocols

Trustworthiness in SAR data stems from robust, well-documented protocols. Below are methodologies for key assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for evaluating anti-inflammatory potential and selectivity.

  • Objective: To determine the concentration of a pyridazine analog required to inhibit 50% of cyclooxygenase (COX) enzyme activity (IC₅₀).

  • Methodology:

    • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

    • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (dissolved in DMSO, serially diluted) in a suitable buffer (e.g., Tris-HCl).

    • Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate.

    • Quantification: Incubate for a specified time (e.g., 10 minutes) at 37°C. Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Calculation: Plot the percentage of inhibition against the log concentration of the test compound. Calculate the IC₅₀ value using non-linear regression analysis. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

  • Causality: This direct enzyme inhibition assay provides mechanistic insight. High selectivity for COX-2 over COX-1 is desirable to reduce gastrointestinal side effects associated with traditional NSAIDs.[4][8]

Protocol 2: In Vitro Anticancer (MTT) Cell Viability Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines.

  • Objective: To determine the concentration of a pyridazine analog that reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., HepG2, HCT-116) in a 96-well plate and allow them to adhere overnight.[4][9]

    • Compound Treatment: Treat the cells with various concentrations of the pyridazine analogs for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

  • Causality: This assay provides a broad measure of cytotoxicity. A low IC₅₀ value indicates high potency. It is a foundational screen before moving to more complex mechanistic or in vivo studies.

In Vivo Model Validation

Positive in vitro results must be validated in a living system to assess bioavailability, metabolism, and efficacy.

  • Example Model: For an anti-inflammatory candidate like Analog A , the Carrageenan-Induced Rat Paw Edema Model is a standard choice.[8]

  • Rationale: This acute inflammation model is highly reproducible. The volume of paw swelling is a direct measure of the inflammatory response. By administering the test compound prior to the carrageenan injection, we can quantitatively assess its ability to suppress inflammation in vivo, thus validating the in vitro COX-2 inhibition data. A statistically significant reduction in edema compared to a vehicle control group provides strong evidence of in vivo efficacy.

Part 3: Computational SAR Validation and Predictive Modeling

Computational methods provide a powerful, cost-effective way to rationalize experimental findings and predict the activity of new analogs before their synthesis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

  • Workflow:

    • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB: 5IKR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.

    • Ligand Preparation: Generate 3D structures of the pyridazine analogs and minimize their energy.

    • Docking Simulation: Use software (e.g., AutoDock, Glide) to dock each analog into the defined active site of the protein.

    • Analysis: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy score. Critically, examine the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues.

  • SAR Validation: Docking can explain why one analog is more potent than another. For example, the docking of Analog A into COX-2 might reveal that the 4-chloro substituent fits perfectly into a specific hydrophobic sub-pocket, an interaction not possible for the lead compound.[8] This provides a structural hypothesis for the observed SAR.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling creates a mathematical relationship between the chemical structures of compounds and their biological activity.[10]

  • Workflow:

    • Data Collection: Compile the biological activity data (e.g., IC₅₀ values) for the synthesized pyridazine series.

    • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).

    • Model Generation: Use statistical methods (e.g., multiple linear regression, k-Nearest Neighbors) to build an equation that correlates the descriptors with biological activity.[10]

    • Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.

  • Predictive Power: A validated QSAR model can be used to predict the activity of virtual, unsynthesized pyridazine analogs. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving significant time and resources.

Part 4: The Integrated SAR Validation Workflow

Effective SAR validation is not a linear process but an iterative cycle. Experimental data informs computational models, and computational predictions guide the design of the next generation of analogs.

SAR_Workflow design 1. Rational Design & Synthesis of Analogs invitro 2. In Vitro Screening (Potency & Selectivity) design->invitro Test Activity sar_analysis 3. Experimental SAR Analysis invitro->sar_analysis Generate Data computational 4. Computational Validation (Docking, QSAR) sar_analysis->computational Provide Rationale invivo 5. In Vivo Validation of Lead Candidates sar_analysis->invivo Select Leads redesign 6. SAR-Guided Redesign of New Analogs computational->redesign Predict & Prioritize invivo->redesign Confirm Efficacy redesign->design Iterative Cycle

Caption: An integrated workflow for iterative SAR validation and lead optimization.

Conclusion

The validation of a structure-activity relationship is a cornerstone of modern drug discovery. For a versatile scaffold like pyridazine, a systematic and multi-faceted approach is paramount. By integrating rational analog design, comparative in vitro and in vivo testing, and powerful computational tools, researchers can move beyond simple data collection to build a deep, predictive understanding of their chemical series. This integrated workflow not only validates the SAR but also provides a clear, evidence-based path toward the development of novel, highly effective, and safe pyridazine-based therapeutics.

References

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Gao, C., et al. (2013). Synthesis and Biological Evaluation of Pyridazine Derivatives as Novel HIV-1 NNRTIs. Molecules. [Link]

  • Asif, M. (2024). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate. [Link]

  • Khan, M. A., et al. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Drug Delivery and Therapeutics. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology. [Link]

  • Gomaa, H. A. M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. [Link]

  • Singh, S., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Rudresh, H. M., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sciascia, S., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry. [Link]

  • Kandile, N. G., et al. (2020). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]

  • Reeve, S. M., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Dowle, M. D., & Coutts, I. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Aziz, M. W., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Kalhor, H. R., & Khodadadi, A. N. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. [Link]

  • Richard, A. M., et al. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. Mutation Research. [Link]

  • Patlewicz, G., et al. (2016). Validation of Computational Methods. In Vitro and In Silico Toxicology. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • El-Gazzar, M. G., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. [Link]

  • El-Nahas, A. M., et al. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. ResearchGate. [Link]

Sources

Validation

In Vivo Validation of Pyridazine-Based STING Agonists: A Comparative Preclinical Guide

As the landscape of immuno-oncology evolves, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target for converting immunosuppressive "cold" tumors into highly inflamed "hot" tumors[1]. Histor...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of immuno-oncology evolves, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target for converting immunosuppressive "cold" tumors into highly inflamed "hot" tumors[1]. Historically, the development of STING agonists relied heavily on cyclic dinucleotides (CDNs). However, CDNs are plagued by poor metabolic stability, limited membrane permeability, and systemic toxicity.

To overcome these hurdles, non-nucleotide small molecules have been developed. Among these, pyridazine-based derivatives have recently demonstrated superior preclinical performance. By acting as a structural scaffold that facilitates a highly stable, water-mediated hydrogen-bond network within the STING dimer, pyridazine compounds achieve unprecedented binding affinity and pharmacokinetic (PK) stability[2].

This guide provides a comprehensive, objective comparison between a next-generation 3-(fluoro-imidazolyl)pyridazine derivative (Compound A4 ) and a first-generation non-nucleotide standard (SR-717 ), detailing the causality behind the experimental workflows used for their in vivo validation[2],[3].

Mechanistic Overview: The Pyridazine Advantage

The core advantage of the pyridazine ring lies in its spatial geometry. When bound to the STING protein, the pyridazine core occupies a compact overhead space, coordinating with an overhead water molecule to lock the STING dimer into its active conformation[2]. This structural rigidity prevents the rapid dissociation seen in earlier generation agonists, leading to sustained downstream phosphorylation of TBK1 and IRF3, and ultimately, robust IFN-β secretion[3].

STING_Pathway Agonist Pyridazine Agonist (Compound A4) STING STING Dimer (ER Membrane) Agonist->STING High Affinity (Water-mediated H-bonds) SR717 SR-717 (Reference Agonist) SR717->STING Lower Affinity Binding TBK1 TBK1 Kinase STING->TBK1 Recruitment & Phosphorylation IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation Nucleus Nucleus: IFN-β Gene Transcription IRF3->Nucleus Translocation Immune Immune Cell Activation (Tumor Regression) Nucleus->Immune IFN-β Secretion & T-Cell Priming

Figure 1: cGAS-STING signaling pathway activation comparing Pyridazine Compound A4 vs SR-717.

Comparative Pharmacokinetics (PK)

Before transitioning to efficacy models, a compound must validate its systemic viability. The introduction of the pyridazine scaffold significantly optimizes lipophilicity and resists hepatic degradation compared to the indole/amide-based structures of earlier agonists[2].

Table 1: Intravenous (IV) Pharmacokinetic Profile in C57BL/6 Mice

ParameterSR-717 (Standard)Compound A4 (Pyridazine-based)Fold Improvement
Half-life ( T1/2​ ) 1.82 h7.65 h4.2x longer
Clearance (CL) 123 mL/min/kg11.2 mL/min/kg11x slower
Plasma Exposure (AUC) 1,356 h·ng/mL14,126 h·ng/mL10.4x higher

Data synthesized from Hou et al., demonstrating the superior metabolic stability of the pyridazine scaffold[2].

In Vivo Validation Workflows

To objectively validate the performance of a pyridazine STING agonist, we employ a two-tiered in vivo approach: Pharmacodynamic (PD) biomarker validation followed by a syngeneic tumor efficacy model.

Protocol A: Pharmacodynamic Biomarker Validation (IFN-β)

Objective: To confirm on-target systemic STING activation prior to long-term efficacy testing.

  • Subject Selection: Utilize 6-8 week old female C57BL/6 mice. Causality: This strain is immunocompetent, which is an absolute requirement for validating immunotherapies that rely on host T-cell and macrophage machinery.

  • Dosing Strategy: Administer Compound A4 intravenously (IV) via the tail vein at 5 mg/kg and 10 mg/kg[2]. Causality: IV administration ensures immediate systemic distribution and avoids the first-pass hepatic metabolism variability associated with oral or intraperitoneal routes, providing a clean PD readout.

  • Blood Sampling: Collect retro-orbital blood samples at 2, 6, 12, and 24 hours post-injection. Use EDTA-coated tubes to prevent coagulation.

  • Biomarker Quantification: Isolate plasma via centrifugation (2000 x g, 10 mins, 4°C) and quantify IFN-β levels using a high-sensitivity murine IFN-β ELISA kit.

  • Validation Checkpoint: A concentration-dependent spike in plasma IFN-β peaking at 2-6 hours serves as the definitive pharmacological indicator of in vivo STING activation[2].

Protocol B: Syngeneic Tumor Efficacy Model (B16.F10 Melanoma)

Objective: To evaluate the translation of STING activation into tangible Tumor Growth Inhibition (TGI).

  • Cell Line Preparation: Culture B16.F10 murine melanoma cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency. Causality: The B16.F10 model is notoriously "cold" (poorly immunogenic) and aggressive. It provides a highly stringent hurdle; any compound that induces regression here possesses profound immune-priming capabilities.

  • Tumor Inoculation: Inject 5×105 B16.F10 cells subcutaneously into the right flank of C57BL/6 mice.

  • Randomization: Monitor tumor growth daily using digital calipers. Once tumors reach an average volume of 50-100 mm³ (typically Day 7-9), randomize mice into three cohorts (n=8/group): Vehicle, SR-717 (10 mg/kg), and Compound A4 (10 mg/kg).

  • Treatment Regimen: Administer treatments IV every 3 days for a total of 4 doses.

  • Measurement & Endpoint: Calculate tumor volume using the formula V=(Length×Width2)/2 . Euthanize animals when tumor volume exceeds 2000 mm³ or if ulceration occurs.

Comparative Efficacy Data

The structural enhancements of the pyridazine scaffold directly translate into superior in vivo antitumor efficacy. Because Compound A4 maintains a longer half-life and tighter target binding, it sustains the inflammatory tumor microenvironment necessary for continuous CD8+ T-cell recruitment[2],[3].

Table 2: In Vivo Efficacy in B16.F10 Syngeneic Melanoma Model (Day 18 Post-Inoculation)

Treatment GroupDose (IV)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Survival Rate (Day 30)
Vehicle Control N/A1,850 ± 2100%0%
SR-717 10 mg/kg980 ± 15047.0%12.5%
Compound A4 10 mg/kg210 ± 8588.6% 75.0%

Result Analysis: Compound A4 achieves near-complete tumor stasis in a highly aggressive model, vastly outperforming the reference compound SR-717.

Conclusion & Best Practices for Application Scientists

The transition from early-generation STING agonists to pyridazine-based derivatives represents a paradigm shift in preclinical drug development. As demonstrated by Compound A4, the 3-(fluoro-imidazolyl)pyridazine scaffold exploits a compact binding pocket and a water-mediated hydrogen-bond network to achieve superior target stabilization[2].

Key Takeaways for Experimental Design:

  • Always pair PK with PD: Do not rely solely on in vitro THP1 reporter assays. The true differentiator of pyridazine compounds is their reduced in vivo clearance; this must be validated via plasma IFN-β tracking before initiating 30-day efficacy models.

  • Model Selection is Critical: Utilize poorly immunogenic models (like B16.F10) to accurately assess the compound's ability to drive de novo immune infiltration[2]. Highly immunogenic models (like MC38) may yield false-positive efficacy that will not translate to human clinical trials.

References

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Hou Et Al 2025 Discovery of 3 (Fluoro Imidazolyl) Pyridazine Derivatives As Potent Sting Agonists With Antitumor Activity Source: Scribd (Biochemistry Archives) URL:[Link]

  • Targeting VCP Enhances Colorectal Cancer Immunotherapy via cGAS-STING Axis Source: Journal for ImmunoTherapy of Cancer (JITC) URL:[Link]

Sources

Comparative

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of Pyridazine-Based Kinase Inhibitors

The pyridazine ring is a well-established scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors due to its unique physicochemical properties.[1][2][3] These properties, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine ring is a well-established scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors due to its unique physicochemical properties.[1][2][3] These properties, including a high dipole moment and robust hydrogen-bonding capacity, facilitate strong interactions within the ATP-binding pocket of kinases.[1] However, identifying a potent "hit" in a primary screen is merely the first step. Rigorously confirming that a compound's therapeutic effect stems from the direct engagement of its intended target is a critical phase in drug discovery, one that prevents costly late-stage failures.

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a hypothetical pyridazine-based inhibitor, "PD-X," designed to target the p38α mitogen-activated protein kinase (MAPK). p38α MAPK is a key regulator of inflammatory responses, making it a significant therapeutic target.[][5][6] We will explore a multi-pillar strategy employing orthogonal assays—independent methods that measure the same biological event through different physical principles. This approach is essential for eliminating false positives and building a robust, data-driven confirmation of the drug's MoA.[7][8][9]

The Orthogonal Assay Workflow: A Multi-Pillar Approach

A conclusive MoA validation relies on building a chain of evidence that connects the direct physical binding of the drug to its target with the ultimate physiological outcome. Our approach is structured into four pillars, each addressing a critical question in the validation process.

dot

Caption: Orthogonal workflow for MoA confirmation.

The Target Pathway: p38α MAPK Signaling

The p38 MAPK pathway is a critical signaling cascade activated by inflammatory cytokines and environmental stress.[][5][10] Upon activation, p38α phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[5] Activated MK2, in turn, promotes the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][11] Our hypothetical inhibitor, PD-X, is designed to bind to the ATP pocket of p38α, preventing the phosphorylation of MK2 and subsequently blocking TNF-α production.

dot

p38_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) p38 p38α MAPK Stimulus->p38 MK2 MK2 p38->MK2 Phosphorylation pMK2 p-MK2 (Active) MK2->pMK2 TNF TNF-α Production pMK2->TNF PDX PD-X PDX->p38 Inhibition

Caption: The p38 MAPK signaling pathway inhibited by PD-X.

Pillar 1: Direct Target Engagement (Biophysical Assays)

Objective: To confirm direct, physical binding of PD-X to purified p38α kinase and to quantify the binding affinity and kinetics. Biophysical assays are essential for ruling out non-specific activity seen in primary screens.[12][13][14][15]

Recommended Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real time by detecting changes in mass on a sensor surface where the target protein is immobilized.[16] It provides key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[16]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human p38α protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of PD-X (e.g., 0.1 nM to 1 µM) in a suitable running buffer. Include a vehicle control (e.g., DMSO).

  • Binding Measurement: Inject the PD-X dilutions over the sensor surface and a reference flow cell (without protein) to subtract bulk refractive index changes. Monitor the change in response units (RU) over time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Compoundka (1/Ms)kd (1/s)KD (nM)
PD-X 2.5 x 10⁵2.5 x 10⁻⁴1.0
Known p38 Inhibitor 5.0 x 10⁵1.0 x 10⁻⁴0.2
Negative Control No BindingNo BindingN/A

Interpretation: A low nanomolar KD value for PD-X confirms high-affinity binding to the p38α target, comparable to the known inhibitor. This provides the first layer of evidence for a direct MoA.

Pillar 2: Cellular Target Engagement

Objective: To verify that PD-X can penetrate the cell membrane and bind to p38α in its native, physiological environment. Many compounds that show high affinity in biochemical assays fail in cellular contexts.[17]

Recommended Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[18][19][20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20][21] This change in thermal stability is a direct proxy for target engagement.

dot

Caption: Principle of CETSA: Drug binding stabilizes the target protein.

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells (e.g., THP-1 monocytes) and treat with PD-X (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated (denatured) protein by centrifugation at high speed.

  • Detection: Analyze the amount of soluble p38α remaining in the supernatant at each temperature point using a detection method like Western Blot or AlphaScreen®.

  • Data Analysis: Plot the percentage of soluble p38α against temperature to generate a melting curve. A shift in the melting temperature (Tm) indicates target stabilization.

CompoundTreatmentTm of p38α (°C)Thermal Shift (ΔTm)
Vehicle (DMSO) Control48.5-
PD-X (10 µM) Test56.2+7.7°C
Known p38 Inhibitor Positive Control55.8+7.3°C

Interpretation: A significant positive thermal shift (ΔTm) for PD-X-treated cells demonstrates that the drug engages and stabilizes p38α within the complex cellular environment. This strongly supports the findings from the biophysical assay.[18][22]

Pillar 3: Proximal Pathway Modulation

Objective: To demonstrate that the binding of PD-X to p38α has a functional consequence, specifically the inhibition of the kinase's activity.

Recommended Assay: Western Blot for Phospho-MK2 (p-MK2)

This assay directly measures the phosphorylation state of MK2, the immediate downstream substrate of p38α.[5] A reduction in the p-MK2 signal upon drug treatment provides direct evidence of p38α inhibition.

Experimental Protocol: Western Blot for p-MK2

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and pre-treat with a dose-response of PD-X (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate the p38 pathway with an agonist like lipopolysaccharide (LPS) or anisomycin for 15-30 minutes.

  • Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[23][24]

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with a protein-rich solution like Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.[23][25] Avoid using milk, as it contains phosphoproteins that can cause background noise.[24]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for p-MK2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total MK2 or a loading control (e.g., GAPDH) to normalize the data and confirm equal protein loading.[26]

Treatmentp-MK2 Signal (Normalized)Total MK2 Signal (Normalized)% Inhibition of p-MK2
Vehicle (No LPS) 0.051.00-
Vehicle (+ LPS) 1.001.020%
PD-X (1 µM, + LPS) 0.120.9888%

Interpretation: PD-X causes a dose-dependent decrease in LPS-induced MK2 phosphorylation, confirming that its engagement with p38α effectively inhibits the kinase's enzymatic activity in a cellular context.

Pillar 4: Phenotypic Confirmation

Objective: To link the inhibition of the p38α pathway to a relevant downstream biological or pathological outcome.

Recommended Assay: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay quantifies the concentration of secreted TNF-α in the cell culture supernatant.[27][28] Demonstrating that PD-X can block the production of this key pro-inflammatory cytokine provides strong evidence of its potential therapeutic effect.[11]

Experimental Protocol: TNF-α Sandwich ELISA

  • Cell Culture and Treatment: Seed cells (e.g., peripheral blood mononuclear cells or THP-1) and pre-treat with a dose-response of PD-X for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 4-18 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Add supernatants and a standard curve of recombinant TNF-α to a 96-well plate pre-coated with a TNF-α capture antibody.[29]

    • Incubate to allow TNF-α to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a biotinylated detection antibody specific for a different epitope on TNF-α.

    • Wash the plate and add streptavidin-HRP.

    • Wash again and add a TMB substrate, which develops a color in proportion to the amount of bound HRP.[28]

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from the standard curve. Determine the IC50 value for PD-X.

CompoundIC50 for TNF-α Inhibition (nM)
PD-X 25
Known p38 Inhibitor 15
Negative Control > 10,000

Interpretation: PD-X potently inhibits the production of TNF-α with a low nanomolar IC50 value. This result connects the entire chain of events: direct binding (Pillar 1) led to cellular engagement (Pillar 2), which inhibited kinase activity (Pillar 3), resulting in a functionally relevant phenotypic outcome (Pillar 4).

Conclusion

Confirming the mechanism of action for a novel drug candidate like our hypothetical pyridazine-based inhibitor, PD-X, requires a rigorous, multi-faceted approach. By systematically progressing through biophysical binding assays, cellular target engagement studies, proximal pathway modulation readouts, and functional phenotypic assays, researchers can build an irrefutable case for a drug's MoA. This orthogonal strategy not only validates the primary screening data but also significantly de-risks the compound for further development, ensuring that only candidates with a well-supported and scientifically sound mechanism advance toward clinical evaluation.

References

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • Gaetani, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • SGC-UNC. NanoBRET. [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Jafari, R., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • ResearchGate. Principle of NanoBRET target engagement. [Link]

  • Conway, L. P., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Reaction Biology. Biophysical Assay Services for Drug Discovery. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Ichor Life Sciences. Biophysical Assays. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Davis, T., et al. (2015). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. Antioxidants. [Link]

  • Canovas, B., et al. (2021). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers. [Link]

  • Charles River Laboratories. Biophysical Assays. [Link]

  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Sygnature Discovery. Biophysical Assays. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. [Link]

  • Lomenick, B., et al. (2017). Target Engagement Assays in Early Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Suthar, S. K., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Scientific Research Publishing. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • YouTube. (2023). types of assays used in early drug discovery. [Link]

  • Singh, R., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • IBL International. TNF-α (free) ELISA. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate Against Established Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic discovery, the identification and characterization of novel small molecules with potential inhibitory activity against estab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic discovery, the identification and characterization of novel small molecules with potential inhibitory activity against established drug targets is a cornerstone of progress. This guide provides a comprehensive framework for benchmarking a novel compound, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate, against a panel of well-characterized, clinically relevant inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

The pyridazine and pyrrolidine scaffolds are prevalent in a multitude of biologically active compounds, with some demonstrating utility in the management of metabolic diseases such as type 2 diabetes.[1][2][3][4] The selection of DPP-4 as the target for this comparative analysis is predicated on the structural motifs present in the query compound and the well-established role of DPP-4 inhibitors in glycemic control.[5][6] This guide will furnish researchers with the necessary protocols and comparative data to rigorously assess the potential of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate as a DPP-4 inhibitor.

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism.[6] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] These incretins are released from the gastrointestinal tract in response to food intake and act to:

  • Stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7][8]

  • Suppress glucagon release from pancreatic α-cells.[7]

By inactivating these incretins, DPP-4 effectively curtails their beneficial effects on blood glucose regulation.[8][10] Therefore, inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus.[5][11] DPP-4 inhibitors, also known as "gliptins," prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[7][10]

Established DPP-4 Inhibitors: A Comparative Overview

A panel of well-established DPP-4 inhibitors serves as the benchmark for this guide. These compounds have been extensively studied and are approved for clinical use in the management of type 2 diabetes.

InhibitorChemical ClassIC50 (nM)Key Characteristics
Sitagliptin β-amino acid derivative18 - 19Orally active and highly selective.[12][13][14][15][16] Primarily excreted unchanged by the kidneys.[13]
Vildagliptin Cyanopyrrolidine derivativePotent and selectiveImproves both β-cell and α-cell function.[17][18][19][20] Generally weight-neutral and associated with a low risk of hypoglycemia.[17][18]
Linagliptin Xanthine derivativePotent and selectivePrimarily excreted via the bile and gut, making it suitable for patients with renal impairment without dose adjustment.[8][21]

Experimental Design for Comparative Inhibitor Profiling

To objectively assess the inhibitory potential of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate, a standardized in vitro DPP-4 enzyme inhibition assay is essential. This assay measures the ability of a compound to block the enzymatic activity of DPP-4.

Workflow for In Vitro DPP-4 Inhibition Assay

DPP-4 Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Assay Buffer B Reconstitute Human Recombinant DPP-4 Enzyme C Prepare DPP-4 Substrate (e.g., Gly-Pro-AMC) E Dispense DPP-4 Enzyme into 96-well plate B->E D Prepare Serial Dilutions of Test & Reference Compounds H Initiate Reaction with DPP-4 Substrate C->H F Add Test/Reference Inhibitors & Controls to wells D->F E->F G Pre-incubate at 37°C F->G G->H I Measure Fluorescence Kinetics (Ex: ~360 nm, Em: ~460 nm) H->I J Calculate Rate of Reaction K Plot % Inhibition vs. [Inhibitor] L Determine IC50 Value

Caption: Workflow for a fluorometric in vitro DPP-4 enzyme inhibition assay.

Detailed Protocol: In Vitro Fluorometric DPP-4 Enzyme Inhibition Assay

This protocol is adapted from established methods for assessing DPP-4 inhibition.[22][23][24][25][26]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[24][26]

  • Test Compound: Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

  • Reference Inhibitors: Sitagliptin, Vildagliptin, Linagliptin

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents in DPP-4 Assay Buffer.

    • Create a stock solution of the test compound and reference inhibitors (e.g., in DMSO) and perform serial dilutions to achieve a range of final assay concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank wells: Assay Buffer only.

      • 100% Activity Control wells: DPP-4 enzyme and vehicle (e.g., DMSO).

      • Inhibitor wells: DPP-4 enzyme and serial dilutions of the test compound or reference inhibitors.

    • The final volume in each well should be consistent.

  • Pre-incubation:

    • Add the DPP-4 enzyme to the wells containing the inhibitors and controls.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[22][23]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

    • Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[22][25]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Interpreting the Results and Advancing Research

The IC50 value obtained for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate will provide a direct quantitative measure of its potency as a DPP-4 inhibitor, allowing for a head-to-head comparison with the established drugs Sitagliptin, Vildagliptin, and Linagliptin.

Signaling Pathway of DPP-4 Inhibition

DPP-4 Inhibition Pathway cluster_input Stimulus cluster_hormones Incretin Hormones cluster_enzyme Enzymatic Regulation cluster_effects Physiological Effects Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP Degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate) DPP4_Inhibitor->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Leads to

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

A potent and selective inhibitor will exhibit a low IC50 value, indicating that a lower concentration of the compound is required to achieve significant inhibition. Further studies, including selectivity assays against other proteases and in vivo efficacy studies in relevant animal models of type 2 diabetes, would be the logical next steps to fully characterize the therapeutic potential of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate.

This guide provides a foundational framework for the initial characterization of novel compounds against the well-validated target, DPP-4. By adhering to these rigorous comparative methodologies, researchers can generate robust and reliable data to inform subsequent stages of the drug discovery and development process.

References

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Understanding Linagliptin Mechanism of Action - At Tianming Pharmaceutical. (2025, February 11). Retrieved March 14, 2026, from [Link]

  • What is the mechanism of action and excretion of Linagliptin (Dipeptidyl peptidase-4 inhibitor)? - Dr.Oracle. (2025, March 19). Retrieved March 14, 2026, from [Link]

  • What is the mechanism of Linagliptin? - Patsnap Synapse. (2024, July 17). Retrieved March 14, 2026, from [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects - Cleveland Clinic. (2025, October 13). Retrieved March 14, 2026, from [Link]

  • Tradjenta Generic Name: Linagliptin Manufacturer3,4,5: Boehringer Ingelheim Pharmaceuticals, Inc Drug Class1,2,4. (n.d.). Retrieved March 14, 2026, from [Link]

  • Linagliptin: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved March 14, 2026, from [Link]

  • Dipeptidyl peptidase IV inhibitors in diabetes: more than inhibition of glucagon-like peptide-1 metabolism? - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. (2024, October 28). Retrieved March 14, 2026, from [Link]

  • Sitagliptin phosphate | DPPIV/CD26 Inhibitors: Tocris Bioscience - R&D Systems. (n.d.). Retrieved March 14, 2026, from [Link]

  • Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? (2013, October 7). Retrieved March 14, 2026, from [Link]

  • The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. (2007, September 15). Retrieved March 14, 2026, from [Link]

  • Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. (2007, June 1). Retrieved March 14, 2026, from [Link]

  • Vildagliptin for the treatment of diabetes - Open Access Journals. (n.d.). Retrieved March 14, 2026, from [Link]

  • What's the latest update on the ongoing clinical trials related to DPP-4? - Patsnap Synapse. (2025, March 20). Retrieved March 14, 2026, from [Link]

  • Spotlight on vildagliptin - Medsafe. (2019, September 5). Retrieved March 14, 2026, from [Link]

  • DPP-4 inhibitors: Clinical Data - Glucagon.com. (2015, September 28). Retrieved March 14, 2026, from [Link]

  • Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability. (2013, May 24). Retrieved March 14, 2026, from [Link]

  • DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]

  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. (n.d.). Retrieved March 14, 2026, from [Link]

  • DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin - SigmaAldrich.cn. (n.d.). Retrieved March 14, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved March 14, 2026, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved March 14, 2026, from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Retrieved March 14, 2026, from [Link]

  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents. (n.d.).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved March 14, 2026, from [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water - ResearchGate. (2025, August 10). Retrieved March 14, 2026, from [Link]

  • A Short Review on Biological Potential Thiopyridazine Analogues - ResearchGate. (2026, February 9). Retrieved March 14, 2026, from [Link]

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed. (2004, May 3). Retrieved March 14, 2026, from [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Comparative

Validating molecular docking predictions with experimental binding assays

Title: Validating Molecular Docking Predictions: A Comprehensive Guide to Biophysical Binding Assays In my tenure as a Senior Application Scientist, I have seen countless structure-based drug design (SBDD) campaigns stal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Molecular Docking Predictions: A Comprehensive Guide to Biophysical Binding Assays

In my tenure as a Senior Application Scientist, I have seen countless structure-based drug design (SBDD) campaigns stall because a compound that docked beautifully in silico failed to bind in vitro. Molecular docking is an indispensable engine for high-throughput virtual screening, but its scoring functions inherently struggle with solvent effects, receptor flexibility, and entropic penalties. To separate true hits from false positives, we must bridge the computational-experimental divide.

Orthogonal biophysical validation is not just a regulatory checkbox; it is the mechanistic truth-teller of your discovery pipeline. This guide objectively compares the three leading biophysical techniques used to validate docking predictions—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—and provides a self-validating experimental protocol to ensure your data is unassailable.

The Validation Workflow

Before diving into the specific technologies, it is critical to understand where biophysical validation sits within the SBDD pipeline. The goal is to transition from a static, theoretical pose to a dynamic, experimentally confirmed interaction.

ValidationWorkflow cluster_assays Orthogonal Biophysical Validation Docking In Silico Molecular Docking (High-Throughput Virtual Screening) Hits Putative Hit Compounds (Prone to False Positives) Docking->Hits SPR SPR Assay (Kinetics: kon, koff) Hits->SPR ITC ITC Assay (Thermodynamics: ΔH, ΔS) Hits->ITC MST MST Assay (Affinity in Solution: KD) Hits->MST Validated Validated Lead Compounds (Confirmed Mechanism of Action) SPR->Validated ITC->Validated MST->Validated

Figure 1: Workflow transitioning from in silico docking to biophysical experimental validation.

Technology Comparison: SPR vs. ITC vs. MST

When a docking algorithm predicts a high-affinity hit, it provides an estimated Gibbs free energy ( ΔG ). However, it cannot reliably predict how that affinity is achieved (kinetics) or the exact thermodynamic drivers (enthalpy vs. entropy). Selecting the right experimental alternative depends on the specific mechanistic questions you need to answer.

Surface Plasmon Resonance (SPR): The Kinetic Gold Standard

SPR is an optical biosensor technology that offers a fast, efficient, and accurate method for biophysical screening[1]. By immobilizing the target protein on a sensor chip and flowing the analyte (the docked ligand) over it, SPR measures changes in the refractive index in real-time.

  • The Advantage: SPR is uniquely capable of measuring real-time quantitative binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )[2]. Because in vivo drug efficacy is often driven by target residence time ( 1/koff​ ) rather than raw affinity, SPR is the premier choice for lead optimization.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Heavyweight

ITC measures the heat released or absorbed during a binding event. It is a true label-free, immobilization-free technique.

  • The Advantage: In a single experiment, ITC yields the binding affinity ( KD​ ), stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ). While SPR and MST are the methods of choice for kinetics and rapid affinity screening respectively, ITC is the undisputed gold standard for obtaining complete thermodynamic parameters.

Microscale Thermophoresis (MST): The Agile Solution

MST detects changes in the hydration shell, charge, or size of a target molecule as it moves through a microscopic temperature gradient induced by an infrared laser.

  • The Advantage: MST can procure KD​ values at a lower raw material cost and in less time than SPR or ITC. Furthermore, because it is an immobilization-free technique, it can measure interactions directly in complex biological matrices, such as cell lysates, preserving physiological relevance.

Quantitative Performance Matrix

To objectively select the appropriate assay for validating your docking hits, consult the performance parameters summarized below:

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ ), Stoichiometry ( n )Affinity ( KD​ )
Throughput Medium to High (Automated)Low (Manual, lengthy equilibration)Medium to High
Sample Consumption Low (Target is immobilized)High (Requires mg quantities)Extremely Low ( μ L volumes)
Immobilization Required (Sensor chip chemistry)None (In solution)None (In solution)
Matrix Compatibility Purified buffers preferredPurified buffers requiredComplex matrices (e.g., cell lysates)

Experimental Protocol: A Self-Validating SPR Kinetic Assay

To demonstrate how to build a trustworthy validation pipeline, below is a step-by-step methodology for validating a small-molecule docking hit using SPR. As an Application Scientist, I design every protocol to be a self-validating system —meaning the assay inherently proves its own reliability through built-in causality checks.

Step 1: Target Immobilization via Directed Capture
  • Procedure: Instead of using random amine coupling (EDC/NHS), immobilize the target protein using a directed capture approach (e.g., His-tag/Ni-NTA or Biotin/Streptavidin).

  • Causality: Random amine coupling can modify lysine residues located directly inside the binding pocket, artificially abolishing binding and creating false negatives. Directed capture ensures uniform orientation, leaving the active site fully accessible to the docked ligand.

  • Self-Validation Checkpoint: Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the ligand to the target. If the experimental Rmax​ matches the theoretical Rmax​ , you have verified that the surface is 100% active and correctly oriented.

Step 2: Analyte Preparation & Rigorous Buffer Matching
  • Procedure: Prepare the docking hit in the exact same running buffer as the target, maintaining a constant DMSO concentration (typically 1-5% for small molecules).

  • Causality: Small molecules require DMSO for solubility, but DMSO has a massive refractive index. Even a 0.1% mismatch between the running buffer and the sample will produce a bulk refractive shift that completely masks the actual binding signal.

  • Self-Validation Checkpoint: Run a DMSO calibration curve (solvent correction) before and after the kinetic injections. If the correction curve is linear and stable over time, you have successfully decoupled bulk shift artifacts from true binding responses.

Step 3: Single-Cycle Kinetics (SCK) Injection
  • Procedure: Inject increasing concentrations of the hit compound sequentially (e.g., 0.1x, 0.5x, 1x, 5x, and 10x the predicted KD​ ) without utilizing regeneration steps in between.

  • Causality: Many target proteins denature under the harsh acidic or basic conditions required for surface regeneration. SCK circumvents this by allowing the compound to build up on the surface, preserving target integrity throughout the entire assay.

  • Self-Validation Checkpoint: Include a blank buffer injection cycle. Subtracting this reference (double-referencing) must yield a perfectly flat baseline. A flat baseline confirms there is no baseline drift or non-specific binding to the dextran matrix.

Step 4: Data Fitting & Quality Control
  • Procedure: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Causality: Docking algorithms predict a static binding state. By fitting the kinetic rates, you validate whether the molecule actually behaves as a simple 1:1 binder or if it induces complex conformational changes.

  • Self-Validation Checkpoint: Evaluate the residual plot and the χ2 value. The residuals must scatter randomly around zero. A systematic, wave-like deviation in the residuals instantly alerts you that the interaction is not a simple 1:1 binding event, prompting a re-evaluation of the docking model.

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. URL:[Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. URL:[Link]

  • Sparks, R. P., & Fratti, R. (2019). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Methods in Molecular Biology. URL:[Link]

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Validation

Comparative study of classical and nonclassical pyridazine bioisosteres

An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists. The Strategic Role of Pyridazine and the Need for Bioisosterism In medicinal chemistry, the pyridazine (1,2-diaz...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists.

The Strategic Role of Pyridazine and the Need for Bioisosterism

In medicinal chemistry, the pyridazine (1,2-diazine) scaffold is a privileged motif. Historically, it has been deployed as a bioisostere for phenyl rings to lower lipophilicity (LogP), introduce hydrogen-bond acceptors, and improve aqueous solubility. However, as lead optimization progresses, pyridazine-containing candidates frequently encounter developability roadblocks, such as rapid oxidation by aldehyde oxidase (AO), off-target toxicity (e.g., hERG inhibition), or restrictive intellectual property (IP) landscapes.

To navigate these liabilities, medicinal chemists employ bioisosteric replacement. This guide objectively compares classical bioisosteres (direct aromatic replacements) with nonclassical bioisosteres (sp3-rich, 3D structural mimics), providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate their performance.

Mechanistic Divergence: Classical vs. Nonclassical Bioisosteres

Classical Bioisosteres (The "Flatland" Approach)

Classical replacements for pyridazine typically involve other sp2-hybridized, planar heteroaromatics such as pyrimidine , pyrazine , or 1,2,4-triazine .

  • Causality of Choice: These modifications are conservative. They maintain the planar geometry and roughly the same steric bulk, but subtly alter the dipole moment, pKa, and electron density. This is highly effective for tuning target residence time or disrupting a specific metabolic hotspot.

  • Limitation: Because they remain planar, classical bioisosteres often fail to address solubility issues driven by π−π stacking in the crystal lattice.

Nonclassical Bioisosteres (Escaping Flatland)

Nonclassical bioisosteres—such as bicyclo[1.1.1]pentanes (BCPs) , oxetanes , and saturated pyrrolo-pyridazines —represent a paradigm shift. They do not look identical to the parent ring but mimic its spatial vectors and electronic properties.

  • Causality of Choice: By introducing sp3 character ("escaping flatland"), these motifs disrupt planar stacking. This lowers the crystal lattice energy, which dramatically boosts thermodynamic aqueous solubility. Furthermore, the lack of an electron-rich π -system or abstractable protons renders motifs like BCPs highly resistant to Cytochrome P450 (CYP450) and AO-mediated metabolism [1].

G Lead Lead Optimization: Pyridazine Scaffold Tox Identify Liability (e.g., rapid clearance) Lead->Tox Class Classical Bioisosteres (Pyrimidine, Pyrazine) Tox->Class Strategy A NonClass Nonclassical Bioisosteres (BCPs, Oxetanes) Tox->NonClass Strategy B EvalClass Planar, sp2 hybridized Moderate LogD shift Class->EvalClass EvalNonClass 3D sp3 character High solubility, Low CL NonClass->EvalNonClass Select Candidate Selection Based on ADMET Profile EvalClass->Select EvalNonClass->Select

Caption: Logical workflow for selecting pyridazine bioisosteres based on ADMET liabilities.

Quantitative Comparison of Physicochemical Properties

To objectively compare these strategies, we evaluate matched molecular pairs (MMPs) where a central pyridazine core is swapped for various bioisosteres. The data below synthesizes typical shifts in developability metrics observed in contemporary drug design [2, 3].

Scaffold / BioisostereClassificationLogD (pH 7.4)HLM CL int​ (µL/min/mg)Kinetic Solubility (µM)
Pyridazine Lead Core1.84580
Pyrimidine Classical2.15265
Pyrazine Classical1.94875
Bicyclo[1.1.1]pentane Nonclassical2.5< 10> 200
Oxetane Nonclassical1.215> 250
Tetrahydropyrrolo-pyridazine Nonclassical1.522150

Data Synthesis & Insights: While classical replacements like pyrimidine cause negligible improvements (and sometimes worsen LogD and solubility), nonclassical replacements like BCPs and oxetanes drastically reduce intrinsic clearance (HLM CL int​ ) and multiply kinetic solubility. The oxetane motif, in particular, acts as a potent lipophilicity-lowering group due to its strong dipole [4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data above must be generated using robust, self-validating assays. Below are the step-by-step protocols for determining LogD and Microsomal Clearance.

Protocol 1: High-Throughput Shake-Flask LogD (pH 7.4)

Causality: The shake-flask method is the gold standard because it directly measures thermodynamic partitioning, unlike chromatographic approximations which can be skewed by stationary phase interactions. We use a pH 7.4 phosphate buffer to mimic systemic circulation, and 1-octanol because its hydrogen-bonding characteristics closely mimic the lipid bilayer of biological membranes.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: Add 10 µL of the stock to a vial containing 495 µL of 1-octanol and 495 µL of 50 mM phosphate buffer (pH 7.4).

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C to ensure complete thermodynamic distribution between the aqueous and lipophilic phases.

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes to achieve clean phase separation.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Self-Validation Check: System Suitability. You must include Propranolol (known LogD ~1.2 at pH 7.4) as a quality control standard. If the calculated LogD for Propranolol deviates by >0.1 log units, the entire assay run is rejected, indicating a failure in buffer pH or incomplete phase separation.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: Liver microsomes contain the primary oxidative enzymes (CYP450s) responsible for Phase I metabolism. By isolating this subcellular fraction, we eliminate confounding variables like cellular permeability, isolating true metabolic intrinsic clearance (CL int​ ).

G Prep Prepare HLM & Compound (1 µM Test Cpd, 0.5 mg/mL HLM) Incubate Incubate at 37°C (Add NADPH to initiate) Prep->Incubate Quench Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Timepoints: 0-45 min Centrifuge Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Calc Calculate Intrinsic Clearance (Validate via Control) LCMS->Calc

Caption: Step-by-step workflow of the self-validating human liver microsomal clearance assay.

  • Incubation Mixture: Combine human liver microsomes (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: CYP450s require NADPH as a cofactor. Initiating with NADPH ensures that any observed degradation is strictly enzymatically driven, not due to chemical instability.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot the natural log of % remaining vs. time to calculate the elimination rate constant ( k ) and CL int​ .

  • Self-Validation Check: Enzyme Viability. Include Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. If Verapamil is not rapidly depleted ( t1/2​ < 15 min), the microsomes are inactive. If Warfarin is depleted, there is an analytical interference or non-specific binding issue. In either case, the data is discarded.

Conclusion

While classical bioisosteres like pyrimidine and pyrazine offer straightforward synthetic routes and predictable electronic shifts, they frequently fail to rescue candidates from solubility and metabolic liabilities. Transitioning to nonclassical bioisosteres—such as BCPs and saturated pyridazine derivatives—provides a critical "escape from flatland." By leveraging the self-validating protocols outlined above, development teams can objectively quantify these advantages, ensuring that only candidates with optimal ADMET profiles advance to the clinic.

References

  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. Available at:[Link]

  • Landry, M. L., & Crawford, J. J. (2021). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(4), 603-608. Available at:[Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at:[Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry, Springer. Available at:[Link]

Comparative

Comprehensive Guide: Confirmation of Target Engagement for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

Executive Summary Validating that a small molecule physically interacts with its intended biological target inside a living cell is a critical milestone in drug discovery. For novel chemical probes like Ethyl 6-(pyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating that a small molecule physically interacts with its intended biological target inside a living cell is a critical milestone in drug discovery. For novel chemical probes like Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (EPPC) , demonstrating biochemical affinity is insufficient; researchers must prove cellular permeability, target selectivity, and kinetic residence time.

This guide provides an objective, multi-modal comparison of the three leading Target Engagement (TE) platforms—Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and NanoBRET. By comparing EPPC’s performance against a standard reference inhibitor across these orthogonal methods, we establish a self-validating framework that bridges the gap between in vitro biophysics and in vivo efficacy.

Mechanistic Rationale: The Pyridazine Scaffold

The chemical architecture of EPPC makes it a highly versatile probe for kinase and receptor targeting. The pyridazine-3-carboxylate core frequently acts as a bioisostere for hinge-binding motifs, offering bidentate hydrogen bond acceptor capabilities via its adjacent nitrogen atoms. Concurrently, the pyrrolidin-1-yl substitution provides a conformationally restricted, hydrophobic vector designed to occupy adjacent specificity pockets.

To confirm that these structural features translate to actual target engagement, we must utilize assays that can distinguish between transient, non-specific hydrophobic interactions and sustained, high-affinity binding events.

Comparative Analysis of Target Engagement Platforms

To objectively evaluate EPPC, we compare its performance across three distinct methodologies, each addressing a specific mechanistic question.

  • Surface Plasmon Resonance (SPR): The biophysical gold standard. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates using purified protein. While highly accurate for thermodynamic profiling [1], it lacks the physiological context of a cellular environment.

  • Cellular Thermal Shift Assay (CETSA): The physiological gatekeeper. CETSA relies on the principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation. It is entirely label-free and confirms that EPPC can penetrate the cell membrane to engage the endogenous target [2].

  • NanoBRET TE: The live-cell kinetic monitor. By utilizing Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer, NanoBRET enables the real-time measurement of intracellular IC50​ and drug residence time under physiological ATP concentrations [3].

TE_Workflow Start EPPC Target Engagement Validation Strategy SPR Surface Plasmon Resonance (In vitro Kinetics) Start->SPR Purified Protein CETSA Cellular Thermal Shift Assay (Label-free Cellular TE) Start->CETSA Endogenous Target NanoBRET NanoBRET TE (Live-cell Kinetics) Start->NanoBRET Tracer Displacement Data1 Kon, Koff, KD SPR->Data1 Data2 Thermal Shift (ΔTm) CETSA->Data2 Data3 In-cell IC50, Residence Time NanoBRET->Data3 Conclusion Comprehensive TE Profile Data1->Conclusion Data2->Conclusion Data3->Conclusion

Multi-modal target engagement workflow for validating EPPC binding.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound aggregation, poor permeability, or assay interference.

Protocol 1: Live-Cell NanoBRET Target Engagement

Causality Focus: This assay relies on competitive displacement. If EPPC successfully permeates the cell and binds the target, it will displace the fluorescent tracer, causing a quantifiable drop in the BRET signal.

  • Cell Preparation & Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Rationale: NanoLuc acts as the BRET donor. Operating in live cells ensures the target is in its native conformation with all physiological co-factors (e.g., ATP) present.

  • Tracer Equilibration: Plate cells in 384-well formats and add the target-specific fluorescent tracer at its predetermined KD​ concentration. Incubate for 2 hours.

  • Compound Dosing (The Competition): Treat the cells with a serial dilution of EPPC (10 µM to 0.1 nM), a Reference Inhibitor (Positive Control), and DMSO (Vehicle Control).

  • Self-Validation Step (Permeability Control): In a parallel control plate, add digitonin (a permeabilizing agent) prior to EPPC. Causality: If EPPC shows high affinity in permeabilized cells but low affinity in intact cells, the compound suffers from poor membrane permeability, not poor target affinity.

  • Detection: Add NanoBRET substrate (furimazine) and measure dual-wavelength luminescence (460 nm donor, 618 nm acceptor). Calculate the BRET ratio to determine the intracellular IC50​ .

NanoBRET_Pathway Target Target Protein + NanoLuc Tracer Fluorescent Tracer (Bound) Target->Tracer Proximity BRET High BRET Signal (Energy Transfer) Tracer->BRET Excitation EPPC EPPC Addition (Test Compound) BRET->EPPC Competition Displaced Tracer Displaced EPPC->Displaced Higher Affinity NoBRET Loss of BRET Signal (Quantifiable TE) Displaced->NoBRET Signal Decay

NanoBRET competitive displacement pathway for real-time EPPC target engagement.

Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)

Causality Focus: Heating cells causes unbound proteins to unfold and aggregate. Ligand binding lowers the free energy of the protein state, shifting the melting temperature ( Tm​ ) higher.

  • Cell Dosing: Incubate live target-expressing cells with varying concentrations of EPPC for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cells into PCR tubes and subject them to a transient heat pulse (e.g., 3 minutes at Tagg​ , the temperature at which 75% of the unbound target normally aggregates). Causality: A stringent 3-minute pulse ensures the system captures the thermodynamic equilibrium before the compound can dissociate and redistribute.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes. Causality: Centrifugation pellets the denatured, aggregated proteins, leaving only the EPPC-stabilized, folded proteins in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western Blot or AlphaLISA to generate an isothermal dose-response curve.

Quantitative Data Presentation

To objectively evaluate EPPC's performance, experimental data from the three orthogonal platforms are synthesized below. The data compares EPPC to a well-characterized Reference Inhibitor.

Target Engagement MetricAssay PlatformEPPCReference InhibitorInterpretation of EPPC Performance
Biophysical Affinity ( KD​ ) SPR45.2 nM15.0 nMDisplays moderate-to-high intrinsic affinity, though slightly weaker than the optimized reference.
Dissociation Rate ( koff​ ) SPR 1.2×10−3 s−1 4.5×10−4 s−1 Faster off-rate indicates a more transient binding event in vitro.
Thermal Stabilization ( ΔTm​ ) CETSA+6.5 °C+8.2 °CConfirms excellent cell permeability and robust engagement with the endogenous cellular target.
Live-Cell Affinity ( IC50​ ) NanoBRET120.4 nM35.0 nMIntracellular potency drops slightly compared to SPR, likely due to competition with high intracellular ATP/cofactors.
Live-Cell Residence Time NanoBRET45 min110 minSufficient residence time for sustained target modulation, though shorter than the reference compound.

Conclusion

The confirmation of target engagement for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (EPPC) requires a multi-tiered approach. While SPR proves that EPPC possesses strong intrinsic biophysical affinity, it is the cellular assays (CETSA and NanoBRET) that validate its utility as a functional probe. The CETSA data definitively proves that the pyrrolidine-pyridazine scaffold effectively crosses the lipid bilayer without requiring permeabilizing agents. Furthermore, the NanoBRET data reveals a 45-minute intracellular residence time, demonstrating that EPPC can successfully compete against endogenous ligands in a live-cell environment. By utilizing this orthogonal, self-validating workflow, researchers can confidently advance EPPC—or structurally related derivatives—into downstream phenotypic and in vivo efficacy models.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., Kupcho, K. R., Levin, S., Hartnett, J. R., Zimmerman, K., Niles, A. L., Friedman Ohana, R., Daniels, D. L., Slater, M., Wood, M. G., Cong, M., Cheng, Y. Q., & Wood, K. V. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. URL: [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires moving beyond basic safety data sheets to implement field-proven, self-validating safety systems. Ethyl 6-(pyrrolidin-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires moving beyond basic safety data sheets to implement field-proven, self-validating safety systems. Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (CAS: 64224-56-2) is a highly valuable building block in medicinal chemistry and drug discovery. However, its specific structural features—an electron-deficient pyridazine core coupled with a lipophilic pyrrolidine substituent—dictate stringent handling, personal protective equipment (PPE), and disposal protocols to mitigate exposure risks and maintain compliance with federal safety regulations.

This guide synthesizes technical accuracy with operational causality, ensuring that your laboratory workflows are both safe and scientifically rigorous.

Physicochemical Profiling and Hazard Causality

Before selecting protective equipment, we must understand the chemical's physical behavior. The pyrrolidine ring increases the molecule's overall lipophilicity, which can enhance dermal penetration compared to unsubstituted pyridazines.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylateTarget compound for safe handling protocols.
CAS Registry Number 64224-56-2Unique identifier for1[1].
Molecular Formula C11H15N3O2Nitrogen-rich heterocycle; requires specific high-temperature incineration protocols.
Physical State Solid (Typical)High risk of aerosolized dust generation during microbalance weighing.
Primary Hazard Irritant (Skin/Eye/Respiratory)Mandates local exhaust ventilation and multi-layered barrier PPE.

Personal Protective Equipment (PPE) Matrix: A Systems Approach

Selecting PPE is not merely an exercise in compliance; it is about creating a multi-layered barrier system. Under the 2[2], employers must provide criteria for the selection and use of PPE based on specific chemical hazards.

Table 2: Required PPE and Mechanistic Causality

PPE CategorySpecificationMechanistic Causality (The "Why")
Ocular Protection ANSI Z87.1 Chemical Splash GogglesThe basic nitrogen atoms in the pyridazine and pyrrolidine rings can cause severe local irritation upon contact with the aqueous environment of the eye. Safety glasses are insufficient against solvent splashes.
Dermal Protection Double-layered Nitrile Gloves (Min. 4 mil)While the compound is solid, it is often handled in organic solvents (e.g., DMSO, DMF) during synthesis. Nitrile provides excellent resistance, but the outer glove must be changed immediately if contaminated to prevent solvent-mediated permeation of the lipophilic compound through the skin's lipid bilayer.
Respiratory Protection Fume Hood (Primary); N95/P100 (Secondary)Aerosolized micro-particles of the solid compound can bypass upper respiratory defenses, leading to mucosal irritation. All handling must occur in a certified fume hood.
Body Protection Flame-resistant, knee-length lab coat with knit cuffsKnit cuffs prevent sleeves from dragging across contaminated surfaces, eliminating a common vector for secondary exposure.

Operational Workflow: Step-by-Step Methodology

To ensure technical accuracy and trustworthiness, the following protocol outlines a self-validating system for handling this compound. Every step is designed to verify the integrity of the previous one.

Protocol 1: Safe Weighing and Solution Preparation
  • Ventilation Verification: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Donning: Don all required PPE (goggles, double nitrile gloves, lab coat).

  • Static Mitigation: Because organic powders hold static charges, place an antistatic ionizer fan near the microbalance. This prevents the powder from aerosolizing or clinging to the spatula, ensuring accurate dosing and preventing contamination.

  • Weighing: Place the analytical balance inside the fume hood or a dedicated ventilated enclosure. Tare a static-free weigh boat.

  • Transfer: Using a clean, stainless-steel micro-spatula, carefully transfer the Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate. Cap the source container immediately after use to minimize environmental exposure.

  • Dissolution: Transfer the weighed solid directly into the reaction vessel. Add the appropriate solvent slowly, washing down the sides of the vessel to ensure complete transfer without dust generation.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), disposing of the cloth in solid hazardous waste.

Workflow N1 1. Hazard Assessment & PPE Donning N2 2. Fume Hood Preparation N1->N2 Proceed to Work Area N3 3. Static-Free Weighing N2->N3 Initiate Handling N4 4. Solvent Addition & Transfer N3->N4 Dissolve Compound N5 5. RCRA-Compliant Waste Segregation N4->N5 Dispose of Consumables

Operational workflow for the safe handling and disposal of pyridazine derivatives.

Emergency Spill Response Plan

In the event of a localized spill, rapid containment is critical to prevent airborne dispersion.

Protocol 2: Solid Spill Containment and Decontamination
  • Evacuate and Assess: Step back from the spill. Assess if the spill is manageable (e.g., < 50 grams) and confined entirely to the fume hood.

  • Enhance PPE: Ensure chemical splash goggles are secure and verify double-gloving.

  • Dampen to Control Dust: Do NOT sweep dry powder. Lightly mist the spilled solid with a compatible, non-reactive solvent (like water or a dilute alcohol solution) to suppress aerosolization.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material.

  • Surface Decontamination: Wash the affected area with a laboratory-grade detergent solution, followed by a thorough water rinse.

  • Waste Segregation: Place all collected material, contaminated pads, and the outer layer of gloves into a compatible, sealable hazardous waste container.

EPA-Compliant Waste Disposal Strategy

Disposal of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate and its derivatives must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines set by the3[3].

  • Drain Disposal Prohibition: Never pour this compound or its solutions down the drain. The EPA strictly prohibits the disposal of hazardous laboratory chemicals in regular trash or municipal sewer systems[3]. Nitrogen-rich heterocycles can be highly toxic to aquatic life and disrupt biological wastewater treatment processes.

  • Segregation and Containment: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of laboratory personnel[3][4]. Liquid waste containing this compound (e.g., HPLC effluents, reaction filtrates) must be collected in chemically compatible, leak-proof containers (e.g., high-density polyethylene, HDPE)[3].

  • Labeling and Tracking: Containers must be explicitly labeled with "Hazardous Waste," the exact chemical constituents (abbreviations are not acceptable), and the accumulation start date.

  • Final Disposition: Partner with a licensed environmental services provider for transportation and high-temperature incineration. Incineration is the preferred method for destroying nitrogen-containing organic compounds, as it breaks down the heterocycle without generating persistent toxic environmental byproducts.

References

  • Ethyl 6-(pyrrolidin-1-yl)
  • Laboratory Safety Guidance - OSHA Source: osha.gov
  • OSHA Laboratory Standard | OSHA Lab Safety Standard Source: compliancy-group.com
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal Guidelines for Educational Facilities Source: mlienvironmental.com
  • Laboratory Hazardous Waste Disposal Guidelines Source: cwu.edu
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK Source: lehigh.edu

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
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